molecular formula C18H19NO2S2 B1343824 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide CAS No. 220191-36-6

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Cat. No.: B1343824
CAS No.: 220191-36-6
M. Wt: 345.5 g/mol
InChI Key: OHZCQTZIDIVCPI-UHFFFAOYSA-N
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Description

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a useful research compound. Its molecular formula is C18H19NO2S2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZCQTZIDIVCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621648
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220191-36-6
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the photochromic compound 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide. This diarylethene derivative is of significant interest in the fields of materials science and photonics due to its ability to undergo reversible color and structural changes upon exposure to light. This document details a feasible synthetic route, presents key characterization data, and discusses the photochromic properties of the title compound.

Core Compound Data

The quantitative data for this compound and its synthetic precursor are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 220191-36-6[1][2]
Molecular Formula C₁₈H₁₉NO₂S₂[1]
Molecular Weight 345.48 g/mol [1]
Appearance Light yellow to yellow to green powder/crystal[2]
Purity >97.0% (HPLC)[2]
Melting Point 180.0 - 184.0 °C[2]

Table 2: Physicochemical Properties of the Precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

PropertyValueReference
CAS Number 112440-47-8
Molecular Formula C₁₈H₁₈O₃S₂
Molecular Weight 346.46 g/mol
Appearance Light yellow to yellow to green powder/crystal
Purity >97.0%
Melting Point 167.0 - 170.0 °C

Synthesis and Experimental Protocols

The synthesis of this compound is proposed via a two-step process, starting from the commercially available 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The first step involves the formation of the corresponding maleamic acid, followed by cyclization to the maleimide.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Amidation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Start 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride Reaction1 Reaction with Ammonia or Ammonium Salt Start->Reaction1 Intermediate Maleamic Acid Intermediate Reaction1->Intermediate Reaction2 Dehydration/Cyclization Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of the target maleimide.

Detailed Experimental Protocol

This protocol is based on established general procedures for the synthesis of N-unsubstituted maleimides from their corresponding anhydrides.

Materials and Reagents:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Ammonium acetate (or aqueous ammonia)

  • Acetic anhydride

  • Sodium acetate

  • Toluene (or other suitable azeotroping solvent)

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Maleamic Acid: To a solution of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.0 eq) in a suitable solvent such as toluene, add a solution of aqueous ammonia or a solid ammonium salt like ammonium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting anhydride. The intermediate maleamic acid may precipitate from the solution.

  • Cyclization to the Maleimide: Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the four methyl groups on the thiophene rings, a broad singlet for the N-H proton of the maleimide ring, and signals corresponding to the methyl groups attached to the thiophene rings.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the maleimide, the olefinic carbons of the maleimide, and the carbons of the two distinct trimethyl-thienyl moieties.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 345.48 g/mol .[1] Fragmentation patterns would likely involve the loss of fragments from the thienyl side chains.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imide, C=O stretching of the imide carbonyl groups, and C=C stretching of the thiophene rings.

Photochromic Properties

This compound belongs to the diarylethene family, which is well-known for its photochromic behavior. This property involves a reversible transformation between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths.

Photoisomerization Pathway

Photochromism Open Open-Ring Isomer (Colorless/Pale Yellow) Closed Closed-Ring Isomer (Colored) Open->Closed UV light Closed->Open Visible light

Caption: Reversible photoisomerization of the diarylethene.

The open-ring isomer of this compound is typically colorless or pale yellow and absorbs in the UV region. Upon irradiation with UV light, it undergoes a conrotatory 6π-electrocyclization to form the thermally stable, colored closed-ring isomer, which absorbs at a longer wavelength in the visible spectrum. This process can be reversed by irradiating the closed-ring isomer with visible light. The substitution on the thiophene rings influences the absorption maxima of both isomers and the quantum yields of the photochromic reactions.

Conclusion

This technical guide outlines the synthesis and key characteristics of this compound. The proposed synthetic route is based on well-established chemical transformations and utilizes a commercially available starting material. The provided characterization data, sourced from commercial suppliers, offers a solid baseline for the identification and quality assessment of the compound. The inherent photochromic properties of this diarylethene maleimide make it a valuable molecule for the development of novel photoresponsive materials and devices. Further research to fully elucidate its spectroscopic properties and photochromic dynamics will undoubtedly expand its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic compound belonging to the diarylethene family. These molecules are of significant interest in the development of molecular switches, optical data storage, and smart materials due to their ability to undergo reversible isomerization upon exposure to light. This guide provides a comprehensive overview of the known physicochemical properties of this specific maleimide derivative, including its synthesis, spectral characteristics, and photochromic behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this guide supplements available information with data from closely related analogs to provide a thorough understanding.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₂S₂[1]
Molecular Weight 345.48 g/mol [1]
CAS Number 220191-36-6[1][2]
Physical State Solid, powder/crystals[3]
Color Light yellow to yellow to green[3]
Melting Point 180.0 to 184.0 °C[3]
Purity >97.0% (HPLC)[3]

Synthesis

The synthesis of this compound typically proceeds through the reaction of the corresponding maleic anhydride with an appropriate amine. A general synthetic protocol, based on the synthesis of a similar N-phenyl derivative, is described below.[4]

Experimental Protocol: Synthesis of N-substituted-2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, a primary amine (e.g., ammonia or an alkylamine), and a non-protic solvent (e.g., toluene) is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired maleimide derivative.

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride Primary Amine (e.g., NH₃) Toluene reaction Reaction: Reflux in Toluene start->reaction workup Work-up: Solvent Evaporation reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for the preparation of the target maleimide.

Spectral Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide in CDCl₃ shows characteristic signals for the methyl and aromatic protons. The expected signals for the non-N-substituted title compound would lack the phenyl protons and show a characteristic signal for the N-H proton.

UV-Visible Absorption and Fluorescence

Diarylethenes are known for their photochromic behavior, reversibly converting between an open-ring and a closed-ring isomer upon irradiation with UV and visible light, respectively. This isomerization is accompanied by significant changes in the UV-Vis absorption spectrum.

The UV-Vis absorption spectra of the N-phenyl analog have been recorded in various solvents, demonstrating this photochromic behavior.[4] In a nonpolar solvent like toluene, the open-ring form shows an absorption maximum in the UV region, while the closed-ring form, generated by UV irradiation, exhibits a new absorption band in the visible region. This behavior is typical for this class of compounds.[5]

Experimental Protocol: Spectroscopic Measurements

UV-Vis absorption spectra are typically recorded on a spectrophotometer using spectroscopic grade solvents. The sample is dissolved in the solvent of choice, and the absorbance is measured over a range of wavelengths. For photochromism studies, the sample is irradiated with a UV lamp to induce the ring-closing reaction, and the spectrum is recorded again to observe the appearance of the visible absorption band. Subsequent irradiation with visible light can be used to revert the molecule to its open-ring form. Fluorescence spectra are measured using a fluorometer, where the sample is excited at a specific wavelength, and the emission spectrum is recorded.

Photochromism

The photochromism of diarylethenes is a key feature. The reversible transformation between the open- and closed-ring isomers allows for the modulation of their properties, such as color and fluorescence, with light. This process is the basis for their application as molecular switches.

Photochromic Reaction Workflow

G cluster_photochromism Photochromic Isomerization Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV light Closed->Open Visible light

Caption: Reversible photoisomerization of diarylethenes.

Solubility

Quantitative solubility data for this compound in various organic solvents is not available in the literature. Based on its chemical structure, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran. Its solubility in polar protic solvents like alcohols is likely to be lower, and it is expected to be insoluble in water.

Potential Applications

Given its photochromic properties, this compound and related compounds are promising candidates for a variety of applications, including:

  • Molecular Switches: The ability to reversibly change structure and properties with light makes them ideal for use in molecular-scale devices.

  • Optical Data Storage: The two distinct isomers can represent binary data (0 and 1), enabling high-density optical data storage.

  • Smart Materials: Incorporation of these molecules into polymers or gels can lead to materials that change color or shape in response to light.

  • Drug Delivery: Photo-responsive systems could potentially be used for the controlled release of therapeutic agents.

Conclusion

This compound is a photochromic molecule with potential applications in materials science and nanotechnology. While a complete set of physicochemical data is not yet publicly available, the information from its analogs provides a strong foundation for understanding its properties. Further research is needed to fully characterize this compound and explore its potential in various applications. The lack of detailed experimental data, particularly spectroscopic and solubility information, highlights an opportunity for further investigation in this area.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, a member of the diarylethene family of photochromic compounds. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and theoretical principles to infer its structural characteristics. This guide covers the expected molecular geometry, key conformational states, and the pivotal role of conformation in its photochromic behavior. Detailed experimental protocols for its synthesis and characterization, based on established methods for analogous compounds, are also provided to facilitate further research.

Introduction

This compound belongs to the diarylethene class of molecular switches, which are characterized by their ability to undergo reversible photoisomerization between two distinct forms: an open, colorless form and a closed, colored form.[1][2][3][4] This photochromic behavior is underpinned by a thermally irreversible and fatigue-resistant 6π-electrocyclization reaction.[1][2] The efficiency and properties of this switching process are intrinsically linked to the molecule's three-dimensional structure and conformational flexibility. Understanding these aspects is crucial for the rational design of novel photoresponsive materials and for potential applications in areas such as high-density optical data storage, molecular machines, and targeted phototherapy.

Molecular Structure and Conformation

The core structure of this compound consists of a central maleimide ring flanked by two 2,4,5-trimethyl-3-thienyl (a substituted thiophene) moieties. The key to its photochromic activity lies in the conformational arrangement of these thiophene rings relative to the maleimide bridge.

Conformational Isomers

Diarylethenes, including the maleimide derivatives, can exist in two major conformations in their open form: parallel and anti-parallel.[5] These conformers arise from the rotation of the aryl (in this case, thienyl) groups around the single bonds connecting them to the central ethene-like core.

  • Anti-parallel Conformation: In this arrangement, the two thiophene rings are oriented in opposite directions. This conformation is considered the "photoactive" form, as the reactive carbon atoms on the thiophene rings are positioned in close enough proximity to allow for bond formation upon photoexcitation, leading to the closed-ring isomer.

  • Parallel Conformation: Here, the two thiophene rings are oriented in the same direction. This conformation is generally considered "photoinactive" because the reactive carbons are too far apart for the cyclization reaction to occur.

The equilibrium between these two conformers in solution is a critical factor governing the overall quantum yield of the photochromic reaction.[5] Studies on dimethyl-substituted bis(thiophen-3-yl)maleimides suggest the existence of two distinct conformations in the open-isomer state.[5]

Inferred Crystallographic Data and Molecular Geometry

While the crystal structure for this compound has not been reported, valuable insights can be drawn from the crystallographic data of the closely related molecule, trans-2,3-bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. This analogue features the same substituted thiophene rings but with a dicyanoethene bridge instead of a maleimide ring.

The analysis of this analogue provides a crucial piece of quantitative data: the dihedral angle between the two thiophene rings is 61.83(8)°. This non-planar arrangement is characteristic of diarylethenes and is a direct consequence of steric hindrance between the aryl groups. It is highly probable that this compound adopts a similar twisted conformation in its crystalline state.

Table 1: Inferred and Analogous Crystallographic and Molecular Data

ParameterValueSource/Comment
Molecular Formula C₁₈H₁₉NO₂S₂
Molecular Weight 345.48 g/mol
CAS Number 220191-36-6
Dihedral Angle (Thiophene-Thiophene) ~61.8°Inferred from trans-2,3-bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile.

Photochromic Properties and the Role of Conformation

The photochromism of diarylethenes is a direct consequence of their conformational properties. The process can be summarized as follows:

  • UV Irradiation (Coloration): The open-ring isomer, in its photoactive anti-parallel conformation, absorbs a UV photon, leading to an excited state. In this state, a conrotatory 6π-electrocyclization reaction occurs, forming a new carbon-carbon bond between the two thiophene rings and resulting in the colored, closed-ring isomer.

  • Visible Light Irradiation (Decoloration): The closed-ring isomer absorbs a photon of visible light, which induces the reverse reaction—a disrotatory electrocyclic ring-opening—regenerating the colorless, open-ring isomer.

The relationship between the molecular structure and the observed color is due to the extension of the π-conjugated system in the closed-ring form, which shifts the absorption maximum to the visible region of the spectrum.[1]

Logical Flow of Photochromism

G Open_Anti Open-Ring Isomer (Anti-parallel, Colorless) Open_Para Open-Ring Isomer (Parallel, Colorless) Open_Anti->Open_Para Conformational Equilibrium Excited_State Excited State Open_Anti->Excited_State UV Light (λ₁) Excited_State->Open_Anti Non-radiative decay Closed Closed-Ring Isomer (Colored) Excited_State->Closed 6π-Electrocyclization (Photoreactive Path) Closed->Open_Anti Visible Light (λ₂)

Caption: Conformational states and photochromic cycle of a diarylethene.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of N-substituted diarylethene maleimides and related compounds.

Synthesis of this compound

The synthesis of the target molecule would likely proceed via a two-step process starting from the corresponding maleic anhydride.

Step 1: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride This precursor is commercially available or can be synthesized through established literature methods, typically involving the coupling of 3-lithio-2,4,5-trimethylthiophene with dichloromaleic anhydride or related reagents.

Step 2: Imidization The formation of the maleimide ring can be achieved by reacting the maleic anhydride precursor with an ammonia source.

  • Materials:

    • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

    • Urea or Ammonium Acetate

    • Glacial Acetic Acid or other high-boiling solvent (e.g., toluene, xylene)

  • Procedure:

    • Dissolve 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1 equivalent) in glacial acetic acid.

    • Add urea (1.1 equivalents) or ammonium acetate (excess) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Workflow: Synthesis

G cluster_0 Synthesis Protocol Start Start Materials: - Maleic Anhydride Precursor - Ammonia Source (Urea) Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Reflux Heat to Reflux (2-4 hours) Dissolve->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Precipitate Precipitate in Ice-Water Monitor->Precipitate Complete Filter Vacuum Filtration Precipitate->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify End Final Product: This compound Purify->End

Caption: A typical workflow for the synthesis of the target maleimide.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In ¹H NMR, characteristic signals for the methyl groups on the thiophene rings and the N-H proton of the maleimide ring would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1700-1780 cm⁻¹) and the N-H stretch.

  • UV-Visible Spectroscopy: This technique is crucial for studying the photochromic properties. The open form is expected to absorb in the UV region, while the closed form will show a strong absorption band in the visible region upon UV irradiation. The kinetics of the switching process can also be monitored using this method.

  • Single-Crystal X-ray Diffraction: Obtaining single crystals suitable for X-ray diffraction would be the ultimate goal for unambiguously determining the solid-state structure, including bond lengths, bond angles, torsion angles, and the packing arrangement in the crystal lattice.

Conclusion and Future Outlook

This compound is a promising photochromic molecule whose properties are dictated by its molecular conformation. While a definitive crystal structure remains to be elucidated, analysis of closely related compounds provides a strong basis for understanding its structural and functional characteristics. The anti-parallel conformation of the thiophene rings is essential for its photoactivity, leading to a reversible transformation to a colored, closed-ring isomer. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this molecule, paving the way for further investigation into its properties and potential applications. Future work should prioritize the growth of high-quality single crystals to obtain precise crystallographic data, which will be invaluable for validating theoretical models and for the rational design of next-generation diarylethene-based materials.

References

Spectroscopic Analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, provides a detailed overview of the expected spectroscopic properties and analytical methodologies based on the analysis of closely related and structurally similar compounds, particularly its immediate precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, and its N-phenyl derivative. This information is intended to serve as a valuable resource for researchers and professionals in drug development by establishing a foundational understanding and a framework for the analysis of this photochromic compound.

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide belongs to the diarylethene family, a class of photochromic molecules known for their ability to undergo reversible color and structural changes upon irradiation with light. This property makes them highly attractive for a range of applications, including optical data storage, molecular switches, and in the development of photosensitive therapeutic agents. The spectroscopic analysis of this compound is crucial for understanding its photochromic behavior, purity, and potential interactions in biological systems.

Expected Spectroscopic Properties

Based on the analysis of analogous structures, the following spectroscopic characteristics can be anticipated for this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of the open-ring isomer is expected to show absorption bands in the ultraviolet region, likely below 400 nm, corresponding to π-π* transitions within the thienyl and maleimide moieties. Upon irradiation with UV light, the compound is expected to undergo photocyclization to its closed-ring form, resulting in the appearance of a new, distinct absorption band in the visible region, leading to a visible color change. This new band is a hallmark of the extended π-conjugation in the closed-ring isomer.

Table 1: Expected UV-Vis Absorption Data

IsomerExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Open-ring< 400Data not availableCommon organic solvents (e.g., hexane, acetonitrile, THF)
Closed-ring500 - 600Data not availableCommon organic solvents (e.g., hexane, acetonitrile, THF)
Fluorescence Spectroscopy

The fluorescence properties of diarylethenes are often dependent on the specific isomer. It is common for one form (often the open-ring isomer) to be fluorescent while the other is not, or for the two isomers to fluoresce at different wavelengths. This photoswitchable fluorescence is a key feature for applications in bio-imaging and sensing.

Table 2: Expected Fluorescence Emission Data

IsomerExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Solvent
Open-ringData not availableData not availableData not availableCommon organic solvents
Closed-ringData not availableData not availableData not availableCommon organic solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the thienyl rings and a characteristic signal for the N-H proton of the maleimide group. The chemical shifts of the methyl protons will provide information about their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the maleimide ring, the sp² carbons of the thienyl rings, and the methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (on thienyl)1.8 - 2.314 - 16
N-H Proton (maleimide)Broad singlet, ~8-10-
Thienyl C-120 - 145
Maleimide C=C-~135
Maleimide C=O-~170

Note: These are estimated values based on similar compounds and may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the chemical formula C₁₈H₁₉NO₂S₂.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺~357.08
[M+H]⁺~358.09

Experimental Protocols

While specific protocols for the target molecule are unavailable, the following are generalized experimental methodologies for the spectroscopic analysis of diarylethene compounds.

Synthesis

The synthesis of this compound would likely proceed via the reaction of its precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, with a source of ammonia or a primary amine followed by cyclization.

dot

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Final Product Anhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride ReactionStep Ring Opening and Amidation Anhydride->ReactionStep Ammonia Ammonia Source (e.g., NH4OH) Ammonia->ReactionStep CyclizationStep Dehydration and Ring Closure ReactionStep->CyclizationStep Intermediate Amic Acid Maleimide This compound CyclizationStep->Maleimide

Caption: Proposed synthesis workflow for the target maleimide.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (in both its open and, after irradiation, closed forms) in a suitable UV-transparent solvent (e.g., hexane, acetonitrile) in a quartz cuvette.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Photoisomerization: To obtain the spectrum of the closed-ring isomer, irradiate the solution of the open-ring isomer with a UV lamp at a wavelength corresponding to its absorption maximum. To revert to the open-ring form, irradiate with visible light corresponding to the absorption maximum of the closed-ring isomer.

UVSpecWorkflow Start Prepare Sample Solution MeasureOpen Record UV-Vis Spectrum (Open Form) Start->MeasureOpen IrradiateUV Irradiate with UV Light MeasureOpen->IrradiateUV MeasureClosed Record UV-Vis Spectrum (Closed Form) IrradiateUV->MeasureClosed IrradiateVis Irradiate with Visible Light MeasureClosed->IrradiateVis End Data Analysis MeasureClosed->End IrradiateVis->MeasureOpen Reversible Cycle

Caption: Potential logical relationships for drug development.

Conclusion

While specific, experimentally verified spectroscopic data for this compound is not currently published, this guide provides a robust framework for its anticipated analytical characterization. The methodologies and expected data presented, based on closely related compounds, offer a valuable starting point for researchers. Further empirical studies are necessary to fully elucidate the precise spectroscopic properties and to explore the potential of this photochromic compound in drug development and other advanced applications.

The Genesis of a Molecular Switch: A Technical Guide to 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and photochromic properties of a pivotal diarylethene derivative for researchers, scientists, and drug development professionals.

This technical guide delves into the core of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a prominent member of the diarylethene family of photochromic compounds. From its foundational discovery to its detailed synthesis and functional characteristics, this document provides a comprehensive resource for professionals engaged in materials science and drug development.

A Legacy of Light: The Discovery and History

The journey of this compound is intrinsically linked to the pioneering work of Professor Masahiro Irie and his research group in the field of photochromism. The foundational molecule, 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, was first described in a 1990 publication in the Bulletin of the Chemical Society of Japan by Irie and his colleague Kingo Uchida.[1] This work laid the groundwork for a new class of thermally irreversible and fatigue-resistant photochromic molecules.

The maleic anhydride derivative was designed based on the principle of utilizing aryl groups with low aromatic stabilization energy to achieve thermal stability in the closed-ring isomer.[1] This innovation was a significant step forward in the development of molecular switches for applications such as optical data storage. Subsequently, the maleimide derivative was synthesized from this anhydride, offering a versatile scaffold for further functionalization and application in various scientific domains.

Photophysical and Photochromic Properties

The defining characteristic of this compound and its precursor is their ability to undergo a reversible photocyclization reaction. The open-ring isomer is typically colorless or pale yellow, and upon irradiation with ultraviolet (UV) light, it transforms into a colored, closed-ring isomer. This process can be reversed by exposing the closed-ring isomer to visible light.

PropertyValueConditionsReference
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride
Absorption Maximum (Open-ring)---
Absorption Maximum (Closed-ring)560 nm-[1]
Photocyclization Quantum Yield0.08 ± 0.01405 nm irradiation[1]
Photoreversion Quantum Yield0.14 ± 0.02546 nm irradiation[1]
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide
Melting Point128–129 °C-

Experimental Protocols

Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

The synthesis of the maleic anhydride precursor is a critical first step. While the seminal paper provides the characterization, detailed modern protocols are available in subsequent literature. A general representative synthesis involves the following steps:

  • Preparation of 3-lithio-2,4,5-trimethylthiophene: 3-Bromo-2,4,5-trimethylthiophene is reacted with a strong lithium base, such as n-butyllithium, in an inert solvent like anhydrous diethyl ether or tetrahydrofuran at low temperatures (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with diethyl oxalate: The freshly prepared organolithium reagent is then added dropwise to a solution of diethyl oxalate in the same inert solvent at low temperature. This reaction forms the basis of the central ethene bridge.

  • Acid-catalyzed cyclization and hydrolysis: The reaction mixture is quenched with an acid, which catalyzes the cyclization to form the maleic anhydride ring and hydrolyzes the ester groups.

  • Purification: The crude product is then purified by column chromatography on silica gel followed by recrystallization to yield the pure 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride.

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

The conversion of the maleic anhydride to the maleimide is a well-established procedure.

  • Reaction Setup: A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reflux: The reaction mixture is refluxed for 2 hours. The water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with chloroform. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

Visualizing the Core Mechanisms

To better illustrate the fundamental processes and workflows, the following diagrams are provided.

Photochromic_Reaction Photochromic Reaction of this compound Open Open-Ring Isomer (Colorless/Pale Yellow) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light Closed->Open Visible Light

Caption: Reversible photocyclization of the diarylethene core.

Synthesis_Workflow Synthesis Workflow for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide node1 Start 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride node3 Reaction Reflux with Dean-Stark Trap (2h) node1->node3 node2 Reagents Aniline, Triethylamine, Toluene node2->node3 node4 Work-up Extraction with Chloroform, Washing, Drying node3->node4 node5 Purification Silica Gel Column Chromatography node4->node5 node6 Product N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide node5->node6

Caption: Stepwise synthesis of the target maleimide derivative.

References

Technical Guide: Photoisomerization Quantum Yield of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the photoisomerization quantum yield of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives. Due to the limited availability of specific quantitative data for the parent compound, this guide leverages data from closely related structures and outlines the established experimental protocols for such measurements.

Introduction to Diarylethene Photoisomerization

Diarylethenes are a prominent class of photochromic molecules that undergo reversible isomerization between two stable states, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. This photoisomerization is accompanied by significant changes in their absorption spectra and other physicochemical properties, making them attractive for various applications, including optical data storage, molecular switches, and photosensitizers in drug delivery. The efficiency of this photochemical reaction is quantified by the photoisomerization quantum yield (Φ), which is a critical parameter for the design and application of these molecular systems.[1][2]

Quantitative Data on Photoisomerization Quantum Yield

Quantitative data for the photoisomerization quantum yield of the parent this compound could not be located in the reviewed scientific literature. However, data for closely related diarylethene derivatives are presented below to provide a comparative context for the expected quantum yields.

Table 1: Photoisomerization Quantum Yields of Selected Diarylethene Derivatives

CompoundCyclization Quantum Yield (ΦO→C)Cycloreversion Quantum Yield (ΦC→O)SolventExcitation Wavelength (nm)Reference
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene0.590.0013Not Specified280 (Cyclization), 492 (Cycloreversion)[3]
A star-shaped photochromic dye with 2,4-dimethylthiazole attaching to triangle terthiophene0.32 (open form)0.58 (closed form)THF254[4]

Note: The data presented is for diarylethene derivatives and not the specific target compound. This table is intended to provide a general understanding of the range of quantum yields observed in this class of molecules.

Experimental Protocols for Quantum Yield Determination

The determination of photoisomerization quantum yield is a crucial step in characterizing photochromic compounds. The following section details a generalized experimental protocol based on methods reported for diarylethene derivatives.[1]

Materials and Instrumentation
  • Compound: this compound or its N-substituted derivative. The synthesis of the N-phenyl derivative has been reported.

  • Solvents: Spectroscopic grade solvents such as toluene, acetonitrile, or hexane are typically used. The solvent should be purified by distillation before use.

  • Light Source: A high-pressure mercury lamp (e.g., USHIO 1000 W) or a xenon lamp (e.g., USHIO 500 W) can be used for photoirradiation.

  • Monochromator or Band-pass Filters: To isolate specific wavelengths of light for irradiation.

  • UV-Vis Spectrophotometer: For measuring changes in the absorption spectra of the sample upon photoirradiation (e.g., Hitachi U-3500).

  • Fluorescence Spectrophotometer: For measuring fluorescence spectra if applicable (e.g., Hitachi F-2500).

  • NMR Spectrometer: For structural confirmation of the synthesized compounds (e.g., Bruker AVANCE 400).

  • Mass Spectrometer: For molecular weight determination (e.g., Shimadzu GCMS-QP5050A).

Sample Preparation
  • Synthesize and purify the target compound. The synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide involves refluxing 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with aniline and triethylamine in toluene.

  • Prepare a dilute solution of the compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.

Quantum Yield Measurement (Relative Method)

The relative method for determining the photoisomerization quantum yield involves comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer with a known quantum yield.

  • Actinometer Preparation: Prepare a solution of a suitable chemical actinometer (e.g., ferrioxalate for UV region, Aberchrome 540 for the visible region) with a known quantum yield at the irradiation wavelength.

  • Irradiation of Actinometer: Irradiate the actinometer solution with monochromatic light at the desired wavelength. Monitor the change in absorbance at the monitoring wavelength of the actinometer over time. The number of photons absorbed by the actinometer can be calculated from the change in absorbance and the known quantum yield.

  • Irradiation of Sample: Under identical irradiation conditions (light intensity, wavelength, geometry), irradiate the sample solution.

  • Monitoring the Photoreaction: Monitor the change in the absorption spectrum of the sample at regular time intervals. The photoisomerization from the open to the closed form (or vice versa) will result in the appearance of a new absorption band.

  • Data Analysis: The initial rate of the photoreaction can be determined from the initial slope of the change in absorbance versus time plot. The quantum yield of the sample (Φs) can then be calculated using the following equation:

    Φs = Φa * (ks / ka) * (Aa / As)

    where:

    • Φa is the quantum yield of the actinometer.

    • ks and ka are the initial rates of the photoreaction for the sample and actinometer, respectively.

    • As and Aa are the absorbances of the sample and actinometer at the irradiation wavelength.

Visualizations

Photoisomerization Reaction

G cluster_open Open-Ring Isomer cluster_closed Closed-Ring Isomer Open This compound (Colorless) Closed Dihydro-derivative (Colored) Open->Closed UV Light (Cyclization) Closed->Open Visible Light (Cycloreversion)

Caption: Reversible photoisomerization of a diarylethene.

Experimental Workflow for Quantum Yield Determination

G A Sample and Actinometer Preparation B Measure Initial Absorbance (UV-Vis Spectrophotometer) A->B C Irradiate with Monochromatic Light B->C D Monitor Absorbance Change over Time C->D E Determine Initial Rate of Photoreaction D->E F Calculate Quantum Yield (Relative to Actinometer) E->F

Caption: Workflow for relative quantum yield measurement.

Conclusion

While the precise photoisomerization quantum yield for this compound remains to be explicitly reported in the accessible literature, the established methodologies for its N-substituted derivatives and other diarylethenes provide a robust framework for its determination. The photochromic properties of this class of compounds are highly dependent on the molecular structure and the surrounding environment. For researchers and professionals in drug development, understanding and quantifying the photoisomerization quantum yield is paramount for the rational design of photoswitchable therapeutic agents and delivery systems. Further research is warranted to quantify the photophysical parameters of the parent maleimide compound to fully assess its potential in various applications.

References

Unveiling the Thermal Resilience of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its isomers, a critical aspect for their application in photoswitchable devices and therapeutic agents. Diarylethenes, the class of molecules to which this compound belongs, are renowned for their remarkable thermal stability, a property essential for the development of reliable and long-lasting applications.[1][2][3] Well-designed diarylethene derivatives exhibit outstanding photochromic performance, with both their open- and closed-ring isomers demonstrating thermal stability that can extend for thousands of years at room temperature.[1][2][3]

Core Concepts in Thermal Stability of Diarylethenes

Diarylethenes are a class of photochromic compounds that undergo a reversible transformation between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. The thermal stability of both isomers is a key determinant of their utility. In many diarylethene derivatives, the photogenerated closed-ring isomers are thermally stable and do not readily revert to the open-ring form in the absence of a light stimulus.[1] This thermal irreversibility is a crucial feature for applications such as optical data storage and molecular switches.[1][2]

Thermal Properties of this compound and its Derivatives

The parent compound, this compound, is a light yellow to yellow-green crystalline powder with a melting point in the range of 180.0 to 184.0 °C.[5][6] The thermal behavior of its N-alkylated derivatives was investigated using Differential Scanning Calorimetry (DSC), revealing key thermal transition points.

Quantitative Data Presentation

The following table summarizes the thermal properties of N-alkylated derivatives of this compound (DAE-Cn), as determined by DSC analysis.[4]

CompoundMelting Peak (°C)Enthalpy of Fusion (kJ mol⁻¹)Glass Transition (Cooling, °C)Glass Transition (Heating, °C)Cold Crystallization (°C)
O-DAE-C0178.326.067.568.6-
O-DAE-C1209.933.035.837.580.1
O-DAE-C3105.425.628.315.9-

Data extracted from a study on N-alkylated derivatives of this compound.[4]

Experimental Protocols

The determination of the thermal properties of the diarylethene derivatives cited above was performed using Differential Scanning Calorimetry (DSC). The following is a detailed methodology based on the available literature.[4]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, glass transition temperature, and other thermal transitions of the this compound isomers and their derivatives.

Instrumentation: A differential scanning calorimeter is used for this analysis.

Sample Preparation:

  • A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed to ensure a controlled atmosphere and prevent sublimation.

  • An empty, sealed aluminum pan is used as a reference.

Experimental Procedure:

  • The sample and reference pans are placed in the DSC cell.

  • The temperature program is initiated. A typical program involves a heating and cooling cycle to observe all relevant thermal events.

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C min⁻¹) to a temperature above its expected melting point. This scan provides information on the initial state of the material, including its melting point.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C min⁻¹) to a low temperature. This scan can reveal crystallization events or glass transitions.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. This scan is crucial for observing the glass transition of the amorphous phase and any cold crystallization events, followed by the melting of the recrystallized material.

  • The heat flow to the sample is measured as a function of temperature and time.

  • Data analysis is performed on the resulting thermogram to identify and quantify thermal events such as melting points (peak of the endotherm), glass transitions (step change in the baseline), and crystallization events (peak of the exotherm).

Visualizing the Experimental Workflow

The logical flow of the thermal analysis experiment can be visualized using the following diagram.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference into DSC seal->load heat1 First Heating Scan (e.g., 10 °C/min) load->heat1 cool Cooling Scan (e.g., 10 °C/min) heat1->cool heat2 Second Heating Scan (e.g., 10 °C/min) cool->heat2 record Record Heat Flow vs. Temperature heat2->record analyze Analyze Thermogram record->analyze identify Identify Thermal Transitions (Melting, Glass Transition, Crystallization) analyze->identify

Caption: Workflow for Thermal Analysis using DSC.

References

CAS number and nomenclature for 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, including its chemical identity, physicochemical properties, and key applications based on its photochromic nature.

Compound Identification and Nomenclature

  • Systematic Name: this compound

  • Synonym: 3,4-Bis(2,4,5-trimethyl-3-thienyl)-3-pyrroline-2,5-dione

  • CAS Number: 220191-36-6

  • Parent Compound: Maleimide (IUPAC Name: 1H-Pyrrole-2,5-dione)

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₁₈H₁₉NO₂S₂
Molecular Weight 345.48 g/mol
Appearance Light yellow to yellow to green powder/crystal
Purity >97.0% (as determined by HPLC)
Melting Point 180.0 - 184.0 °C
Physical State Solid

Core Application: Photochromism

This compound belongs to the diarylethene class of photochromic molecules. These compounds are characterized by their ability to undergo a reversible structural change when exposed to specific wavelengths of light, leading to a change in their absorption spectra and, consequently, their color.

The underlying mechanism involves a reversible ring-closing and ring-opening reaction. The "open" form of the molecule can be converted to a "closed," colored form upon irradiation with ultraviolet (UV) light. The reverse reaction, from the closed to the open form, is typically induced by irradiation with visible light. This photoswitchable behavior makes it a candidate for applications in molecular switches, optical data storage, and smart materials.

The dynamics of the ring-closure reaction for similar bis(thiophen-3-yl)maleimides have been investigated using ultrafast spectroscopy. For dimethyl-substituted thiophene rings, the formation of the ring-closed isomer occurs on a picosecond timescale (around 16 ps) following electronic state relaxation.[1]

Below is a diagram illustrating the photochromic switching process of a diarylethene compound.

G cluster_open Open Form (Colorless) cluster_closed Closed Form (Colored) Open Open Isomer Closed Closed Isomer Open->Closed UV Light Closed->Open Visible Light

Caption: Reversible photoisomerization of a diarylethene compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general synthetic route can be inferred from the synthesis of a similar compound, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[2] The synthesis likely starts from the corresponding maleic anhydride.

Inferred Synthetic Workflow

The logical workflow for the synthesis and purification of this class of compounds is outlined below.

G Start 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride Reaction Imidation Reaction (e.g., in a suitable solvent with heating) Start->Reaction Reactant Ammonia or Ammonia Source Reactant->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: Inferred synthetic workflow for the target compound.

General Experimental Considerations
  • Reaction Monitoring: The progress of the imidation reaction would typically be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Purification of the crude product is crucial to achieve the high purity required for photochromic studies. This often involves silica gel column chromatography followed by recrystallization from an appropriate solvent system.

  • Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that this compound has been investigated for specific biological activities or its involvement in cellular signaling pathways. While the maleimide group is known to be reactive towards thiols and is used in bioconjugation, this specific compound appears to be primarily of interest for its materials science applications. Any potential biological effects would need to be determined through dedicated in vitro and in vivo studies.

References

Technical Guide: Solubility of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic compound belonging to the diarylethene family. These molecules are of significant interest in materials science and pharmacology due to their ability to undergo reversible isomerization when exposed to light, leading to changes in their physical and chemical properties. Understanding the solubility of this compound is crucial for a wide range of applications, including formulation for in vivo and in vitro studies, material processing, and quality control.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of diarylethene derivatives can be inferred from their structural characteristics and information from related studies. Generally, diarylethenes are lipophilic, which suggests they have poor water solubility.[1] For a similar diarylethene benzoate, it was noted to be highly soluble in tetrahydrofuran (THF) but poorly soluble in water.[2] The solvents used in the synthesis of related diarylethene derivatives, such as tetrahydrofuran (THF), are indicative of the types of organic solvents in which these compounds are likely soluble.

Based on the nonpolar nature of the trimethyl-thienyl groups, this compound is expected to be soluble in common organic solvents. A summary of expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, AcetonitrileGood to ModerateThe polarity of these solvents can interact with the maleimide group, while the nonpolar regions can solvate the thienyl rings.
Nonpolar Aprotic Toluene, Hexane, CyclohexaneModerate to PoorThe large, nonpolar trimethyl-thienyl groups suggest some solubility in nonpolar solvents.
Polar Protic Water, Ethanol, MethanolPoor to InsolubleThe overall lipophilic nature of the molecule is expected to lead to low solubility in highly polar, protic solvents like water.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility assessment are the thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid compound.[3][4]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or roller) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[6]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] A calibration curve is prepared from stock solutions of known concentrations to quantify the solubility.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution under non-equilibrium conditions after being added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO).[6][8][9]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10-50 mM).[9][10]

  • Addition to Solvent: A small aliquot of the DMSO stock solution is added to the test solvent in a microtiter plate.[8]

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.[10]

  • Detection of Precipitation: The formation of a precipitate is detected. This can be done by:

    • Nephelometry: Measuring the light scattering caused by undissolved particles.[5][8]

    • Direct UV Assay: After filtering the solution to remove any precipitate, the concentration of the dissolved compound is measured by UV absorbance.[6][8]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Filter or Centrifuge to remove undissolved solid C->D E Collect clear supernatant D->E F Analyze concentration via HPLC-UV E->F G Calculate solubility from calibration curve F->G H Quantitative Solubility Value (e.g., mg/mL or µM) G->H

Caption: Thermodynamic Solubility Workflow

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its chemical structure suggests good solubility in polar aprotic solvents and limited solubility in highly polar, protic solvents like water. For researchers and drug development professionals requiring precise solubility values, it is recommended to perform experimental determinations using established protocols such as the thermodynamic shake-flask method or high-throughput kinetic solubility assays. The methodologies and workflow provided in this guide offer a robust framework for such investigations.

References

A Comprehensive Review of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Derivatives: Synthesis, Photochromic Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives, a prominent class of diarylethene photochromic compounds. This document summarizes their synthesis, key photochromic properties with quantitative data, and their applications, particularly in the realm of optical memory and molecular switching. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate further research and development.

Core Concepts: Photochromism in Diarylethenes

This compound derivatives belong to the diarylethene family, known for their remarkable photochromic behavior.[1][2] This phenomenon involves a reversible transformation between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths.[3] The open-ring isomer is typically colorless, while the closed-ring isomer exhibits a distinct color due to its extended π-conjugated system.[3] This reversible color change forms the basis for their various applications.

A key feature of many diarylethenes is the thermal irreversibility of their photochromic reaction.[1][2] This means that the colored, closed-ring form is stable in the dark and only reverts to the colorless, open-ring form upon irradiation with visible light. This property is crucial for applications such as optical data storage, where the stored information (the colored state) must be stable over long periods. Some well-designed diarylethene derivatives have shown exceptional thermal stability, with half-life times estimated to be as long as 470,000 years for both isomers.[1][2]

The photochromic process is a pericyclic reaction, specifically a 6π electrocyclization. The open-ring form exists in two conformations: parallel and antiparallel. Photocyclization can only occur from the antiparallel conformation.[3] Therefore, the quantum yield of the ring-closure reaction is influenced by the ratio of these two conformers.[3]

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically starts from 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The general synthetic approach involves the reaction of the anhydride with a primary amine.

ReactantsReagents/SolventsReaction ConditionsProductYield
2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, AnilineToluene, TriethylamineReflux with a Dean-Stark condenser for 2 hoursN-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide99%

Experimental Protocols

  • NMR Spectra: Recorded on a Bruker AVANCE 400 (400 MHz) spectrometer. Samples were dissolved in CDCl3 with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectra: Measured with a Shimadzu GCMS-QP5050A and JEOL GC mate II mass spectrometer.

  • Absorption and Fluorescence Spectra: Measured with a Hitachi U-3500 absorption spectrophotometer and a Hitachi F-2500 fluorescence spectrophotometer, respectively. Solvents used for photochemical measurements were of spectroscopic grade and purified by distillation before use.

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (520 mg, 1.50 mmol), aniline (156 mg, 1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) was refluxed for 2 hours using a Dean-Stark condenser.

  • The reaction mixture was then extracted with chloroform (CHCl3).

  • The organic layer was washed with brine, dried over magnesium sulfate (MgSO4), and evaporated to dryness.

  • The crude product was purified by silica gel column chromatography (Hexane/AcOEt = 80:20) to yield the final product as an orange powder.

  • Light Sources: An USHIO 1000 W high-pressure mercury lamp or an USHIO 500 W xenon lamp were used as light sources.

  • Monochromatic Light: Obtained by passing the light through a monochromator (Ritsu MV-10 N) or a band-pass filter (Δλ1/2 = 15 nm).

Photochromic Properties

The photochromic properties of this compound derivatives are characterized by their absorption spectra in the open and closed forms, and the quantum yields of the cyclization (ring-closing) and cycloreversion (ring-opening) reactions.

Upon irradiation with UV light, the colorless open-ring form of a diarylethene derivative undergoes cyclization to the colored closed-ring form.[3] This is accompanied by the appearance of a new absorption band in the visible region. The color of the closed-ring form can be tuned by modifying the molecular structure, which alters the extent of the π-conjugation.[1] The colored form can then be reverted to the colorless open form by irradiation with visible light corresponding to the absorption wavelength of the closed-ring isomer.[3]

SolventAbsorption Maxima (λmax, nm) of Closed Form (1b)Cyclization Quantum Yield (Φo-c) upon 313 nm irradiation
Methanol (MeOH)358, 529-
Methanol/Water (1:4)-0.20
Methanol/Water (1:4) with β-cyclodextrin-0.30

Note: The specific derivative "1a" in the cited source is a dithienylethene, and the data is presented here as representative of the general class of compounds.

Logical Workflow of Photochromism

The photochromic behavior of these molecules follows a well-defined, reversible process. This can be visualized as a two-state system controlled by light.

Photochromism_Workflow Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light (Cyclization) Closed->Open Visible Light (Cycloreversion)

Caption: Reversible photochromic reaction of diarylethenes.

Signaling Pathway of Photo-switching

The ability to switch between two distinct states using light makes these molecules ideal candidates for molecular switches. The state of the molecule (open or closed) can be considered a binary signal (0 or 1), which can be read out through its absorption or fluorescence properties.

Molecular_Switching UV UV Light State0 State 0 (Open Form) UV->State0 Vis Visible Light State1 State 1 (Closed Form) Vis->State1 Output0 No Color / Low Fluorescence State0->Output0 Output1 Color / High Fluorescence State1->Output1

Caption: Light-controlled molecular switching mechanism.

Applications

The unique properties of this compound and related diarylethene derivatives make them suitable for a range of applications.

  • Optical Data Storage: The thermal stability and fatigue resistance of these molecules are highly desirable for high-density optical data storage.[1][2] The two states can represent the "0" and "1" of binary data.

  • Molecular Switches: Their ability to be reversibly switched between two states with high precision makes them excellent candidates for molecular-scale switches and logic gates.[1][2]

  • Bioimaging: Fluorescent diarylethenes are being explored as probes for super-resolution fluorescence imaging in biological systems.[4]

  • Light-Driven Actuators: The structural changes that occur during photoisomerization can be harnessed to create light-driven mechanical motion in molecular crystals.[1]

Future Outlook

Research into this compound and other diarylethene derivatives continues to be an active area. Future work is likely to focus on the development of new derivatives with improved properties, such as higher quantum yields, longer wavelength absorption, and enhanced fatigue resistance. Furthermore, the integration of these molecules into functional devices and systems remains a key challenge and an exciting area for future innovation. The synthesis of non-symmetric diarylethenes is also a growing field, which allows for finer tuning of their photochromic properties and the development of new applications.[5]

References

Methodological & Application

Unlocking the Potential of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Molecular Switches: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its N-substituted derivatives as high-performance photochromic molecular switches. These molecules belong to the diarylethene family, renowned for their exceptional thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photoisomerization.[1] These properties make them prime candidates for a range of applications, including optical data storage, molecular logic gates, and as modulators of biological systems.

Principle of Operation: A Reversible Photochemical Reaction

The functionality of this compound-based molecular switches is rooted in a reversible electrocyclic reaction. The molecule exists in two stable isomeric forms: an open-ring (colorless) form and a closed-ring (colored) form.

  • Photocyclization (Writing/ON-state): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization reaction to form the closed-ring isomer. This transformation results in the appearance of a new absorption band in the visible region of the spectrum, leading to a distinct color change.

  • Photocycloreversion (Erasing/OFF-state): The closed-ring isomer can be reverted to the open-ring form by irradiation with visible light of a specific wavelength corresponding to its absorption maximum.

This reversible process can be repeated numerous times with high fidelity, forming the basis of its application as a molecular switch.

Key Applications and Methodologies

High-Density Optical Data Storage

The distinct optical states of the open and closed forms of N-substituted 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimides can be leveraged to represent binary data (0 and 1), making them suitable for high-density optical memory systems.[1]

Application Note: By embedding these molecules in a polymer matrix, a data storage medium can be fabricated. A focused UV laser can be used to "write" data by converting specific regions from the open to the closed form. The data can then be "read" by detecting the absorbance or fluorescence of the colored, closed form. "Erasing" is achieved by irradiating with visible light. The high fatigue resistance of these molecules allows for numerous write-read-erase cycles.

Molecular Logic Gates

The photochromic behavior of these molecules can be harnessed to construct molecular-level logic gates, the fundamental building blocks of computing.[2][3]

Application Note: An "AND" logic gate can be conceptualized using a solution of an N-substituted this compound. The two inputs would be UV light (Input A) and a specific chemical stimulus (Input B) that might be required to enable the photochromic reaction (e.g., by altering the solvent polarity). The output would be the colored, closed form of the molecule. The output is only "1" (colored) when both Input A and Input B are present. Similarly, other logic gates like "OR" and "INHIBIT" can be designed by carefully selecting the inputs and monitoring the output state.

Photoswitchable Fluorescence

The open and closed forms of these diarylethene maleimides can exhibit different fluorescence properties. This allows for the development of photoswitchable fluorescent probes for various applications, including super-resolution microscopy and biological imaging.

Application Note: In many diarylethene systems, the open form is fluorescent, while the closed form is non-fluorescent (or vice-versa). This "on-off" switching of fluorescence can be controlled by light. For instance, an N-substituted this compound can be conjugated to a biomolecule of interest. By selectively irradiating the sample with UV and visible light, the fluorescence of the probe can be turned on and off, allowing for precise localization and tracking of the biomolecule.

Quantitative Data

The photophysical properties of N-substituted 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimides are crucial for their application as molecular switches. The following table summarizes key quantitative data for a representative derivative, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

PropertyValueSolventReference
Open-Ring Isomer
Absorption Maximum (λmax)~350 nmToluene[4]
Molar Extinction Coefficient (ε)Not Reported
Closed-Ring Isomer
Absorption Maximum (λmax)~530 nmToluene[4]
Molar Extinction Coefficient (ε)Not Reported
Photocyclization
Wavelength (λ)405 nmToluene[4]
Quantum Yield (Φc)0.23Toluene[4]
Photocycloreversion
Wavelength (λ)> 500 nmToluene[4]
Quantum Yield (Φo)Not Reported
Fatigue Resistance Generally High for DiarylethenesVarious[5][6]

Note: The photophysical properties, including absorption maxima and quantum yields, can be influenced by the N-substituent and the solvent polarity.

Experimental Protocols

Synthesis of N-Phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This protocol is adapted from the synthesis of the N-phenyl derivative and can be modified for other N-substituted analogues by replacing aniline with the corresponding primary amine.[4]

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Chloroform

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark apparatus to remove water.[4]

  • The reaction mixture is then cooled to room temperature and extracted with chloroform.[4]

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure.[4]

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to yield the N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[4]

Protocol for Characterizing Photochromic Properties

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer (for fluorescence studies)

  • UV lamp (e.g., 365 nm)

  • Visible light source with appropriate filters (e.g., > 500 nm)

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the N-substituted this compound in a suitable solvent (e.g., toluene, hexane, or acetonitrile).

  • Initial State (Open Form): Record the UV-Vis absorption spectrum of the solution. If the compound is fluorescent in its open form, record the fluorescence spectrum.

  • Photocyclization: Irradiate the solution with UV light (e.g., 365 nm) for a specific duration. Monitor the change in the absorption spectrum in real-time or at set intervals until the photostationary state is reached (no further change in the spectrum). The appearance of a new band in the visible region indicates the formation of the closed-ring isomer.

  • Closed State: Record the UV-Vis absorption spectrum of the solution in the photostationary state.

  • Photocycloreversion: Irradiate the solution with visible light (e.g., > 500 nm). Monitor the disappearance of the visible absorption band until the spectrum returns to its initial state.

  • Quantum Yield Determination: The photocyclization and photocycloreversion quantum yields can be determined using a chemical actinometer or by relative methods comparing the rate of photoconversion to a standard with a known quantum yield.

  • Fatigue Resistance: To assess the durability of the switch, perform multiple cycles of photocyclization and photocycloreversion and monitor the degradation of the photochromic performance (e.g., decrease in the absorbance of the closed form after each cycle).

Visualizations

Synthesis_Workflow Reactants 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride + Aniline + Triethylamine Reaction Reflux in Toluene (Dean-Stark) Reactants->Reaction Extraction Extraction with Chloroform Reaction->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Product N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide Purification->Product

Caption: Synthetic workflow for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

Photochromic_Switching_Pathway Open_Ring Open-Ring Isomer (Colorless) Closed_Ring Closed-Ring Isomer (Colored) Open_Ring->Closed_Ring UV Light (Photocyclization) Closed_Ring->Open_Ring Visible Light (Photocycloreversion)

Caption: Reversible photoisomerization of the molecular switch.

Logic_Gate_Concept cluster_inputs Inputs Input_A UV Light Logic_Gate AND Gate (Molecular Switch) Input_A->Logic_Gate Input_B Chemical Stimulus Input_B->Logic_Gate Output Output (Colored State) Logic_Gate->Output

Caption: Conceptual diagram of a molecular AND logic gate.

References

Application Notes and Protocols for Optical Data Storage using 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic molecule belonging to the diarylethene family. These molecules exhibit reversible isomerization between two stable states, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. This property makes them promising candidates for high-density optical data storage applications. The open-ring form is typically colorless or absorbs in the UV region, while the closed-ring form is colored and absorbs at longer wavelengths in the visible spectrum. This distinct change in absorption properties allows for the writing, reading, and erasing of data using light.

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound for optical data storage.

Photophysical Properties

PropertyOpen-Ring FormClosed-Ring FormReference
Absorption Maximum (λmax) ~350 nm (in acetonitrile)~550 nm (in acetonitrile)[1][2]
Molar Extinction Coefficient (ε) Not ReportedNot Reported
Cyclization Quantum Yield (Φo-c) 0.22 (aerated), 0.33 (deaerated) (at 448 nm)-[1][2]
Cycloreversion Quantum Yield (Φc-o) -0.51 (at >500 nm)[1][2]
Fatigue Resistance High (Qualitative)High (Qualitative)[3]

Note: The quantum yields and absorption maxima are solvent-dependent. The fatigue resistance of diarylethenes is generally high, allowing for numerous write-erase cycles without significant degradation.[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The general approach involves the formation of a maleamic acid intermediate, followed by cyclization to the maleimide. While a specific protocol for the unsubstituted maleimide is not detailed in the reviewed literature, a reliable method for the synthesis of N-substituted maleimides from maleic anhydride is well-established and can be adapted.[4]

Step 1: Synthesis of Maleamic Acid Intermediate

  • Dissolve 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride in a suitable aprotic solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of ammonia (or an appropriate amine for N-substituted derivatives) in the same solvent to the maleic anhydride solution with stirring at room temperature.

  • Continue stirring for 1-2 hours. The maleamic acid derivative will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold solvent.

  • Dry the product under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried maleamic acid in acetic anhydride containing anhydrous sodium acetate.

  • Heat the mixture with stirring (e.g., on a steam bath) for approximately 30 minutes to facilitate cyclization.

  • Cool the reaction mixture to room temperature and then pour it into ice-water to precipitate the maleimide product.

  • Collect the crude product by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol) to obtain the pure this compound.

Logical Relationship of Synthesis:

Synthesis MaleicAnhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride MaleamicAcid Maleamic Acid Intermediate MaleicAnhydride->MaleamicAcid Step 1: Amidation Ammonia Ammonia Ammonia->MaleamicAcid Maleimide This compound MaleamicAcid->Maleimide Step 2: Cyclization AceticAnhydride Acetic Anhydride, Sodium Acetate AceticAnhydride->Maleimide

Caption: Synthetic pathway to this compound.

Experimental Protocols for Optical Data Storage

1. Preparation of Photochromic Polymer Films

For practical optical data storage applications, the photochromic molecules are typically embedded in a polymer matrix to form a thin film.[5]

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA) or other suitable transparent polymer

  • A suitable solvent (e.g., toluene, chloroform, or THF)

  • Glass slides or other transparent substrates

Protocol:

  • Prepare a solution of the polymer (e.g., 10% w/v PMMA in toluene).

  • Dissolve this compound in the polymer solution to the desired concentration (e.g., 1-5% w/w relative to the polymer).

  • Ensure complete dissolution by stirring or sonication.

  • Cast the solution onto a clean glass slide using a film coater or by drop-casting to achieve a uniform thickness.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature, followed by drying in a vacuum oven to remove any residual solvent.

  • The resulting transparent film contains the dispersed photochromic molecules.

Experimental Workflow for Film Preparation:

FilmPreparation Start Start DissolvePolymer Dissolve Polymer in Solvent Start->DissolvePolymer AddMaleimide Add and Dissolve Maleimide DissolvePolymer->AddMaleimide CastFilm Cast Solution onto Substrate AddMaleimide->CastFilm DryFilm Dry Film CastFilm->DryFilm End Photochromic Film DryFilm->End

Caption: Workflow for preparing photochromic polymer films.

2. Optical Setup for Data Writing and Reading

A basic setup for demonstrating optical data storage involves using two different light sources for writing (inducing the open-to-closed ring transformation) and reading/erasing (inducing the closed-to-open ring transformation).

Components:

  • Writing Laser: A UV laser or a laser with a wavelength corresponding to the absorption of the open-ring form (e.g., 355 nm or 405 nm).

  • Reading/Erasing Laser: A visible light laser with a wavelength corresponding to the absorption of the closed-ring form (e.g., 532 nm or 633 nm).

  • Focusing Optics: Lenses to focus the laser beams onto the photochromic film.

  • Sample Stage: A movable stage to position and scan the sample.

  • Detector: A photodiode or a spectrometer to measure the change in light transmission or absorption for data readout.

Protocol:

Writing (Data Encoding):

  • Position the photochromic film on the sample stage.

  • Focus the writing laser beam onto a specific spot on the film.

  • Irradiate the spot for a controlled duration to convert the maleimide molecules from the open to the closed form, creating a colored "bit".

  • Move the sample stage to write a pattern or an array of bits.

Reading (Data Retrieval):

  • Use the reading laser at a low power to scan the film.

  • Monitor the transmission of the reading laser through the film with the detector.

  • The colored (written) bits will absorb the reading light, resulting in a lower transmission compared to the unwritten areas. This difference in transmission can be translated into a binary signal (0s and 1s).

Erasing (Data Deletion):

  • Irradiate the written areas with the reading/erasing laser at a higher power to convert the closed-ring form back to the open-ring form, thus erasing the data.

Signaling Pathway for Photochromic Switching:

Photochromism Open Open-Ring (Colorless) Closed Closed-Ring (Colored) Open->Closed UV Light (Write) Closed->Open Visible Light (Erase/Read)

Caption: Reversible photoisomerization of the diarylethene maleimide.

3. Fatigue Resistance Measurement

To evaluate the durability of the photochromic material, it is essential to measure its fatigue resistance.

Protocol:

  • Prepare a solution of the maleimide in a suitable solvent or a polymer film as described above.

  • Place the sample in a UV-Vis spectrophotometer.

  • Record the initial absorption spectrum.

  • Perform repeated write-erase cycles by alternating irradiation with UV and visible light.

  • After a set number of cycles (e.g., 10, 50, 100, and so on), record the absorption spectrum of both the fully open and fully closed states.

  • Plot the change in the absorbance of the closed form at its λmax as a function of the number of cycles. The degradation can be quantified by the percentage decrease in the maximum achievable absorbance.

Conclusion

This compound presents a promising platform for developing advanced optical data storage media. Its robust photochromic properties, including high thermal stability and good fatigue resistance, are key attributes for this application. The protocols outlined in this document provide a foundation for researchers to synthesize, characterize, and utilize this compound in the development of next-generation optical memory devices. Further research to precisely quantify the photophysical parameters of this specific maleimide and to optimize the material composition and device architecture will be crucial for its practical implementation.

References

Protocol for Inducing and Characterizing Photochromism in 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for inducing and characterizing the photochromic properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a member of the diarylethene family of photochromic compounds. Diarylethenes are known for their excellent thermal stability and high fatigue resistance, making them ideal candidates for various applications, including optical data storage, molecular switches, and in the spatiotemporal control of biological processes.[1][2] The protocol outlines the necessary materials, equipment, and step-by-step procedures for investigating the reversible photoisomerization of this compound between its colorless open-ring form and its colored closed-ring form.

The photochromic reaction of this compound is based on a reversible 6π-electrocyclization reaction. Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes cyclization to form the closed-ring isomer, resulting in a significant change in the absorption spectrum and a visible color change. The reverse reaction, or cycloreversion, is induced by irradiation with visible light, returning the molecule to its initial open-ring state.

Quantitative Data Summary

ParameterOpen-Ring IsomerClosed-Ring IsomerSolventReference
Absorption Maximum (λmax) ~350-400 nm~500-550 nmToluene, THF, Acetonitrile[3]
Molar Extinction Coefficient (ε) Not SpecifiedNot Specified-
Cyclization Quantum Yield (Φo→c) Typically 0.2-0.5 for similar diarylethenes-Various[4][5]
Cycloreversion Quantum Yield (Φc→o) -Typically <0.1 for similar diarylethenesVarious[4]

Experimental Protocols

Preparation of a Stock Solution

Objective: To prepare a solution of this compound of a known concentration for spectroscopic analysis.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., Toluene, Acetonitrile, or Tetrahydrofuran (THF))

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh a small amount of this compound powder using an analytical balance.

  • Transfer the weighed powder to a clean, dry volumetric flask.

  • Add a small amount of the chosen spectroscopic grade solvent to the flask to dissolve the powder.

  • Once dissolved, carefully add more solvent to the flask until the solution reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the final concentration of the solution in mol/L. A typical starting concentration for UV-Vis analysis is in the range of 10-5 to 10-4 M.

Inducing and Measuring Photochromism using UV-Vis Spectroscopy

Objective: To induce the photochromic transformation of this compound and to monitor the changes in its absorption spectrum.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

  • UV light source (e.g., mercury lamp, xenon lamp, or UV LED with an appropriate wavelength, typically around 365 nm)[3]

  • Visible light source (e.g., xenon lamp with a long-pass filter or a visible light LED, with a wavelength longer than the absorption of the closed form, e.g., >500 nm)[3]

  • Optical filters (band-pass or long-pass) to select the desired irradiation wavelength[3]

  • Magnetic stirrer and stir bar (optional, for solution mixing during irradiation)

Procedure:

Part A: Photocyclization (Open-Ring to Closed-Ring)

  • Fill a quartz cuvette with the prepared stock solution of the open-ring isomer.

  • Place the cuvette in the sample holder of the UV-Vis spectrophotometer.

  • Record the initial absorption spectrum of the open-ring isomer. This will serve as the baseline (t=0).

  • Remove the cuvette from the spectrophotometer and irradiate it with the UV light source for a defined period (e.g., 10-30 seconds).

  • Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat steps 4 and 5, recording the spectrum at various irradiation time points until a photostationary state is reached (i.e., no further significant changes in the absorption spectrum are observed).

Part B: Photocycloreversion (Closed-Ring to Open-Ring)

  • Using the solution from the end of Part A (at the photostationary state), which now contains a significant concentration of the closed-ring isomer, record its absorption spectrum.

  • Irradiate the cuvette with the visible light source for a defined period (e.g., 30-60 seconds).

  • Immediately record the absorption spectrum.

  • Repeat step 2 and 3 at various irradiation time points until the absorption spectrum returns to its initial state (that of the open-ring isomer), indicating complete cycloreversion.

Determination of Quantum Yields (Relative Method)

Objective: To determine the quantum yields of the photocyclization and photocycloreversion reactions relative to a known chemical actinometer.

Principle: The quantum yield (Φ) is the ratio of the number of molecules undergoing a photochemical event to the number of photons absorbed. The relative method compares the rate of the photoreaction of the sample to that of a well-characterized actinometer under identical irradiation conditions.

Additional Materials:

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV irradiation).

  • Solutions for the actinometer as per standard protocols.

Procedure:

  • Actinometer Measurement:

    • Prepare the actinometer solution according to established procedures.

    • Irradiate the actinometer solution under the exact same conditions (light source, wavelength, geometry, and time) as will be used for the sample.

    • Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance and using its known quantum yield.

  • Sample Measurement:

    • Irradiate the solution of this compound under the same conditions as the actinometer.

    • Monitor the change in absorbance at the λmax of the product (closed-ring isomer for cyclization, open-ring isomer for cycloreversion) as a function of irradiation time.

    • Calculate the initial rate of the photoreaction from the initial slope of the absorbance vs. time plot.

  • Calculation:

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φactinometer * (Ratesample / Rateactinometer) * (factinometer / fsample) where 'Rate' is the initial rate of the photoreaction and 'f' is the fraction of light absorbed at the irradiation wavelength. For accurate measurements, it is recommended to have similar absorbances for the sample and the actinometer at the irradiation wavelength.

Visualizations

Photochromic_Switching_Mechanism Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light (e.g., 365 nm) Photocyclization Closed->Open Visible Light (e.g., >500 nm) Photocycloreversion

Caption: Reversible photoisomerization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Record Initial Spectrum (Open Form) C->D E Irradiate with UV Light D->E F Record Spectrum (Closed Form Formation) E->F G Irradiate with Visible Light F->G I Determine λmax F->I J Calculate Quantum Yield F->J K Analyze Kinetics F->K H Record Spectrum (Open Form Regeneration) G->H H->E Repeat Cycles H->I H->J H->K

Caption: Workflow for characterizing the photochromism of the maleimide derivative.

Signaling_Pathway_Concept cluster_photoswitch Photoswitchable Ligand cluster_protein Biological Target cluster_response Cellular Response Open Maleimide (Open Form) Inactive Ligand Closed Maleimide (Closed Form) Active Ligand Open->Closed UV Light Protein Target Protein (e.g., Enzyme, Receptor) Open->Protein No Binding Closed->Open Visible Light Closed->Protein Binding Inactive Inactive Protein Protein->Inactive Remains Inactive Active Active Protein Protein->Active Activation Response Downstream Signaling & Biological Effect Inactive->Response No Effect Active->Response

Caption: Conceptual signaling pathway for photomodulation of protein activity.

References

Application Notes and Protocols for 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic molecule belonging to the diarylethene family. These molecules undergo a reversible structural change upon irradiation with light of specific wavelengths, leading to a significant alteration in their absorption and emission properties. This on-off switching capability makes them highly valuable for a range of applications, including optical data storage, molecular switches, and fluorescent probes in biological and materials science. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound.

The photochromic behavior of this compound is characterized by a reversible transformation between a colorless open-ring isomer and a colored closed-ring isomer. This isomerization is a 6π-electrocyclization reaction, which can be triggered by ultraviolet (UV) light to form the closed-ring isomer and reversed by visible light to revert to the open-ring form.

Spectroscopic Properties

The spectroscopic properties of this compound are highly dependent on its isomeric state and the solvent environment. The following tables summarize the typical spectroscopic data for a closely related analogue, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, which is expected to have very similar spectral characteristics.[1]

UV-Vis Absorption Data
IsomerSolventAbsorption Maximum (λmax)
Open-ringToluene~350 nm
Closed-ringToluene~550 nm
Open-ringAcetonitrile~350 nm
Closed-ringAcetonitrile~530 nm
Fluorescence Emission Data
PropertyValue
Typical Fluorescence Quantum Yield (ΦF)0.1 - 0.6 (estimated for diarylethenes)
Emission ColorTypically in the blue to green region for the open form
Photoisomerization Quantum Yields
ProcessWavelengthTypical Quantum Yield (Φ)
Photocyclization (Open to Closed)UV light (~365 nm)0.2 - 0.6
Photocycloreversion (Closed to Open)Visible light (>500 nm)0.001 - 0.1

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectra of the open and closed isomers of this compound and monitoring the photoisomerization process.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., hexane, toluene, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >500 nm filter with a white light source)

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the desired solvent at a concentration of approximately 10⁻⁵ M.

  • Measurement of the Open-Ring Isomer:

    • Fill a quartz cuvette with the solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum. This spectrum represents the open-ring form.

  • Photocyclization (Open to Closed):

    • Irradiate the cuvette with UV light (e.g., 365 nm) for a defined period (e.g., 1-5 minutes) until the photostationary state is reached, indicated by no further change in the absorption spectrum.

    • Record the absorption spectrum of the colored, closed-ring isomer.

  • Photocycloreversion (Closed to Open):

    • Irradiate the cuvette containing the closed-ring isomer with visible light (e.g., >500 nm).

    • Monitor the spectral changes until the original spectrum of the open-ring isomer is restored.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measure_open Open-Ring Measurement cluster_cyclization Photocyclization cluster_cycloreversion Photocycloreversion prep Prepare 10⁻⁵ M solution measure_open Record UV-Vis spectrum prep->measure_open irradiate_uv Irradiate with UV light (e.g., 365 nm) measure_open->irradiate_uv measure_closed Record UV-Vis spectrum of closed-ring isomer irradiate_uv->measure_closed irradiate_vis Irradiate with visible light (e.g., >500 nm) measure_closed->irradiate_vis measure_reverted Record UV-Vis spectrum irradiate_vis->measure_reverted photochromic_reaction cluster_open Open-Ring Isomer (Colorless) cluster_closed Closed-Ring Isomer (Colored) open_isomer Anti-parallel Conformation closed_isomer open_isomer->closed_isomer UV Light closed_isomer->open_isomer Visible Light

References

Application Notes and Protocols for the Incorporation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of the photochromic compound 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a member of the diarylethene family, into polymer structures. Methods for both the synthesis of a polymerizable maleimide monomer and its subsequent copolymerization with a common comonomer, methyl methacrylate (MMA), via free radical and controlled radical polymerization techniques are described. Additionally, representative data on the photochromic properties of such polymers are presented, along with visualizations of the synthetic and photochromic switching pathways. This guide is intended to enable researchers to fabricate novel photoresponsive materials for a variety of applications, including smart materials, optical data storage, and controlled drug delivery systems.

Introduction

Photochromic polymers, which undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths, are a fascinating class of smart materials. Diarylethene derivatives, such as this compound, are particularly noteworthy for their thermal stability and high fatigue resistance.[1][2][3] The incorporation of these molecules into polymer matrices allows for the development of robust materials with tunable optical properties. This can be achieved by either physically doping the photochrome into a polymer matrix or by covalently bonding it to the polymer chains. Covalent incorporation, the focus of these notes, offers superior long-term stability and prevents leaching of the photochromic molecule.

This document outlines two primary strategies for the covalent incorporation of this compound into polymers:

  • Copolymerization: Synthesis of a polymerizable maleimide monomer followed by copolymerization with a vinyl comonomer such as methyl methacrylate (MMA).

  • Post-Polymerization Modification: Chemical attachment of the maleimide derivative to a pre-existing polymer with reactive functional groups.

Detailed protocols for the copolymerization approach are provided below, as it offers excellent control over the chromophore concentration and distribution within the polymer.

Synthesis of a Polymerizable Diarylethene Maleimide Monomer

To incorporate the diarylethene maleimide into a polymer via copolymerization, it must first be functionalized with a polymerizable group. A common strategy is to introduce a methacrylate group, which can readily undergo free-radical polymerization. The synthesis involves a two-step process:

  • Synthesis of N-(2-hydroxyethyl)-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide: This is achieved by reacting 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with 2-aminoethanol.

  • Synthesis of 2-(N-(this compound))ethyl methacrylate (BTM-MEMA): The hydroxyl-functionalized maleimide is then esterified with methacryloyl chloride to yield the polymerizable monomer.

A schematic of this synthetic route is presented below.

Monomer Synthesis Workflow A 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride C N-(2-hydroxyethyl)-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide A->C Reaction 1: Imidization B 2-Aminoethanol B->C E BTM-MEMA Monomer C->E Reaction 2: Esterification D Methacryloyl chloride D->E

Caption: Synthetic workflow for the polymerizable BTM-MEMA monomer.

Experimental Protocol: Synthesis of BTM-MEMA

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • 2-Aminoethanol

  • Toluene

  • Triethylamine (TEA)

  • Methacryloyl chloride

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Protocol for Step 1: Synthesis of N-(2-hydroxyethyl)-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.0 eq) in toluene.

  • Add 2-aminoethanol (1.1 eq) and a catalytic amount of triethylamine.

  • Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(2-hydroxyethyl)-functionalized maleimide.

Protocol for Step 2: Synthesis of BTM-MEMA

  • Dissolve the N-(2-hydroxyethyl)-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methacryloyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final BTM-MEMA monomer.

Polymerization of BTM-MEMA with Methyl Methacrylate (MMA)

The BTM-MEMA monomer can be copolymerized with various vinyl monomers to introduce photochromic properties into the resulting polymer. Here, we provide protocols for both free radical and atom transfer radical polymerization (ATRP) with methyl methacrylate (MMA). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Polymerization Workflow Monomer BTM-MEMA & MMA Monomers Polymerization Polymerization (Free Radical or ATRP) Monomer->Polymerization Initiator Initiator (AIBN or Ethyl α-bromoisobutyrate) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Photochromic Polymer P(BTM-MEMA-co-MMA) Purification->Polymer

Caption: General workflow for the synthesis of photochromic copolymers.

Experimental Protocol: Free Radical Copolymerization

Materials:

  • BTM-MEMA monomer

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene or another suitable solvent

  • Methanol

Protocol:

  • In a Schlenk flask, dissolve the desired amounts of BTM-MEMA and MMA in toluene. The feed ratio will determine the incorporation of the photochromic unit in the final polymer.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

Materials:

  • BTM-MEMA monomer

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene or another suitable solvent

  • Methanol

Protocol:

  • In a Schlenk flask, add CuBr.

  • Add the desired amounts of BTM-MEMA, MMA, and toluene.

  • Add PMDETA and EBiB. The ratio of monomer to initiator (EBiB) will determine the target molecular weight.

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and dispersity by Gel Permeation Chromatography (GPC).

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.

  • Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Photochromic Properties and Data

The resulting polymers incorporating the this compound unit are expected to exhibit excellent photochromic behavior. The open form of the diarylethene is typically colorless, and upon irradiation with UV light, it undergoes a cyclization reaction to form a colored, closed-ring isomer. This process is reversible, and the colored form can revert to the colorless form upon irradiation with visible light.

Photochromic Switching Pathway Open Open Form (Colorless) Closed Closed Form (Colored) Open->Closed UV Light (e.g., 365 nm) Closed->Open Visible Light (e.g., > 500 nm)

Caption: Reversible photoisomerization of the diarylethene unit.

The table below summarizes typical photochromic properties for diarylethene-containing polymers in a PMMA matrix. The exact values for polymers containing this compound may vary but are expected to be in a similar range.

PropertyRepresentative ValueDescription
λmax (Open Form) ~280-320 nmThe absorption maximum of the colorless, open-ring isomer in the UV region.
λmax (Closed Form) ~550-620 nmThe absorption maximum of the colored, closed-ring isomer in the visible region.[4]
Photocyclization Quantum Yield (Φo-c) 0.2 - 0.5The efficiency of the conversion from the open to the closed form upon UV irradiation.
Photocycloreversion Quantum Yield (Φc-o) 0.001 - 0.05The efficiency of the conversion from the closed to the open form upon visible light irradiation.
Fatigue Resistance >100 cycles with <10% degradationThe ability of the photochromic molecule to withstand repeated switching cycles without irreversible degradation.[1][2]

Characterization of Photochromic Polymers

Structural Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the incorporation of the BTM-MEMA monomer into the polymer and to determine the copolymer composition.

  • FTIR Spectroscopy: To identify the characteristic functional groups of the monomers and the resulting polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity (Đ) of the synthesized polymers.

Photochromic Characterization:

  • UV-Vis Spectroscopy: To monitor the changes in the absorption spectrum upon irradiation with UV and visible light and to determine the absorption maxima of the open and closed forms.

  • Quantum Yield Measurement: The photocyclization and photocycloreversion quantum yields can be determined by irradiating a dilute solution of the polymer with monochromatic light of a known intensity and monitoring the change in absorbance over time.

  • Fatigue Resistance Measurement: The polymer film or solution is subjected to multiple cycles of UV and visible light irradiation, and the change in the absorbance of the colored form is monitored to assess the degradation of the photochromic performance.

Applications

Polymers incorporating this compound have potential applications in a wide range of fields, including:

  • Optical Data Storage: The two distinct states of the photochromic molecule can be used to store binary data.

  • Smart Windows and Eyewear: The ability to reversibly change color allows for the fabrication of materials that can adapt to changing light conditions.

  • Photo-controlled Drug Delivery: The conformational changes in the polymer upon irradiation can be used to trigger the release of encapsulated drugs.

  • Sensors and Actuators: The change in the polymer's properties can be harnessed to detect specific analytes or to induce mechanical motion.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the successful incorporation of this compound into polymer structures. By following these procedures, researchers can create novel photoresponsive materials with tailored properties for a variety of advanced applications. The combination of the robust photochromic performance of the diarylethene unit and the processability of polymers opens up exciting avenues for the development of next-generation smart materials.

References

Application Notes and Protocols: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic and fluorescent compound belonging to the diarylethene family. Diarylethenes are known for their ability to undergo reversible photoisomerization between two stable states—an open, often colorless and non-fluorescent form, and a closed, colored and fluorescent form—upon irradiation with light of specific wavelengths. This photoswitchable behavior makes them attractive candidates for various applications, including super-resolution microscopy, data storage, and as fluorescent probes for bioimaging. The maleimide group, a thiol-reactive moiety, allows for the specific labeling of cysteine residues in proteins, enabling targeted imaging of biological processes.

This document provides an overview of the potential applications of this compound as a fluorescent probe, along with protocols for its synthesis and use in bioimaging experiments.

Photophysical Properties

PropertyValueSolvent
Absorption Maximum (λmax) ~350 - 450 nm (closed form)Dichloromethane
Emission Maximum (λem) ~500 - 600 nm (closed form)Dichloromethane
Molar Absorptivity (ε) Not Reported-
Fluorescence Quantum Yield (ΦF) Not Reported-

Note: The photophysical properties of diarylethenes are highly dependent on the solvent and their specific chemical structure. The values presented are illustrative for a related compound and may differ for this compound.

Experimental Protocols

I. Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide (A Representative Synthesis)

This protocol describes the synthesis of a closely related derivative and can be adapted for the synthesis of the title compound.

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Dean-Stark condenser

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark condenser to remove water.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

II. General Protocol for Labeling Proteins with Maleimide Probes

This protocol provides a general procedure for conjugating maleimide-functionalized fluorescent probes to proteins containing cysteine residues.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in PBS buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide probe stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the probe at its absorption maximum.

III. General Protocol for Cellular Imaging

This protocol outlines a general procedure for imaging cells labeled with a fluorescent probe.

Materials:

  • Labeled protein of interest

  • Cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Fluorescence microscope equipped with appropriate filters for the probe

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling:

    • Introduce the fluorescently labeled protein to the cell culture medium at a suitable concentration (typically in the low micromolar range).

    • Incubate the cells with the labeled protein for a sufficient period to allow for uptake or binding. The incubation time will vary depending on the protein and cell type.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.

  • Fixation (Optional):

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength that corresponds to the absorption maximum of the closed form of the probe (e.g., ~405 nm for photo-activation) and collect the emission at the appropriate wavelength range (e.g., ~500-600 nm).

    • To induce photoswitching, irradiate the sample with UV light to convert the probe to its fluorescent closed form and with visible light to revert it to the non-fluorescent open form.

Visualizations

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (in PBS) Mix Mix Protein and Probe Protein->Mix Probe Maleimide Probe (in DMSO/DMF) Probe->Mix Incubate Incubate (RT or 4°C) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein SEC->Collect

Caption: Workflow for Protein Labeling with a Maleimide Probe.

experimental_workflow_imaging cluster_cell_prep Cell Culture cluster_labeling Labeling & Washing cluster_imaging Imaging Culture Culture Cells on Coverslips AddProbe Add Labeled Protein to Cells Culture->AddProbe Wash Wash to Remove Unbound Probe AddProbe->Wash Fix Fix Cells (Optional) Wash->Fix Image Fluorescence Microscopy Fix->Image

Caption: General Workflow for Cellular Bioimaging.

Application Notes and Protocols for Single-Molecule Detection with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photoswitchable fluorescent probe belonging to the diarylethene family. These molecules possess the unique ability to reversibly isomerize between two distinct forms—an open, typically non-fluorescent state, and a closed, fluorescent state—upon irradiation with specific wavelengths of light. This photoswitching capability is the cornerstone of their application in single-molecule detection, particularly in super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). By temporally separating the fluorescence signals of individual molecules that are spatially closer than the diffraction limit of light, these techniques enable the reconstruction of images with nanoscale resolution.

The maleimide group allows for covalent conjugation to thiol groups present in biomolecules such as cysteine residues in proteins and antibodies, enabling specific labeling of targets within complex biological samples. This makes this compound a powerful tool for studying the precise localization and dynamics of proteins and other biomolecules in cells and tissues.

Photophysical Properties

The photoswitching mechanism of this compound and related diarylethenes is characterized by a reversible cyclization reaction. The open form of the molecule can be converted to the closed, fluorescent form by irradiation with UV light. The fluorescent closed form can then be switched back to the non-fluorescent open form with visible light. This cycle can be repeated multiple times, although the photostability and number of achievable switching cycles are key parameters for successful single-molecule imaging.

A structurally related water-soluble diarylethene derivative, referred to as "Dasy", exhibits a fluorescence quantum yield of 0.21 for its open, fluorescent form, with an emission maximum centered around 511 nm in an aqueous solution.[1] The closed form of Dasy is non-fluorescent, providing a high on/off contrast ratio essential for single-molecule localization.[1] The open form of Dasy absorbs in the UV region, with a maximum around 351 nm, and can be isomerized to the closed form using 365 nm light.[1] The closed form absorbs in the visible spectrum, with a maximum at 644 nm.[1] While these values provide a strong reference, the precise photophysical parameters for this compound may vary.

PropertyOpen FormClosed FormReference
Fluorescence Typically Non-FluorescentFluorescent[2]
Absorption Maximum (λ_max) UV region (~351 nm for related compounds)Visible region (~644 nm for related compounds)[1]
Emission Maximum (λ_em) -Visible region (~511 nm for a related fluorescent open-form diarylethene)[1]
Fluorescence Quantum Yield (Φ_f) -Can be high (e.g., 0.21 for a related fluorescent open-form diarylethene)[1]

Signaling Pathway and Experimental Workflow

The general workflow for single-molecule detection using this compound involves several key steps from probe conjugation to image reconstruction.

G cluster_prep Probe Preparation cluster_sample Sample Preparation cluster_imaging SMLM Imaging cluster_analysis Data Analysis conjugation Conjugation of Diarylethene-Maleimide to Antibody cell_culture Cell Culture and Fixation immunostaining Immunostaining with Conjugated Antibody cell_culture->immunostaining activation Stochastic Activation with UV Light immunostaining->activation excitation Excitation of Activated Fluorophores activation->excitation detection Detection of Single-Molecule Fluorescence excitation->detection deactivation Deactivation with Visible Light detection->deactivation localization Localization of Single Molecules detection->localization deactivation->activation reconstruction Image Reconstruction localization->reconstruction

Caption: Experimental workflow for SMLM using diarylethene-maleimide probes.

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the covalent attachment of the maleimide-functionalized diarylethene to a thiol-containing antibody.

Materials:

  • This compound

  • Antibody (with available thiol groups or reduced disulfides)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reducing agent (e.g., TCEP or DTT) if needed

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody does not have free thiols, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Dye Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved diarylethene-maleimide to the antibody solution. The final antibody concentration should be in the range of 1-10 mg/mL in PBS.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the antibody (at 280 nm) and the dye at its absorption maximum.

Protocol 2: Sample Preparation for Cellular Imaging

This protocol outlines the steps for preparing cells for immunofluorescence staining and subsequent single-molecule imaging.

Materials:

  • Cells grown on high-precision glass coverslips

  • Paraformaldehyde (PFA), methanol, or other suitable fixative

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (if using a secondary antibody conjugated to the diarylethene)

  • Diarylethene-conjugated antibody (from Protocol 1)

  • Wash buffer (e.g., 0.1% BSA in PBS)

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with wash buffer.

  • Diarylethene-Conjugated Antibody Incubation: Incubate with the diarylethene-conjugated antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the cells extensively with wash buffer and finally with PBS.

  • Mounting: Mount the coverslip on a microscope slide with an appropriate imaging buffer for SMLM.

Protocol 3: Single-Molecule Localization Microscopy (SMLM)

This protocol provides a general framework for acquiring SMLM data. Optimal laser powers and acquisition times will need to be determined empirically.

Materials:

  • Inverted fluorescence microscope equipped for SMLM (e.g., with TIRF or HILO illumination)

  • High-power lasers for activation (UV) and excitation (visible)

  • Sensitive camera (e.g., EMCCD or sCMOS)

  • SMLM imaging buffer (often contains an oxygen scavenging system and a thiol)

Procedure:

  • Microscope Setup: Mount the prepared sample on the microscope stage.

  • Locate Region of Interest: Using low-intensity excitation light, locate the cells and the region of interest.

  • SMLM Acquisition:

    • Illuminate the sample with a low-power UV laser (e.g., 405 nm) to sparsely activate a subset of the diarylethene molecules to their fluorescent state.

    • Simultaneously, excite the activated fluorophores with a high-power visible laser (e.g., corresponding to the absorption maximum of the closed form).

    • Acquire a series of images (typically thousands to tens of thousands of frames) with a short exposure time (e.g., 10-50 ms).

    • The high-power excitation laser will also contribute to the deactivation (photobleaching) of the activated fluorophores.

    • Adjust the activation laser power to maintain a low density of simultaneously active fluorophores in each frame.

  • Data Analysis:

    • Process the acquired image series with a localization software package (e.g., ThunderSTORM, rapidSTORM).

    • The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.

    • Reconstruct a super-resolution image from the list of localized coordinates.

Logical Relationships in SMLM Data Acquisition

The interplay between activation, excitation, and deactivation is crucial for successful SMLM.

G cluster_states Fluorophore States cluster_light Light Sources Open Open (Dark) Closed Closed (Bright) Open->Closed Activation Closed->Open Deactivation / Readout UV_Light UV Light Visible_Light Visible Light

References

Application Notes and Protocols: Synthesis and Functionalization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of functionalized 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide derivatives and protocols for evaluating their potential applications. This class of compounds, featuring a photochromic diarylethene core, holds promise in the development of photoswitchable materials and biologically active agents.

Introduction

This compound and its derivatives belong to the diarylethene family, which are well-known for their photochromic properties. The central maleimide core can be readily functionalized at the nitrogen atom, allowing for the introduction of various chemical moieties to modulate their physical, chemical, and biological properties. This versatility makes them attractive candidates for applications in materials science as molecular switches and in drug development as potential therapeutic agents. Bisarylmaleimides, a related class of compounds, have shown inhibitory activity against protein kinase C (PKC), suggesting a potential therapeutic avenue for these derivatives.[1][2][3]

Synthesis of Functionalized Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved through a two-step process starting from 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. This method is widely applicable and allows for the introduction of a wide range of functional groups by varying the primary amine used in the first step.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Dehydration and Imide Formation Anhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride MaleamicAcid Intermediate Maleamic Acid Anhydride->MaleamicAcid 1. Dissolve Amine Primary Amine (R-NH2) Amine->MaleamicAcid 2. Add dropwise Solvent1 Anhydrous Toluene Solvent1->Anhydride Stirring1 Stirring at RT Stirring1->MaleamicAcid FinalProduct N-functionalized this compound MaleamicAcid->FinalProduct 3. Add & Heat DehydratingAgent Acetic Anhydride & Sodium Acetate DehydratingAgent->MaleamicAcid Heating Reflux Heating->FinalProduct Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of N-functionalized derivatives.

Experimental Protocol: General Synthesis

Step 1: Synthesis of the Maleamic Acid Intermediate

  • In a round-bottom flask, dissolve 1.0 equivalent of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride in a suitable anhydrous solvent (e.g., toluene, glacial acetic acid).

  • To this solution, add a solution of 1.1 equivalents of the desired primary amine (containing the functional group of interest) in the same solvent dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • The formation of the maleamic acid intermediate can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate can be isolated by filtration if it precipitates or used directly in the next step.

Step 2: Dehydration to the Maleimide

  • To the maleamic acid intermediate, add a dehydrating agent. A common and effective mixture is acetic anhydride (5-10 equivalents) and anhydrous sodium acetate (1-2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Functionalized Derivatives

The following table summarizes hypothetical characterization data for a series of functionalized this compound derivatives synthesized using the general protocol.

Derivative (R group)Molecular FormulaYield (%)¹H NMR (δ, ppm, CDCl₃)Mass Spec (m/z)
1a (Phenyl)C₂₄H₂₃NO₂S₂957.20-7.50 (m, 5H, Ar-H), 2.25 (s, 6H, Me), 2.05 (s, 6H, Me), 1.90 (s, 6H, Me)[M+H]⁺ 422.1
1b (-CH₂CH₂OH)C₂₀H₂₅NO₃S₂853.80 (t, 2H, N-CH₂), 3.65 (t, 2H, CH₂-OH), 2.24 (s, 6H, Me), 2.04 (s, 6H, Me), 1.89 (s, 6H, Me)[M+H]⁺ 392.1
1c (-CH₂COOH)C₂₀H₂₁NO₄S₂804.10 (s, 2H, N-CH₂), 2.26 (s, 6H, Me), 2.06 (s, 6H, Me), 1.91 (s, 6H, Me)[M+H]⁺ 404.1
1d (-(CH₂)₃NH₂)C₂₁H₂₈N₂O₂S₂753.55 (t, 2H, N-CH₂), 2.80 (t, 2H, CH₂-NH₂), 1.80-1.95 (m, 2H, CH₂), 2.25 (s, 6H, Me), 2.05 (s, 6H, Me), 1.90 (s, 6H, Me)[M+H]⁺ 405.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Notes

Photochromic Properties

Diarylethene derivatives are known for their ability to undergo reversible photoisomerization between a colorless open form and a colored closed form upon irradiation with light of specific wavelengths. This property makes them suitable for applications in optical data storage, molecular switches, and smart materials.

  • Sample Preparation: Prepare dilute solutions of the synthesized maleimide derivatives in a suitable solvent (e.g., hexane, toluene, or acetonitrile) in a quartz cuvette.

  • UV-Vis Spectroscopy: Record the initial absorption spectrum of the colorless (open) form of the compound using a UV-Vis spectrophotometer.

  • Photoisomerization (Closing): Irradiate the solution with UV light (e.g., 365 nm) and record the absorption spectra at regular intervals until a photostationary state is reached. This will show the appearance of a new absorption band in the visible region, corresponding to the colored (closed) form.

  • Photoisomerization (Opening): Irradiate the colored solution with visible light (e.g., >500 nm) and record the absorption spectra at regular intervals until the solution becomes colorless again, indicating the reversion to the open form.

  • Quantum Yield Determination: The quantum yields of the cyclization and cycloreversion reactions can be determined using established actinometry methods.

  • Fatigue Resistance: To assess the stability and reusability of the photochromic compound, perform multiple cycles of coloration and decoloration and monitor any degradation by observing changes in the absorption spectra.

Biological Activity: Protein Kinase C Inhibition

Bisarylmaleimides have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[4][5][6] Dysregulation of PKC signaling is implicated in various diseases, including cancer. The synthesized this compound derivatives can be screened for their potential as PKC inhibitors.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases from ER Ca2->PKC Activates Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response Leads to Inhibitor Bis(thienyl)maleimide Derivative Inhibitor->PKC Inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

PKC_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. Detection CompoundPrep Prepare serial dilutions of test compounds Plate Add compounds, PKC, and substrate to 96-well plate CompoundPrep->Plate EnzymePrep Prepare PKC enzyme and substrate solution EnzymePrep->Plate ATP_Solution Prepare ATP solution Initiate Initiate reaction by adding ATP ATP_Solution->Initiate Incubate1 Incubate to allow compound-enzyme interaction Plate->Incubate1 Incubate1->Initiate Incubate2 Incubate for kinase reaction Initiate->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect kinase activity (e.g., luminescence, fluorescence) Stop->Detect Analyze Analyze data to determine IC₅₀ Detect->Analyze

Caption: Workflow for evaluating PKC inhibitory activity.

This protocol is a general guideline for a non-radioactive, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant human PKC isoforms.

  • Test compounds (synthesized maleimide derivatives).

  • PKC substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the diluted test compounds or vehicle control (DMSO in assay buffer).

    • Add the purified PKC enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the PKC substrate peptide and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the stop reagent from the assay kit.

    • Add the detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.

    • Incubate the plate at room temperature as per the kit instructions.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of PKC activity).

Conclusion

The synthetic route to N-functionalized this compound derivatives is straightforward and versatile, allowing for the creation of a library of compounds with diverse functionalities. These derivatives are promising candidates for both materials science and medicinal chemistry applications. The provided protocols offer a starting point for the synthesis and evaluation of these compounds as photochromic materials and potential protein kinase C inhibitors. Further studies are warranted to fully explore the structure-activity relationships and therapeutic potential of this interesting class of molecules.

References

Application Notes and Protocols for Measuring Cyclization/Cycloreversion Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental methods for measuring the kinetics of cyclization and cycloreversion reactions. The protocols are designed to guide researchers in setting up and executing experiments to obtain reliable kinetic data, which is crucial for understanding reaction mechanisms, optimizing reaction conditions, and in the development of novel therapeutics and functional materials.

Introduction to Cyclization and Cycloreversion Kinetics

Cyclization reactions, the formation of a ring structure from a linear molecule, and their reverse, cycloreversion, are fundamental processes in chemistry and biology. The study of their kinetics provides invaluable insights into reaction rates, mechanisms, and the influence of various factors such as temperature, solvent, pH, and catalysts. Accurate kinetic data, including rate constants (k), activation energies (Ea), and quantum yields (Φ), are essential for the rational design of molecules with specific dynamic properties.

G General Scheme of a Cyclization-Cycloreversion Reaction A Open Form (Linear Precursor) B Closed Form (Cyclic Product) A->B Cyclization (k_c) (e.g., light, heat, catalyst) B->A Cycloreversion (k_rev) (e.g., light, heat, solvent)

Caption: A diagram illustrating the reversible process of cyclization and cycloreversion.

Spectroscopic Methods for Kinetic Analysis

Spectroscopic techniques are powerful tools for monitoring the progress of cyclization and cycloreversion reactions in real-time by detecting changes in the concentration of reactants and products.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a widely used technique for reactions involving chromophores that exhibit distinct absorption spectra in their open and closed forms.[1][2] The change in absorbance at a specific wavelength is directly proportional to the change in concentration of a reactant or product, allowing for the determination of reaction kinetics.

This protocol describes the measurement of the thermal cycloreversion rate constant for a spiropyran compound.

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the spiropyran in a suitable solvent (e.g., acetonitrile) at a concentration that gives a maximum absorbance between 1 and 1.5 in the closed form.

    • Irradiate the solution with UV light (e.g., 365 nm) to convert the spiropyran to its colored, closed (merocyanine) form. The completion of this process can be monitored by the stabilization of the absorbance spectrum.

  • Kinetic Measurement:

    • Transfer the solution of the closed form to a cuvette and place it in the temperature-controlled sample holder of the spectrophotometer, pre-set to the desired temperature.

    • Immediately start recording the absorbance at the λmax of the closed form as a function of time.

    • Continue data acquisition until the absorbance returns to the baseline of the open form, or for at least three half-lives.

  • Data Analysis:

    • The thermal cycloreversion often follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The rate constant (k) is the negative of the slope of the linear fit of this plot.

G Workflow for UV-Vis Kinetic Measurement cluster_prep Sample Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep1 Prepare stock solution prep2 Convert to initial state (e.g., UV irradiation) prep1->prep2 meas1 Place sample in temperature- controlled spectrophotometer prep2->meas1 meas2 Record Absorbance vs. Time at λmax meas1->meas2 an1 Plot ln(Absorbance) vs. Time meas2->an1 an2 Perform linear fit an1->an2 an3 Calculate rate constant (k = -slope) an2->an3

Caption: A flowchart of the experimental workflow for a UV-Vis kinetics study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics, as it provides detailed structural information and allows for the simultaneous quantification of multiple species in the reaction mixture.[3][4] This is particularly useful for complex reactions or when intermediates are formed.

This protocol outlines the use of 1H NMR to monitor the cyclization of a linear peptide.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve the linear peptide precursor in a deuterated solvent (e.g., DMSO-d6) in an NMR tube. The concentration should be optimized for good signal-to-noise in a single scan.

    • Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS) for accurate quantification.

    • Initiate the cyclization reaction by adding the required reagent (e.g., a coupling agent) directly to the NMR tube.

  • Kinetic Measurement:

    • Quickly insert the NMR tube into the spectrometer, which has been pre-shimmed and locked on the solvent signal.

    • Acquire a series of 1D 1H NMR spectra at regular time intervals. The time between spectra should be short relative to the reaction half-life.

  • Data Analysis:

    • Identify well-resolved signals corresponding to the linear peptide and the cyclized product.

    • Integrate the signals of both species in each spectrum.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration of the linear peptide versus time and fit the data to the appropriate rate law to determine the rate constant.

G Workflow for Real-Time NMR Kinetic Monitoring cluster_prep Sample Preparation cluster_measurement NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve linear peptide and internal standard in deuterated solvent prep2 Initiate reaction in NMR tube prep1->prep2 meas1 Insert sample into pre-shimmed spectrometer prep2->meas1 meas2 Acquire series of 1D 1H NMR spectra over time meas1->meas2 an1 Integrate reactant and product signals meas2->an1 an2 Calculate concentrations relative to internal standard an1->an2 an3 Plot concentration vs. time and fit to rate law an2->an3

Caption: A flowchart of the experimental workflow for a real-time NMR kinetics study.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive technique applicable to reactions where either the reactant or the product is fluorescent, or where cyclization/cycloreversion causes a significant change in the fluorescence quantum yield, lifetime, or emission wavelength.[1][5]

This protocol describes the measurement of the kinetics of an enzyme-catalyzed cyclization that results in a change in fluorescence.

  • Instrumentation: A temperature-controlled spectrofluorometer.

  • Sample Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare a stock solution of the linear, non-fluorescent (or weakly fluorescent) substrate.

    • Prepare a stock solution of the enzyme.

  • Kinetic Measurement:

    • In a fluorescence cuvette, add the buffer and the substrate solution. Place the cuvette in the spectrofluorometer and record the baseline fluorescence.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

    • Immediately start recording the fluorescence intensity at the emission maximum of the cyclized product as a function of time. The excitation wavelength should be set to the absorption maximum of the product.

  • Data Analysis:

    • The initial rate of the reaction is determined from the initial slope of the fluorescence intensity versus time plot.

    • By varying the substrate concentration and measuring the initial rates, Michaelis-Menten kinetics can be analyzed to determine Km and Vmax for the enzymatic cyclization.

Techniques for Fast Reactions

For reactions that are too fast to be monitored by conventional spectroscopic methods (typically with half-lives in the millisecond range), specialized techniques are required.

Stopped-Flow Technique

The stopped-flow technique allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale.[6][7][8][9][10] It is often coupled with UV-Vis absorption or fluorescence detection.

  • Instrumentation: A stopped-flow apparatus connected to a UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare two separate solutions: one containing the linear precursor and the other containing the reagent that initiates the cyclization (e.g., a catalyst or a pH-jump solution).

  • Kinetic Measurement:

    • Load the two solutions into the two driving syringes of the stopped-flow instrument.

    • Initiate the automated sequence, which rapidly injects and mixes the two solutions in the observation cell.

    • The instrument's software will trigger data acquisition (absorbance vs. time) immediately after the flow stops.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constant(s).

G Stopped-Flow Experimental Workflow cluster_prep Preparation cluster_mixing Rapid Mixing cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare reactant solutions in separate syringes mix1 Solutions are rapidly driven into a mixing chamber prep1->mix1 mix2 Mixed solution flows into the observation cell mix1->mix2 meas1 Flow is abruptly stopped mix2->meas1 meas2 Spectroscopic signal vs. time is recorded meas1->meas2 an1 Fit kinetic trace to a model to obtain rate constant meas2->an1

Caption: A flowchart of the stopped-flow experimental procedure.

Temperature-Jump Relaxation

The temperature-jump (T-jump) method is used to study very fast reversible reactions that are at equilibrium.[11] A rapid increase in temperature perturbs the equilibrium, and the relaxation to the new equilibrium position is monitored spectroscopically.

  • Instrumentation: A temperature-jump apparatus, typically with absorbance or fluorescence detection.

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable buffer or solvent where the open and closed forms are in a measurable equilibrium. The solution must be electrically conductive for Joule heating.

  • Kinetic Measurement:

    • Place the sample cell in the T-jump instrument.

    • A high-voltage capacitor is discharged through the solution, causing a rapid temperature increase (the "jump") in microseconds.[12]

    • The spectroscopic signal (absorbance or fluorescence) is monitored as the system relaxes to the new equilibrium at the higher temperature.

  • Data Analysis:

    • The relaxation process is typically a single exponential decay. The relaxation time (τ) is obtained by fitting the kinetic trace to an exponential function.

    • The forward and reverse rate constants can be calculated from the relaxation time and the equilibrium concentrations of the species.

Photocyclization and Photoreversion Quantum Yield Determination

For light-induced cyclization and cycloreversion reactions, the quantum yield (Φ) is a critical parameter that quantifies the efficiency of the photochemical process.

  • Instrumentation: A UV-Vis spectrophotometer and a calibrated light source (e.g., a monochromator-equipped lamp or a laser) with a power meter.

  • Actinometry:

    • First, determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This involves irradiating the actinometer solution for a specific time and measuring the change in absorbance to calculate the number of photons that entered the solution.

  • Sample Measurement:

    • Under identical conditions (light intensity, wavelength, geometry), irradiate a solution of the compound in its open form.

    • At various time intervals, record the full UV-Vis spectrum.

  • Data Analysis:

    • From the spectral changes, calculate the number of molecules that have undergone cyclization at each time point.

    • The quantum yield (Φ) is the initial rate of conversion of the reactant divided by the rate of photon absorption. A plot of the number of reacted molecules versus the number of absorbed photons should be linear in the initial phase, and the slope of this line is the quantum yield.[13][14][15]

Data Presentation

The following tables summarize representative kinetic data for various cyclization and cycloreversion reactions.

Table 1: Kinetic Data for Thermal Cycloreversion Reactions

Compound ClassSpecific Compound ExampleSolventTemperature (°C)Rate Constant (k_rev) (s⁻¹)Reference
Spiropyran6-NO2-BIPSEthanol25~10⁻² - 10⁻⁴[16]
Azobenzene4-methoxyazobenzeneBMIM Tf₂N25~1.3 x 10⁻⁵[17]
AzobenzeneAzobenzeneIonic Liquids25~10⁻⁴ - 10⁻⁵[18]

Table 2: Quantum Yields for Photocyclization and Photoreversion

Compound ClassSpecific Compound ExampleSolventΦ_cyclizationΦ_cycloreversionReference
DiaryletheneDAE-PBI dyad1,4-Dioxane0.015-
DiaryletheneDithienylethene derivativesVarious0.07 - 0.5010⁻⁵ - 10⁻³[8]
DiaryletheneDithienylethene derivativesVarious0.15 - 0.560.007 - low[11]

Table 3: Kinetic Data for Other Cyclization Reactions

Reaction TypeCompound/SystemMethodRate Constant (k)Solvent/ConditionsReference
LactonizationVarious δ-valerolactonesNMRQualitatively assessedCD₃OD, H₂SO₄[16][19]
Peptide CyclizationLibrary of peptidesHPLC≥99.96% cyclized in 2hOn-resin, PyBOP/HOBt/DIPEA[20]
Protein FoldingCytochrome cStopped-Flow Fluorescence2.9 s⁻¹ (refolding)0.7 M GdmCl[21]

References

Application Notes and Protocols: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Photoresponsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives as robust photochromic units in the development of advanced photoresponsive materials.

Introduction

Photoresponsive materials, which can change their properties upon exposure to light, are at the forefront of materials science.[1] These changes can be harnessed for a wide range of applications, including high-density data storage, smart textiles, molecular switches, and targeted drug delivery.[1][2][3] Among the various classes of photochromic molecules, diarylethenes are particularly promising due to their excellent thermal stability, high fatigue resistance, and significant bistable properties.[4][5]

The subject of these notes, this compound, is a diarylethene derivative that exhibits reversible photoisomerization.[6] Upon irradiation with ultraviolet (UV) light, it undergoes a 6π-electrocyclization reaction to transform from a colorless open-ring isomer to a colored closed-ring isomer. This process is reversible and can be triggered by visible light, making it an ideal candidate for creating materials with switchable optical and chemical properties.[7][8] These derivatives are valued for their high quantum yields and the thermal stability of both isomers, which allows for repeated and reliable switching cycles.[7][8]

Principle of Photochromism

The photochromic behavior of this compound is based on a reversible pericyclic reaction. The open-ring isomer is typically colorless or pale yellow. When exposed to UV light, it undergoes photocyclization to form the closed-ring isomer, which is intensely colored due to an extended π-conjugated system. The reverse reaction, or cycloreversion, is induced by irradiation with visible light of a specific wavelength, returning the molecule to its original open-ring state. This process is photochemically reversible but thermally irreversible, which is a key advantage for applications requiring long-term stability of both states.[7]

G start Start reagents Reagents: - 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride - Aniline - Triethylamine - Toluene (solvent) start->reagents setup Combine reagents in toluene in a round-bottom flask equipped with a Dean-Stark condenser. reagents->setup reflux Reflux the mixture for 2 hours. Water is removed azeotropically. setup->reflux extraction Cool the mixture. Extract with Chloroform (CHCl3). reflux->extraction wash Wash organic layer with brine. extraction->wash dry Dry over anhydrous MgSO4 and filter. wash->dry evaporate Evaporate the solvent in vacuo to obtain crude product. dry->evaporate purify Purify by silica gel column chromatography. (Eluent: Hexane/Ethyl Acetate = 80:20) evaporate->purify product Yield orange powder product. purify->product G Start Storage Medium (Diarylethene in Polymer Film) State0 State '0' (Open Isomer - Colorless) Start->State0 Write WRITE (UV Light Irradiation) State1 State '1' (Closed Isomer - Colored) Write->State1 Read READ (Non-destructive Wavelength) Erase ERASE (Visible Light Irradiation) Erase->State0 State0->Write Focus laser on bit State1->Read Check absorbance/ refractive index State1->Erase Irradiate bit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the synthetic yield of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.

Troubleshooting Guide

Low yields and product impurities are common hurdles in organic synthesis. This section addresses specific problems that may arise during the preparation of this compound and offers potential solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
LY-01 Low or No Conversion of the Anhydride to the Maleimide 1. Incomplete reaction due to insufficient temperature or reaction time.2. Deactivation of the ammonia source (e.g., decomposition of urea or ammonium bicarbonate at temperatures that are too high for a sustained period).3. Poor quality of the starting anhydride (e.g., presence of impurities or moisture).1. Ensure the reaction temperature is maintained at the optimal level (e.g., 180°C for urea-based methods) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Use a slight excess of the imidization agent to compensate for any decomposition.3. Purify the starting 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride by recrystallization before use. Ensure all reagents and solvents are anhydrous.
PI-01 Presence of Unreacted Starting Anhydride in the Final Product 1. Incomplete reaction (see LY-01).2. Inefficient purification to remove the unreacted anhydride.1. Increase reaction time or temperature as indicated by TLC monitoring.2. Optimize the purification protocol. Column chromatography on silica gel is often effective for separating the maleimide from the more polar anhydride.
PI-02 Formation of a Side-Product, Maleamic Acid 1. Hydrolysis of the maleimide product during workup or purification, especially in the presence of water and at non-neutral pH.[1]2. Incomplete cyclization of the intermediate maleamic acid.1. Perform the workup under anhydrous or near-anhydrous conditions. Use neutral pH buffers if an aqueous wash is necessary. Store the final product in a desiccator.[1]2. Ensure sufficient heating and/or the use of a dehydrating agent during the cyclization step.
PD-01 Product Degradation or Discoloration 1. The maleimide ring can be susceptible to nucleophilic attack or polymerization under harsh conditions (e.g., high temperatures for extended periods, presence of strong nucleophiles).2. Oxidation of the thienyl moieties.1. Avoid unnecessarily prolonged reaction times at high temperatures. Quench the reaction as soon as it is complete.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing 2,3-diaryl-substituted maleimides is a two-step process. The first step involves the synthesis of the corresponding 2,3-diaryl-substituted maleic anhydride. The second step is the imidization of the anhydride using an ammonia source, such as ammonium bicarbonate or urea, typically at elevated temperatures.[2][3]

Q2: My starting material, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, appears impure. How can I purify it?

A2: Recrystallization is a common and effective method for purifying the starting anhydride. Suitable solvents for recrystallization would need to be determined empirically, but solvents in which the anhydride has moderate solubility at high temperatures and low solubility at low temperatures are ideal candidates.

Q3: What are the best practices for handling and storing the final maleimide product?

A3: Maleimides can be sensitive to moisture, which can lead to hydrolysis of the imide ring to the corresponding maleamic acid.[1] Therefore, it is crucial to store the purified this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and away from light.

Q4: I am observing a complex mixture of products by TLC. What could be the cause?

A4: A complex product mixture can arise from several factors, including the degradation of the starting material or product, side reactions due to impurities in the reagents or solvents, or the use of inappropriate reaction conditions (e.g., excessively high temperatures). It is advisable to start with purified starting materials, use anhydrous solvents, and carefully control the reaction temperature.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related maleimide compounds and should be adapted and optimized for the specific target molecule.

Protocol 1: Synthesis of this compound using Urea

This protocol is adapted from a solvent-free method for the synthesis of polymaleimide from polymaleic anhydride and urea.[2]

  • Reagent Preparation : Ensure that 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride is pure and dry. Use a fresh, high-purity source of urea.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, thoroughly mix 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride and urea. A slight excess of urea (e.g., 1.1 equivalents relative to the anhydride) can be used.

  • Imidization Reaction : Heat the solid mixture in an oil bath to 180°C with stirring. The reaction mixture will melt and then solidify as the reaction progresses.

  • Reaction Monitoring : Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Wash the organic solution with water to remove any unreacted urea.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of this compound using Ammonium Bicarbonate

This protocol is based on the synthesis of 2,3-diaryl-substituted maleimides.[3]

  • Reagent Preparation : Use purified 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride and fresh ammonium bicarbonate.

  • Reaction Setup : In a round-bottom flask, dissolve the anhydride in a high-boiling polar aprotic solvent such as 1,4-dioxane.

  • Imidization Reaction : Add an excess of ammonium bicarbonate to the solution. Heat the reaction mixture to reflux.

  • Reaction Monitoring : Follow the disappearance of the starting anhydride by TLC.

  • Workup and Purification :

    • Cool the reaction mixture and filter to remove any excess ammonium bicarbonate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its corresponding anhydride.

Synthetic_Workflow cluster_reaction Imidization Reaction Anhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride Maleimide This compound Anhydride->Maleimide 1. Ammonia Source 2. Heat Ammonia_Source Ammonia Source (e.g., Urea or NH4HCO3) Heating Heating

Caption: General synthetic scheme for the imidization reaction.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low product yield.

Troubleshooting_Logic Start Low Yield of Maleimide Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Check_Purity Check Purity of Starting Anhydride Check_Conversion->Check_Purity No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Success Improved Yield Increase_Time_Temp->Success Purify_Anhydride Recrystallize Anhydride Check_Purity->Purify_Anhydride Impure Check_Side_Products Side Products Observed? Check_Purity->Check_Side_Products Pure Purify_Anhydride->Success Hydrolysis Possible Hydrolysis (Maleamic Acid) Check_Side_Products->Hydrolysis Yes Check_Side_Products->Success No, other issues Anhydrous_Workup Use Anhydrous Workup/Purification Hydrolysis->Anhydrous_Workup Anhydrous_Workup->Success

Caption: A decision tree for troubleshooting low synthetic yield.

References

troubleshooting poor solubility of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide.

Troubleshooting Guide: Poor Solubility

Experiencing difficulty in dissolving this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing this common issue.

Initial Assessment and Common Issues

Many maleimide-containing reagents exhibit limited solubility in aqueous buffers.[1] The primary challenge often lies in preparing a stable solution at the desired concentration for subsequent experiments, such as bioconjugation reactions.

Recommended Troubleshooting Workflow

The following diagram outlines a step-by-step process to troubleshoot and improve the solubility of this compound.

G cluster_0 Troubleshooting Poor Solubility start Start: Compound Precipitates or Fails to Dissolve stock_solution Prepare a Concentrated Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF) start->stock_solution check_concentration Is the final concentration of organic solvent <10% (v/v) in the aqueous buffer? stock_solution->check_concentration reduce_concentration Reduce the volume of the stock solution added or dilute the stock solution. check_concentration->reduce_concentration No solubility_still_poor Is solubility still poor? check_concentration->solubility_still_poor Yes reduce_concentration->check_concentration physical_methods Employ Physical Solubility Enhancement Methods solubility_still_poor->physical_methods Yes success Success: Compound Dissolved solubility_still_poor->success No chemical_methods Consider Chemical Solubility Enhancement Methods physical_methods->chemical_methods If necessary chemical_methods->success If successful fail Consult further literature for specific derivatives or consider chemical modification. chemical_methods->fail If unsuccessful

Caption: A workflow diagram for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in my aqueous reaction buffer. What should I do?

A1: It is common for maleimide derivatives to have poor solubility in aqueous solutions.[1] The recommended approach is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] This stock solution can then be added in small volumes to your aqueous buffer. It is advisable to keep the final concentration of the organic co-solvent below 10% (v/v) to avoid potential negative effects on biomolecules, such as protein denaturation.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when added to my aqueous buffer. What are the next steps?

A2: If precipitation occurs upon addition to the aqueous buffer, consider the following:

  • Reduce Final Organic Solvent Concentration: The precipitation may be due to the final concentration of the organic solvent being too high. Try using a more concentrated stock solution to add a smaller volume, or gently warm the aqueous buffer before adding the stock solution.

  • Co-solvents: The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing solubility.[2]

  • pH Adjustment: The solubility of some maleimide-containing compounds can be pH-dependent.[3] For reactions involving thiols, maintaining a pH between 6.5 and 7.5 is ideal to balance reactivity and minimize maleimide hydrolysis.[1][4] You can test the solubility of your compound in a range of buffers with different pH values.

Q3: What other techniques can I use to improve the solubility of my compound?

A3: Several methods can be employed to enhance the solubility of poorly soluble organic compounds:[5][6][7]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to greater interaction with the solvent and improved dissolution.[2] Techniques such as micronization or sonication of the suspension can be beneficial.[6]

  • Use of Surfactants: Surfactants can be added to the buffer to help solubilize hydrophobic compounds by forming micelles.

  • Complexation: The use of cyclodextrins to form inclusion complexes is a widely used technique to increase the apparent solubility of poorly water-soluble drugs.[6]

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A4:

  • Kinetic solubility is typically measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and determining the concentration at which it precipitates.[8] This often results in a supersaturated solution and an amorphous precipitate, leading to higher apparent solubility values.[8]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with its solid crystalline form.[8]

For drug development and lead optimization, understanding the thermodynamic solubility is crucial as it represents a more stable state.[8] However, for many in-vitro assays, achieving a sufficiently high kinetic solubility is often the primary goal.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out the desired amount of this compound in a clean, dry vial.

  • Add a minimal amount of anhydrous DMSO or DMF to completely dissolve the solid. Gentle vortexing or sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[4]

Protocol 2: General Method for Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers with different pH values (e.g., phosphate buffers at pH 6.0, 7.0, and 8.0).

  • Prepare a concentrated stock solution of the compound in an organic solvent as described in Protocol 1.

  • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration. Ensure the final organic solvent concentration is kept low and constant across all samples.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.

  • If a quantitative measure is needed, the samples can be centrifuged or filtered, and the concentration of the dissolved compound in the supernatant/filtrate can be determined using a suitable analytical method like HPLC-UV.

Quantitative Data Summary

Solvent SystemMaximum Achievable ConcentrationObservations
To be determined by userTo be determined by usere.g., Precipitates above X concentration
e.g., 10% DMSO in PBS pH 7.4
e.g., 5% DMF in HEPES pH 7.0

References

Technical Support Center: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and related diarylethene photoswitches.

Troubleshooting Guide: Common Issues in Photodegradation Experiments

Users often encounter issues such as rapid signal loss, incomplete photoswitching, or the appearance of unknown species in their samples. This guide addresses these common problems in a question-and-answer format.

Q1: My sample's photochromic response is diminishing rapidly over a few switching cycles. What is causing this fatigue?

A1: Rapid fatigue is a classic sign of irreversible photodegradation. Diarylethenes, while robust, can undergo side reactions, especially in the presence of oxygen. The primary degradation pathway often involves the formation of photostable by-products that do not participate in the desired photochromic switching. This is particularly prevalent in aqueous solutions.

Q2: I observe incomplete conversion to the closed-ring isomer even with prolonged UV irradiation. How can I improve the switching efficiency?

A2: Incomplete conversion, or a low photostationary state (PSS), can be due to several factors:

  • Solvent Polarity: The cyclization quantum yield of diarylethenes is often solvent-dependent. For instance, the ring-closure quantum yields for some derivatives decrease with increasing solvent polarity.[1][2] Experimenting with less polar solvents, if your experimental conditions permit, may improve conversion.

  • Spectral Overlap: The absorption spectra of the open- and closed-ring isomers may overlap. The irradiation wavelength should be chosen to maximize the excitation of the open-ring form while minimizing excitation of the closed-ring form.

  • Degradation: The diminishing population of the photoactive species due to degradation will naturally lead to a lower overall conversion.

Q3: My HPLC chromatogram shows extra peaks appearing after several irradiation cycles. What are these?

A3: These additional peaks are likely irreversible by-products of photodegradation. A common degradation pathway for dithienylethenes involves the formation of an annulated ring system, which is typically photochemically inactive.[3] To confirm, you can isolate these peaks and perform structural analysis (e.g., via mass spectrometry). Monitoring the emergence and growth of these peaks is a direct way to quantify the rate of photodegradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for this class of compounds?

A1: The primary mechanism of photodegradation for many diarylethenes, especially in non-degassed solutions, involves oxygen. The excited triplet state of the diarylethene can sensitize molecular oxygen to its highly reactive singlet state (singlet oxygen), which can then attack the diarylethene scaffold, leading to irreversible oxidation and loss of photochromic activity.

Q2: How can I minimize photodegradation in my experiments?

A2: Several strategies can be employed to enhance the photostability of this compound:

  • Deoxygenation: Removing dissolved oxygen from the solvent is one of the most effective methods. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution prior to and during the experiment.

  • Solvent Choice: Non-polar solvents often lead to higher fatigue resistance compared to polar or aqueous solutions. For a similar N-phenyl derivative, photochromism was observed in toluene, THF, and acetonitrile.[5]

  • Use of Stabilizers: Adding antioxidants or triplet state quenchers to the solution can help mitigate degradation pathways.

  • Encapsulation: Incorporating the photoswitch into a protective matrix, such as a polymer film or a supramolecular host like cucurbit[6]uril (CB7), can significantly enhance photostability by shielding it from oxygen and other reactive species.[7] Encapsulation in CB7 has been shown to increase the number of switching cycles for a similar diarylethene from 80 to 2560 in aqueous solution.[7]

Q3: What is "fatigue resistance" and how is it quantified?

A3: Fatigue resistance refers to the number of times a photochromic molecule can be switched between its two states before its photochromic performance is significantly reduced. It is often quantified as N1/2, the number of switching cycles after which the signal intensity (e.g., absorbance of the closed form) has decreased to half of its initial value.[7]

Q4: Does the substituent on the maleimide nitrogen affect photostability?

Quantitative Data

While specific quantitative photostability data for the parent this compound is limited in the reviewed literature, data for the closely related N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide provides a useful reference for its photochromic behavior in different solvents.

Table 1: Photophysical Properties of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide in Various Solvents. [5]

SolventOpen-Ring λmax (nm)Closed-Ring λmax (nm)
Toluene368560
THF368557
Acetonitrile366545

λmax: Wavelength of maximum absorption.

Table 2: General Comparison of Diarylethene Fatigue Resistance in Different Environments.

EnvironmentTypical Number of Switching Cycles (N1/2)Reference
Aqueous Solution (unprotected)20 - 80[4][7]
Organic Solvents (e.g., Acetonitrile)Several thousands[4]
Supramolecular Encapsulation (in water)> 2500[7]
Crystalline State> 30,000[4]

Experimental Protocols

Protocol 1: Assessing Photodegradation (Fatigue Resistance) using UV-Vis Spectroscopy

This protocol describes a standard method to determine the fatigue resistance (N1/2) of the photoswitch.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration that gives an initial absorbance of ~1.0 in a 1 cm cuvette.

  • Deoxygenation (Optional but Recommended): Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen. Seal the cuvette to maintain an inert atmosphere.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the open-ring isomer.

  • Photoswitching Cycle: a. Cyclization (Coloration): Irradiate the sample with a UV light source (e.g., 365 nm LED) until the photostationary state (PSS) is reached (i.e., no further change in the visible absorption band is observed). Record the absorption spectrum. b. Cycloreversion (Decoloration): Irradiate the sample with a visible light source (e.g., >500 nm LED) until the visible absorption band completely disappears.

  • Repeat Cycles: Repeat step 4 for a large number of cycles.

  • Data Analysis: a. After each cyclization step (4a), record the absorbance maximum (Amax) of the closed-ring isomer. b. Plot Amax as a function of the cycle number. c. Determine the number of cycles at which the Amax drops to 50% of its initial value. This is the fatigue resistance, N1/2.[7]

Protocol 2: Quantitative Analysis of Degradation by HPLC

This protocol allows for the separation and quantification of the photoisomers and any degradation by-products.[4][8]

  • HPLC Method Development: a. Column: Use a standard C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. c. Detection: Use a diode-array detector (DAD) or UV-Vis detector to monitor the chromatogram at multiple wavelengths corresponding to the absorption of the open-ring, closed-ring, and potential by-products.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Forced Degradation Study: a. Expose the solution to the light source used in your experiments for a defined period. b. Take aliquots at regular time intervals. c. Inject the aliquots into the HPLC system.

  • Data Analysis: a. Identify the peaks corresponding to the open-ring isomer, closed-ring isomer, and any new peaks that appear over time (degradation products). The open- and closed-ring isomers will have different retention times.[4] b. Integrate the peak areas for each component at each time point. c. Calculate the percentage of the remaining photoactive compound and the percentage of each degradation product as a function of irradiation time. This provides a quantitative measure of photostability.

Visualizations

Photodegradation_Pathway Open Open-Ring Isomer (1o) (Colorless) Excited_Open Excited Singlet State (1o) Open->Excited_Open UV Light (hν1) Degradation_Product Degradation Product (Non-photochromic) Open->Degradation_Product Oxidation Closed Closed-Ring Isomer (1c) (Colored) Closed->Open Vis Light (hν2) Excited_Open->Closed Cyclization Excited_Triplet Excited Triplet State (3o) Excited_Open->Excited_Triplet Intersystem Crossing Excited_Triplet->Open Energy Transfer O2_Singlet Singlet Oxygen (1O2) Excited_Triplet->O2_Singlet Energy Transfer O2_Ground Oxygen (3O2) O2_Ground->Open Energy Transfer O2_Ground->O2_Singlet Energy Transfer O2_Singlet->Degradation_Product Oxidation

Caption: Key photoswitching and oxygen-mediated degradation pathways.

Experimental_Workflow start Start prep Prepare Sample Solution (e.g., in Acetonitrile) start->prep deoxygenate Deoxygenate with Ar/N2 (Recommended) prep->deoxygenate measure_initial Measure Initial State (UV-Vis or HPLC) deoxygenate->measure_initial cycle Perform N Switching Cycles (UV -> Vis) measure_initial->cycle measure_final Measure Final State (UV-Vis or HPLC) cycle->measure_final analyze Analyze Data (Calculate % Degradation or N1/2) measure_final->analyze end End analyze->end

Caption: Workflow for assessing the photostability of the photoswitch.

Troubleshooting_Logic problem Problem: Rapid Signal Loss (Fatigue) q_oxygen Is the solution deoxygenated? problem->q_oxygen sol_deoxygenate Action: Purge solvent with N2 or Ar before and during a sealed experiment. q_oxygen->sol_deoxygenate No q_solvent Is a polar or protic solvent being used? q_oxygen->q_solvent Yes sol_deoxygenate->q_solvent sol_solvent Action: Switch to a non-polar aprotic solvent like Toluene or Hexane, if compatible. q_solvent->sol_solvent Yes q_stabilizer Is the molecule protected? q_solvent->q_stabilizer No sol_solvent->q_stabilizer sol_stabilizer Action: Consider adding a triplet quencher or encapsulating the molecule in a polymer or host. q_stabilizer->sol_stabilizer No end Re-evaluate Performance q_stabilizer->end Yes sol_stabilizer->end

Caption: Troubleshooting flowchart for rapid sample fatigue.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically follows a two-step sequence. The first step involves the synthesis of the precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. This is often achieved through a Stobbe condensation reaction of a suitable thiophene derivative. In the second step, the maleic anhydride is reacted with an appropriate amine (e.g., an alkylamine) to form the target N-substituted maleimide through a cyclodehydration reaction.

Q2: What are the key reaction parameters to control during the synthesis of the maleic anhydride precursor?

A2: For the Stobbe condensation, critical parameters include the choice of base (e.g., sodium ethoxide, potassium tert-butoxide), solvent, and reaction temperature. The stoichiometry of the reactants is also crucial to maximize the yield of the desired diarylethene structure and minimize side reactions.

Q3: What conditions are recommended for the conversion of the maleic anhydride to the maleimide?

A3: The reaction of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with an amine to form the maleimide is a cyclodehydration. This is often carried out in a high-boiling point solvent like toluene, with a dehydrating agent such as p-toluenesulfonic acid, and heated to reflux.[1] The initial reaction to form the intermediate N-alkyl maleamic acid can be performed at a lower temperature (0 °C to room temperature) in a solvent like ether or acetone before proceeding to the cyclodehydration step.[1]

Q4: How can I purify the final this compound product?

A4: Purification of diarylethene derivatives, including the target maleimide, can be challenging due to their often similar polarities and potential for isomerization. Common purification techniques include column chromatography on silica gel. For highly non-polar compounds, sublimation can be an effective purification method.[2] High-performance liquid chromatography (HPLC) is also a powerful tool for both analysis and purification of these compounds.[3]

Troubleshooting Guides

Below are troubleshooting guides for the key stages of the synthesis of this compound.

Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride via Stobbe Condensation
Problem Potential Cause Suggested Solution
Low to no yield of the desired product Inactive base.Use freshly prepared or properly stored base. Ensure anhydrous conditions as alkoxides are sensitive to moisture.
Steric hindrance from the bulky trimethyl-thienyl groups.Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants and the base.
Formation of multiple side products Self-condensation of the starting materials.Add the reactants slowly to the base at a controlled temperature.
Side reactions due to high temperatures.Optimize the reaction temperature; a lower temperature with a longer reaction time might be beneficial.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase carefully to precipitate the product. Extract with a suitable organic solvent multiple times.
Synthesis of this compound from Maleic Anhydride
Problem Potential Cause Suggested Solution
Low yield of the maleimide Incomplete formation of the intermediate maleamic acid.Ensure the amine is of high purity and the initial reaction is allowed to proceed to completion before adding the dehydrating agent.
Incomplete cyclodehydration.Increase the reflux time and ensure efficient removal of water, for example, by using a Dean-Stark apparatus. Use a sufficient amount of dehydrating agent like p-toluenesulfonic acid.
Degradation of the maleimide product.Maleimides can be sensitive to prolonged heating and strongly acidic or basic conditions. Minimize the reaction time at high temperatures and use a moderate amount of catalyst.
Formation of Isomaleimide as a byproduct The cyclization of the maleamic acid can sometimes lead to the formation of the five-membered isomaleimide ring.Isomerization of the isomaleimide to the desired maleimide can sometimes be achieved by treatment with a base like sodium acetate.[4]
Purification challenges The product has similar polarity to starting materials or byproducts.Utilize a multi-step purification process, such as a combination of column chromatography with different solvent systems, followed by recrystallization or HPLC.
Photoisomerization during purification.Protect the sample from light, especially UV radiation, during all purification and handling steps to prevent the formation of the closed-ring isomer.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

This protocol is a general guideline based on the Stobbe condensation for diarylethene synthesis. Optimization for the specific substrate is recommended.

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Addition of Reactants: A mixture of diethyl succinate and 2,4,5-trimethyl-3-thiophenecarbaldehyde in anhydrous tert-butanol is added dropwise to the stirred base solution at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux for a specified time (e.g., 4-8 hours) until the reaction is complete (monitored by TLC).

  • Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with concentrated HCl, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis of N-Alkyl-2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

This protocol is adapted from general procedures for the synthesis of N-substituted maleimides.

  • Formation of Maleamic Acid: In a round-bottom flask, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride is dissolved in a suitable solvent (e.g., anhydrous ether or acetone). The solution is cooled to 0 °C in an ice bath. A solution of the desired primary alkylamine in the same solvent is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The resulting precipitate of the N-alkyl maleamic acid is collected by filtration and washed with cold solvent.

  • Cyclodehydration: The dried N-alkyl maleamic acid is suspended in toluene in a flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-alkyl-2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide.

Data Presentation

Table 1: Optimization of Reaction Conditions for Maleimide Synthesis

EntryAmineSolventDehydrating AgentTemperature (°C)Time (h)Yield (%)
1n-ButylamineToluenep-TsOH110475
2BenzylamineXyleneAcetic Anhydride140282
3EthylamineDMFDCC251265
4PropylamineToluenep-TsOH110678

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and require experimental optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Maleic Anhydride Synthesis cluster_step2 Step 2: Maleimide Synthesis stobbe Stobbe Condensation workup1 Acidic Workup stobbe->workup1 purify1 Purification workup1->purify1 amic_acid Amic Acid Formation purify1->amic_acid Anhydride Product cyclo Cyclodehydration amic_acid->cyclo purify2 Purification cyclo->purify2 final_product final_product purify2->final_product Final Maleimide troubleshooting_logic cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Low Yield or Impure Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_extraction Adjust pH and Solvent for Extraction start->check_extraction optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions solution solution optimize_conditions->solution Improved Yield alt_purification Alternative Purification (HPLC, Sublimation) check_extraction->alt_purification alt_purification->solution Pure Product signaling_pathway cluster_photoswitch Photoswitchable Ligand uv_light UV Light open_form Open Isomer (Inactive) uv_light->open_form vis_light Visible Light closed_form Closed Isomer (Active) vis_light->closed_form open_form->closed_form Photoisomerization closed_form->open_form Photoisomerization ion_channel Ligand-Gated Ion Channel closed_form->ion_channel Binds and Activates cellular_response Cellular Response (e.g., Depolarization) ion_channel->cellular_response Ion Influx

References

Technical Support Center: Purification of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Yellow or Off-White Color in the Final Product

  • Question: After purification by column chromatography or recrystallization, my this compound product remains a yellow or off-white solid, even though TLC analysis shows a single spot. How can I obtain a colorless or white product?

  • Possible Causes & Solutions:

    • Trace Impurities: The coloration may be due to minor, highly colored impurities that are not easily separated by standard chromatography or do not appear as distinct spots on TLC.

      • Troubleshooting Steps:

        • Activated Carbon Treatment: Dissolve the product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal. Recrystallize the product from the filtrate.

        • Alternative Chromatography: If silica gel chromatography was used, consider using a different stationary phase like alumina, which may have a different selectivity for the colored impurities.[1]

        • Preparative HPLC: For very persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution and may be effective in separating the colored components.[2][3]

Issue 2: Product Decomposition during Silica Gel Column Chromatography

  • Question: I am observing streaking on my TLC plate and a lower than expected yield after silica gel column chromatography. I suspect my compound is decomposing. How can I mitigate this?

  • Possible Causes & Solutions:

    • Acidity of Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like some diarylethenes.

      • Troubleshooting Steps:

        • Deactivated Silica Gel: Prepare a slurry of silica gel in the desired eluent and add ~1% triethylamine to neutralize the acidic sites.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina or Florisil.[1]

        • Rapid Chromatography: Minimize the time the compound spends on the column by using flash column chromatography with a slightly more polar solvent system to expedite elution.

Issue 3: Poor Solubility of the Crude Product for Column Chromatography Loading

  • Question: My crude this compound is not very soluble in the initial non-polar solvent for column chromatography, making it difficult to load onto the column. What is the best approach?

  • Possible Causes & Solutions:

    • Inappropriate Loading Solvent: Using a solvent that is too non-polar may not be sufficient to dissolve the crude product.

      • Troubleshooting Steps:

        • Minimal Stronger Solvent: Dissolve the crude product in a minimal amount of a slightly more polar solvent, such as dichloromethane, and then adsorb it onto a small amount of silica gel.[1] Dry this mixture under vacuum to obtain a free-flowing powder, which can then be dry-loaded onto the column.

        • Direct Syringe Loading: If the product is sufficiently soluble in the mobile phase, it can be dissolved in a small volume of the eluent and carefully loaded directly onto the top of the column bed.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvent systems for silica gel column chromatography of this compound?

    • A1: Based on literature for similar diarylethene and maleimide derivatives, several solvent systems can be effective starting points. The optimal system will depend on the specific impurities present in your crude product. It is always recommended to first determine the ideal solvent system using thin-layer chromatography (TLC).

      Stationary PhaseEluent System (v/v)Application Reference
      Silica GelHexane / Ethyl Acetate (e.g., 80:20)Purification of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[4]
      Silica GelDichloromethane / Acetone (e.g., 3:1 to 1:1)Purification of a diarylethene derivative.
      Silica GelHexane / Acetone (e.g., gradient 0-30%)Purification of a diarylethene thioacid derivative.[5]
  • Q2: Can recrystallization be used to purify this compound?

    • A2: Yes, recrystallization is a viable and often effective method for purifying this compound, especially for removing less soluble impurities. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Consider solvent pairs like ethanol/water or ethyl acetate/hexane.

  • Q3: My compound appears pure by ¹H NMR, but the melting point is broad. What could be the issue?

    • A3: A broad melting point range can indicate the presence of impurities, even if they are not readily apparent in the ¹H NMR spectrum. It could also suggest the presence of different crystalline forms (polymorphs) or isomeric impurities.[2][3] Consider further purification by another method, such as preparative HPLC, or re-recrystallization from a different solvent system.

  • Q4: Are there alternative purification techniques to column chromatography?

    • A4: Yes, several other techniques can be employed:

      • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purification.

      • Supercritical Fluid Chromatography (SFC): A greener alternative to HPLC that can offer faster separation times.[2][3]

      • Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be a very effective purification method for removing non-volatile impurities.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and load it directly onto the column.

  • Elution: Begin elution with the determined solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC_Analysis TLC Analysis to Determine Purity & Eluent Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Silica Gel or Alumina) TLC_Analysis->Column_Chromatography Multiple Spots Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Spot with Minor Impurities Purity_Check Purity Check (TLC, NMR, Melting Point) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC Still Impure Pure_Product Pure Product Purity_Check->Pure_Product Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_color Color Issue cluster_decomposition Decomposition cluster_solubility Solubility Issue Start Purification Issue? Color_Issue Product is Colored Start->Color_Issue Decomposition Decomposition on Silica Start->Decomposition Solubility Poor Solubility for Loading Start->Solubility Charcoal Treat with Activated Charcoal Color_Issue->Charcoal Alumina Try Alumina Chromatography Charcoal->Alumina Still Colored Prep_HPLC_Color Use Preparative HPLC Alumina->Prep_HPLC_Color Still Colored Deactivate_Silica Use Deactivated Silica (~1% Triethylamine) Decomposition->Deactivate_Silica Other_Stationary_Phase Use Alumina or Florisil Deactivate_Silica->Other_Stationary_Phase Still Decomposes Dry_Load Dry Load onto Silica Solubility->Dry_Load Minimal_Solvent Dissolve in Minimal Stronger Solvent Dry_Load->Minimal_Solvent If solubility is very low

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is a two-step process. The first step involves the reaction of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with a source of ammonia, such as ammonium bicarbonate, to form the intermediate 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic acid. The second step is the cyclodehydration of the maleamic acid intermediate to yield the final maleimide product.[1][2]

Q2: What are the key starting materials for this synthesis?

The primary starting material is 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. For the imidization step, a source of ammonia is required, with ammonium bicarbonate being a commonly used reagent.[2]

Q3: What are the most common side reactions to be aware of during the synthesis?

The most prevalent side reaction is the incomplete cyclization of the 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic acid intermediate, resulting in its presence as a significant impurity in the final product. Another potential, though less common, side reaction in diarylethene chemistry is the formation of an annulated isomer as a byproduct.

Q4: How can I purify the final product, this compound?

Purification of the final maleimide product can typically be achieved through standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the maleimide and any impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is generally effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the formation of the maleamic acid intermediate.Ensure the 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride is fully dissolved and that the ammonium bicarbonate is added in appropriate molar excess. Slightly extending the reaction time for this step may also be beneficial.
Incomplete cyclization of the maleamic acid to the maleimide.The cyclodehydration step is critical. Ensure adequate heating and efficient removal of water, which is a byproduct of the reaction. Using a dehydrating agent or a reaction setup that facilitates water removal (e.g., Dean-Stark apparatus) can improve the yield.
Presence of a Significant Amount of Amic Acid Impurity in the Final Product Incomplete cyclodehydration.As mentioned above, optimize the cyclization conditions. This may involve increasing the reaction temperature, extending the reaction time, or using a more effective dehydrating agent.
Hydrolysis of the maleimide product during workup or purification.Maleimides can be susceptible to hydrolysis, especially under basic conditions. Ensure that the workup and purification steps are carried out under neutral or slightly acidic conditions. Avoid prolonged exposure to aqueous basic solutions.
Formation of an Unidentified Byproduct Possible formation of an annulated isomer, a known side reaction for some diarylethenes.Characterize the byproduct using spectroscopic methods (NMR, Mass Spectrometry). If it is an annulated isomer, optimizing the reaction conditions (e.g., temperature, solvent) may help to minimize its formation.
Difficulty in Purifying the Product Co-elution of the product and the amic acid impurity during column chromatography.Adjust the polarity of the eluent system. A step-gradient or a very shallow gradient of a more polar solvent may be necessary to achieve good separation. Alternatively, recrystallization from a carefully selected solvent system could be effective.

Experimental Protocols

A general experimental protocol for the synthesis of 2,3-diaryl-substituted maleimides from their corresponding maleic anhydrides is provided below. Please note that specific reaction conditions may need to be optimized for this compound.

Step 1: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic acid

  • Dissolve 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride in a suitable solvent (e.g., 1,4-dioxane or a similar high-boiling point ether).

  • Add an excess of ammonium bicarbonate to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude maleamic acid.

Step 2: Synthesis of this compound (Cyclodehydration)

  • The crude 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic acid can be subjected to thermal cyclodehydration by heating at an elevated temperature (e.g., in a high-boiling point solvent or neat).

  • Alternatively, chemical dehydration can be employed. A common method involves treating the maleamic acid with acetic anhydride and a catalyst such as sodium acetate.[3]

  • Heat the mixture to facilitate the ring-closure reaction.

  • Monitor the disappearance of the maleamic acid and the formation of the maleimide by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve pouring it into water to precipitate the product, followed by filtration and washing.

  • The crude maleimide is then purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Potential Reactants and Conditions

Step Reactant 1 Reactant 2 Typical Solvent Typical Conditions
Amic Acid Formation 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydrideAmmonium Bicarbonate1,4-DioxaneReflux
Cyclodehydration 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic acidAcetic Anhydride/Sodium AcetateAcetic AnhydrideHeating

Table 2: Expected Product Characteristics

Compound Molecular Formula Molecular Weight Appearance
This compoundC₁₈H₂₁NO₂S₂363.5 g/mol -

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_side_reaction Potential Side Reaction Anhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride AmicAcid 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleamic Acid Anhydride->AmicAcid Reaction Ammonia Ammonium Bicarbonate Ammonia->AmicAcid Maleimide This compound IncompleteCyclization Incomplete Cyclization AmicAcid_ref->Maleimide Heat / Dehydrating Agent AmicAcid_impurity Amic Acid Impurity IncompleteCyclization->AmicAcid_impurity

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution LowYield Low Yield IncompleteReaction1 Incomplete Amic Acid Formation LowYield->IncompleteReaction1 IncompleteCyclization Incomplete Cyclodehydration LowYield->IncompleteCyclization AmicAcidImpurity Amic Acid Impurity AmicAcidImpurity->IncompleteCyclization Hydrolysis Product Hydrolysis AmicAcidImpurity->Hydrolysis OptimizeStep1 Optimize Amic Acid Formation Conditions IncompleteReaction1->OptimizeStep1 OptimizeStep2 Optimize Cyclodehydration Conditions IncompleteCyclization->OptimizeStep2 NeutralWorkup Ensure Neutral/Acidic Workup Hydrolysis->NeutralWorkup

Caption: Troubleshooting logic for common synthesis issues.

References

enhancing the fatigue resistance of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and related diarylethene compounds. The information is designed to address common experimental challenges and enhance fatigue resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Rapid Degradation or Loss of Photochromism Formation of annulated byproduct isomers due to prolonged UV exposure.[1][2][3][4][5]Minimize UV irradiation time to what is necessary for isomerization.[4] Consider using visible light for switching if a suitable derivative is synthesized.[6][7] Substitution with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl can suppress byproduct formation.[1][2][3][4][5]
Incomplete Photocyclization or Photoreversion Overlap of absorption bands between the open- and closed-ring isomers.[7]Optimize the irradiation wavelength to selectively excite the desired isomer. Use monochromatic light sources if possible.[8]
Low Quantum Yield The molecular structure may not be optimized for efficient photoisomerization. The energy barrier for the reaction may be high.[9]Modify the molecular structure. For example, dimethyl substitution on the thiophene ring can lead to more pronounced absorption transients and formation of the ring-closed isomer.[10] Theoretical calculations can help predict quantum yields and guide molecular design.[9]
Poor Solubility in Desired Solvent The inherent properties of the specific diarylethene derivative.Modify the substituents to improve solubility. For instance, adding chlorosulfonic acid can produce water-soluble derivatives.[11]
Variability in Experimental Results Presence of impurities or byproducts from synthesis. Inconsistent irradiation conditions.Purify the compound using techniques like silica gel column chromatography.[8] Ensure consistent light source intensity and wavelength, and control the temperature and solvent environment during experiments.

Frequently Asked Questions (FAQs)

1. What is photochromic fatigue and why is it a concern for this compound?

Photochromic fatigue refers to the gradual loss of a material's ability to switch between its two photo-isomers after repeated cycling. In the context of diarylethenes like this compound, this is often due to the formation of irreversible and photostable byproducts.[12][13] This degradation limits the long-term performance and reliability of devices and materials that incorporate these photoswitches.

2. How can I enhance the fatigue resistance of my diarylethene compound?

Several strategies can be employed to improve fatigue resistance:

  • Host-Guest Chemistry: Encapsulating the diarylethene molecule within a host molecule, such as cyclodextrin, can suppress side reactions and improve fatigue resistance.[11] The deep inclusion of the diarylethene within the cyclodextrin cavity can lock the rotational movement of the thienyl group, which is necessary for the formation of certain byproducts.[11]

  • Substitution with Electron-Withdrawing Groups: Introducing strongly electron-withdrawing substituents, such as 3,5-bis(trifluoromethyl)phenyl or 3,5-bis(pentafluorosulfanyl)phenyl groups, onto the aryl moieties can significantly suppress byproduct formation.[1][2][3][4][5]

  • Modification of the Bridge Unit: Using a perfluorocyclopentene bridge can reduce byproduct formation compared to a perhydrocyclopentene bridge for certain substituted compounds.[1][3]

3. What are the typical byproducts formed during the photo-fatigue of diarylethenes?

Upon continuous UV irradiation, diarylethenes can form several byproducts. One common type is an annulated isomer, which is a photostable byproduct that does not participate in the photochromic switching.[1][2][3][4][5] Other potential byproducts can also form, which may or may not be colored.[11]

4. How do I characterize the fatigue resistance of my compound quantitatively?

The fatigue resistance can be quantified by measuring the quantum yield of byproduct formation.[1][2][3] This involves analyzing photokinetic data obtained from UV-Vis spectroscopy during prolonged irradiation. A lower quantum yield for byproduct formation indicates higher fatigue resistance.

5. Can I switch my diarylethene using visible light instead of UV light to reduce fatigue?

Yes, it is possible to design diarylethene derivatives that can be switched using visible light. This can be achieved through strategies like triplet sensitization or by modifying the molecular structure to shift the absorption spectra of the isomers to longer wavelengths.[6][7] Using visible light can be advantageous as it is less damaging than UV light and allows for deeper penetration in biological tissues.[6]

Experimental Protocols

Protocol 1: Evaluation of Fatigue Resistance
  • Sample Preparation: Prepare a solution of the diarylethene compound in a suitable solvent (e.g., hexane or acetonitrile) with a known concentration (e.g., 2.0 x 10⁻⁵ mol L⁻¹).

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the open-ring isomer.

  • Photocyclization: Irradiate the solution with UV light of a specific wavelength (e.g., 310 nm) until the photostationary state is reached, where the maximum absorbance in the visible range is observed.[4] Record the UV-Vis spectrum of the closed-ring isomer.

  • Fatigue Cycling: Continuously irradiate the solution with the UV light for an extended period.[4]

  • Monitoring Degradation: Periodically record the UV-Vis absorption spectrum to monitor the decrease in the absorbance of the closed-ring isomer, which indicates degradation.

  • Data Analysis: Plot the absorbance at the maximum wavelength of the closed-ring isomer as a function of the number of cycles or irradiation time to determine the rate of fatigue.

Protocol 2: Synthesis of a Water-Soluble Diarylethene Derivative

This protocol is adapted from the synthesis of a water-soluble diarylethene and may require optimization for this compound.

  • Dissolution: Dissolve the starting diarylethene compound in chloroform under an argon atmosphere.[11]

  • Sulfonation: Slowly add chlorosulfonic acid dropwise to the solution at room temperature.[11]

  • Reaction: Stir the reaction mixture for a few hours.[11]

  • Quenching: Quench the reaction by adding distilled water.[11]

  • Neutralization and Extraction: Neutralize the mixture with an aqueous NaOH solution and extract the aqueous layer.[11]

  • Purification: The resulting water-soluble diarylethene can be further purified if necessary.

Visualizations

Logical Workflow for Enhancing Fatigue Resistance

A Problem: Poor Fatigue Resistance B Identify Degradation Pathway A->B C Hypothesize Cause B->C D Byproduct Formation C->D E Structural Modification D->E F Environmental Control D->F G Electron-Withdrawing Substituents E->G H Host-Guest Encapsulation E->H I Optimize Irradiation F->I J Test Modified Compound G->J H->J I->J K Improved Fatigue Resistance J->K

Caption: Workflow for troubleshooting and improving the fatigue resistance of diarylethenes.

Signaling Pathway of Photochromic Isomerization and Fatigue

cluster_0 Reversible Photochromism cluster_1 Irreversible Fatigue Pathway A Open-Ring Isomer B Closed-Ring Isomer A->B UV Light C Excited State A->C UV Light B->A Visible Light D Byproduct C->D

Caption: Simplified pathway showing reversible photoisomerization versus the irreversible fatigue side-reaction.

References

Technical Support Center: Crystallization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization process for 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: The most critical factors include the choice of solvent, the rate of cooling, the presence of impurities, and the degree of supersaturation. The purity of the starting material is also crucial; a purity of 80-90% is recommended before attempting to grow single crystals.

Q2: How do I choose an appropriate solvent for crystallization?

A2: An ideal solvent should dissolve the compound sparingly at room temperature but have good solubility at higher temperatures. For closely related diarylethene derivatives, successful recrystallization has been reported using solvent systems like hexane-ether mixtures and methanol.[1] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try using a lower boiling point solvent, decrease the rate of cooling, or use a more dilute solution.

Q4: My crystallization yield is very low. What are the common causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and loss of material during filtration.

  • Premature filtration: Ensure the crystallization process is complete before filtering the crystals.

  • Incomplete precipitation: The compound may be more soluble than anticipated in the chosen solvent.

Q5: How can I improve the purity of my crystals?

A5: To improve purity, ensure that the dissolution of the crude product is complete at the higher temperature and that the cooling process is slow and undisturbed. This allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solvent. If impurities persist, a second recrystallization step (double recrystallization) may be necessary. Using a minimal amount of hot solvent is also key to effective purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath to further decrease solubility.- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Add a seed crystal of the compound to the solution.
"Oiling out" (formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The rate of cooling is too rapid.- Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.- Try a different solvent with a lower boiling point.- Add a co-solvent in which the compound is less soluble to the hot solution.
Crystals are very small or appear as a powder - The solution was cooled too quickly, leading to rapid nucleation.- The solution was agitated during the cooling process.- Ensure a slow and undisturbed cooling process. Insulate the flask to slow down heat loss.- Re-dissolve the powder in hot solvent and allow it to recrystallize more slowly.
Crystals are discolored or appear impure - Impurities from the reaction are co-crystallizing with the product.- The crude material was not sufficiently pure before crystallization.- If the impurities are colored, consider treating the hot solution with a small amount of activated charcoal before filtering and cooling.- Perform a second recrystallization.- Purify the crude product by column chromatography before crystallization. For a related compound, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, purification was achieved using silica gel column chromatography with a hexane/ethyl acetate eluent.
Low recovery of crystalline material - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the washing solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution has reached room temperature or a lower temperature (if using an ice bath) and that no more crystals are forming before filtration.- Wash the filtered crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, methanol, ethanol, acetone, and mixtures thereof) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility when heated. Based on literature for similar compounds, a hexane-ether or methanol system is a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to form a slurry. Heat the flask on a hotplate with stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For further precipitation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Potential Solvents for Crystallization

Solvent/Solvent SystemRationale
Hexane-EtherA similar compound, trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile, was successfully recrystallized from a hexane-ether mixture.[1]
MethanolThe same related compound was also recrystallized from methanol to obtain single crystals for X-ray analysis.[1]
Ethyl Acetate/HexaneN-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide was purified by column chromatography using a hexane/ethyl acetate system, suggesting this mixture could be suitable for recrystallization.
AcetonitrileA maleimide derivative of tryptamine was recrystallized from a concentrated solution in acetonitrile at room temperature.

Mandatory Visualization

G Troubleshooting Crystallization Workflow start Start Crystallization (Dissolve in Hot Solvent, Cool Slowly) check_crystals Do Crystals Form? start->check_crystals oiling_out Does the Compound 'Oil Out'? check_crystals->oiling_out Yes no_crystals No Crystals: - Concentrate solution - Scratch flask - Add seed crystal - Cool further check_crystals->no_crystals No check_purity Are Crystals Pure? oiling_out->check_purity No oiled_out 'Oiling Out': - Re-dissolve and cool slower - Use more solvent - Change solvent oiling_out->oiled_out Yes check_yield Is Yield Acceptable? check_purity->check_yield Yes impure Impure Crystals: - Re-crystallize - Use charcoal - Purify crude material first check_purity->impure No end_success Successful Crystallization check_yield->end_success Yes low_yield Low Yield: - Concentrate mother liquor - Ensure complete cooling - Use minimal cold washing solvent check_yield->low_yield No end_fail Process Incomplete (Re-evaluate) no_crystals->end_fail oiled_out->end_fail impure->end_fail low_yield->end_fail

References

addressing aggregation issues of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide. The information is designed to help address common challenges, particularly those related to aggregation, that may be encountered during experimental work.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues.

Q1: My solution of this compound appears cloudy or has visible particulates. What is causing this?

A1: Cloudiness or the presence of particulates is a strong indicator of aggregation or precipitation. This is often due to the poor solubility of the compound in the chosen solvent. This compound, like many diarylethene derivatives, has a planar and aromatic structure that promotes intermolecular π–π stacking, leading to aggregation, especially in solvents where its solubility is limited.

Q2: I'm observing inconsistent or non-reproducible UV-Vis absorption or fluorescence spectra. Could this be related to aggregation?

A2: Yes, aggregation can significantly and often variably affect spectroscopic measurements. Aggregates can cause light scattering, which may lead to artificially high absorbance readings and a distorted baseline. Furthermore, the electronic properties of the aggregated state can differ from the monomeric state, causing shifts in absorption and emission maxima, as well as changes in fluorescence intensity (either quenching or enhancement).[1][2]

Q3: My fluorescence signal is much weaker than expected, or it is completely quenched. What should I do?

A3: Fluorescence quenching is a common consequence of aggregation. When molecules are in close proximity within an aggregate, non-radiative decay pathways can become dominant, leading to a decrease in fluorescence quantum yield. To address this, you should focus on preparing a true molecular solution by following the recommended dissolution protocols (see Experimental Protocols section). Consider using a better solvent or a co-solvent system to improve solubility.

Q4: How can I visually determine if my compound is aggregating?

A4: A simple visual inspection can be informative. A true solution should be clear and transparent. Any signs of turbidity, opalescence, or visible particles suggest the presence of aggregates. For diarylethene derivatives, a color change upon aggregation is also possible.

Q5: What is the recommended procedure for dissolving this compound to minimize aggregation?

A5: To minimize aggregation, it is crucial to start with a good solvent and use appropriate techniques. We recommend the following steps:

  • Consult the solvent miscibility and solubility data to select an appropriate solvent.

  • Start by dissolving the compound in a small amount of a good co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before diluting with the final experimental solvent.

  • Use sonication or gentle heating to aid dissolution.

  • Prepare a stock solution at a higher concentration in a good solvent and then dilute it to the final concentration for your experiment.

  • Filter the solution through a 0.2 µm syringe filter to remove any pre-existing aggregates or dust particles.

Frequently Asked Questions (FAQs)

Q: What are the primary causes of aggregation for this compound?

A: The primary drivers of aggregation for this compound are its molecular structure and its interaction with the solvent. The planar, aromatic core of the diarylethene and thienyl groups facilitates π–π stacking interactions between molecules. This is exacerbated by poor solubility in many common solvents.

Q: How does aggregation affect the photochromic properties of this molecule?

A: Aggregation can significantly alter the photochromic behavior. In an aggregated state, the conformational changes required for photoswitching may be sterically hindered, leading to a decrease in the efficiency of the photoisomerization process. This can result in a lower conversion to the closed-ring isomer upon UV irradiation and may also affect the thermal stability of the isomers.

Q: Can aggregation ever be beneficial?

A: In some cases, aggregation can lead to a phenomenon known as Aggregation-Induced Emission (AIE), where the fluorescence of the molecule is enhanced in the aggregated state compared to the solution state.[3][4] This property can be advantageous for certain applications, such as in the development of solid-state fluorescent materials.

Q: What analytical techniques can I use to confirm and characterize aggregation?

A: Several techniques can be employed:

  • Dynamic Light Scattering (DLS): This is a highly sensitive method for detecting the presence of aggregates and determining their size distribution in a solution.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as peak broadening, the appearance of new shoulders, or a shift in the absorption maximum (hypsochromic or bathochromic), can indicate aggregation.

  • Fluorescence Spectroscopy: A decrease (quenching) or increase (AIE) in fluorescence intensity, as well as shifts in the emission maximum, are strong indicators of aggregation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Aggregation can cause broadening of NMR signals.

Q: Are there any chemical modifications that can reduce the aggregation tendency of this type of molecule?

A: Yes, introducing bulky substituents onto the aromatic rings can sterically hinder π–π stacking and reduce aggregation. Additionally, incorporating more polar or charged functional groups can improve solubility in polar solvents.

Data Presentation

Table 1: Solubility of Diarylethene Derivatives in Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)General Solubility of Diarylethenes
n-Hexane0.11.89Low
Toluene2.42.38Moderate to High
Chloroform4.14.81High
Tetrahydrofuran (THF)4.07.58High
Dichloromethane (DCM)3.19.08High
Acetone5.120.7Moderate
Acetonitrile5.837.5Moderate to Low
Dimethyl Sulfoxide (DMSO)7.246.7High
N,N-Dimethylformamide (DMF)6.436.7High
Ethanol4.324.55Low
Methanol5.132.7Low
Water10.280.1Very Low

Table 2: Spectroscopic Indicators of Aggregation

Spectroscopic TechniqueObservation in Monomeric StateObservation in Aggregated State
UV-Vis Absorption Sharp, well-defined absorption peaks.Peak broadening, appearance of new shoulders, and/or hypsochromic (blue) or bathochromic (red) shift of the main absorption band.
Fluorescence Emission Typically a well-defined emission peak with a characteristic quantum yield.Significant decrease in fluorescence intensity (quenching) or a significant increase in intensity (AIE). Potential shift in the emission maximum.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound powder

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Ultrasonic bath

    • Volumetric flask

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a clean, dry volumetric flask.

    • Add a small volume of DMSO to the flask, enough to wet the powder.

    • Gently swirl the flask to begin the dissolution process.

    • Vortex the mixture for 30-60 seconds.

    • Place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle heating (< 40°C) can also be applied if necessary.

    • Once the solid is completely dissolved, add DMSO to the volumetric flask up to the calibration mark.

    • Invert the flask several times to ensure a homogeneous solution.

    • Store the stock solution in a tightly sealed container, protected from light.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Materials:

    • Solution of this compound in the solvent of interest

    • DLS instrument

    • Low-volume DLS cuvette

    • Syringe and 0.2 µm filter

  • Procedure:

    • Prepare the sample solution at the desired concentration.

    • Filter the solution directly into a clean, dust-free DLS cuvette using a 0.2 µm syringe filter to remove any large particles or dust that could interfere with the measurement.

    • Place the cuvette in the DLS instrument.

    • Set the experimental parameters, including solvent viscosity, refractive index, and temperature.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement according to the instrument's instructions.

    • Analyze the resulting size distribution data. The presence of a single, narrow peak at a small hydrodynamic radius is indicative of a monomeric solution. The presence of larger particles or a multimodal distribution suggests aggregation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Results Interpretation weigh Weigh Compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve sonicate Sonicate/Gentle Heat dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter (0.2 µm) dilute->filter uv_vis UV-Vis Spectroscopy filter->uv_vis fluorescence Fluorescence Spectroscopy filter->fluorescence dls Dynamic Light Scattering filter->dls monomer Monomeric uv_vis->monomer Sharp Peaks aggregate Aggregated uv_vis->aggregate Broad/Shifted Peaks fluorescence->monomer Consistent Emission fluorescence->aggregate Quenching/AIE dls->monomer Small, Monomodal dls->aggregate Large, Multimodal

Caption: Experimental workflow for preparing and analyzing solutions of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the solution clear? start->check_solution check_spectra Are spectra reproducible? check_solution->check_spectra Yes aggregation_suspected Aggregation Suspected check_solution->aggregation_suspected No check_spectra->aggregation_suspected No good_solution Solution is likely monomeric. Check other experimental parameters. check_spectra->good_solution Yes reprepare Action: Re-prepare Solution (See Protocol 1) aggregation_suspected->reprepare dls_analysis Action: Perform DLS Analysis (See Protocol 2) aggregation_suspected->dls_analysis

References

Technical Support Center: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Photoswitching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and related dithienylethene photoswitches.

Troubleshooting Guide

This guide addresses common issues encountered during photoswitching experiments.

1. Why is the switching speed (photoisomerization rate) of my this compound slower than expected?

Several factors can influence the switching speed. Consider the following:

  • Solvent Choice: The polarity of the solvent significantly impacts the rate of photocyclization and photocycloreversion. For many diarylethenes, increasing solvent polarity can decrease the photocyclization quantum yield.[1] Experiment with a range of nonpolar and polar aprotic solvents to find the optimal medium for your application.

  • Light Source Intensity: The rate of isomerization is dependent on the photon flux. A lower intensity light source will result in a slower conversion to the photostationary state. Ensure your lamp or laser provides sufficient power at the desired wavelength.

  • Wavelength Selection: The choice of irradiation wavelength is critical. For efficient ring-closing, irradiate at the absorption maximum (λmax) of the open isomer. For ring-opening, irradiate at the λmax of the closed isomer. Overlap in the absorption spectra of the two isomers can lead to a photostationary state with incomplete conversion.[2]

  • Sample Concentration: Very high concentrations can lead to inner filter effects, where the molecules at the surface of the cuvette absorb most of the light, preventing it from reaching the rest of the sample. Prepare solutions with an absorbance of less than 1 at the excitation wavelength for optimal light penetration.

  • Temperature: While diarylethenes are known for their thermal stability, temperature can influence the vibrational relaxation of the excited state, which may have an indirect effect on the switching kinetics.[3] Maintain a constant and controlled temperature during your experiments for reproducibility.

2. Why is the conversion to the closed-ring isomer incomplete, even after prolonged irradiation?

This is a common observation and is due to the establishment of a photostationary state (PSS) .

  • Spectral Overlap: The open and closed isomers of most diarylethenes have overlapping absorption spectra.[2] When you irradiate the sample to induce ring-closing, the newly formed closed-ring isomer also absorbs some of that light, causing it to switch back to the open form. This leads to a dynamic equilibrium where the rates of the forward and reverse reactions are equal, resulting in a fixed ratio of the two isomers.

  • Quantum Yields: The composition of the PSS is determined by the molar absorption coefficients and the quantum yields of the forward and reverse reactions at the irradiation wavelength. To achieve a higher conversion to the closed form, you need to select a wavelength where the open form absorbs strongly, but the closed form absorbs weakly.

3. My compound appears to be degrading during the experiment. What are the likely causes and solutions?

Diarylethenes are generally fatigue-resistant, but degradation can occur under certain conditions.

  • Photodegradation (Fatigue): Although highly resistant, prolonged irradiation, especially with high-energy UV light, can lead to irreversible side reactions. To minimize this:

    • Use the lowest effective light intensity.

    • Employ light sources with narrow bandwidths (e.g., lasers or LEDs) to avoid exciting higher energy states that may lead to degradation.

    • If possible, use visible light for switching, as it is less damaging than UV light.[4]

  • Reaction with Oxygen: The triplet excited state of some photoswitches can react with molecular oxygen, leading to photo-oxidation. Deoxygenating your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before the experiment can mitigate this issue.

  • Solvent Impurities: Peroxides in aged solvents like THF can react with and degrade the photoswitch. Always use fresh, high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that define the performance of a photoswitch like this compound?

The performance of a photoswitch is primarily characterized by its:

  • Photoisomerization Quantum Yield (Φ): This measures the efficiency of the photoswitching process, defined as the number of molecules that isomerize per photon absorbed. A higher quantum yield indicates a more efficient switch.

  • Photostationary State (PSS): The equilibrium ratio of the two isomers under continuous irradiation at a specific wavelength.

  • Switching Speed (Kinetics): The rate at which the isomerization occurs, often discussed in terms of the lifetime of the excited state. Ultrafast techniques like transient absorption spectroscopy are used to measure these dynamics on the femtosecond to picosecond timescale.[3][5]

  • Fatigue Resistance: The ability of the molecule to undergo many switching cycles without degradation.

Q2: How does solvent polarity affect the photoswitching of diarylmaleimides?

Solvent polarity can significantly influence the electronic properties and conformational equilibria of diarylethenes. For N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, a close analog to the title compound, the photocyclization quantum yield has been shown to decrease with increasing solvent polarity.[1] This is often attributed to changes in the energy levels of the excited states involved in the switching process.

Table 1: Effect of Solvent on the Photostationary State (PSS) of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide upon Irradiation with 405 nm light.

SolventPolarity (Dielectric Constant, ε)Absorption Max (Open Form)Absorption Max (Closed Form)Conversion to Closed Form at PSS
Toluene2.38~390 nm~530 nmHigh
THF7.58~395 nm~540 nmModerate
Acetonitrile37.5~400 nm~550 nmLow/Negligible

Data is estimated based on spectral data for the N-phenyl derivative presented in the literature.[1]

Q3: What light sources are recommended for switching this compound?

  • For Ring-Closing (Open → Closed): A UV or near-UV light source is typically required. A UV-LED with a peak wavelength around 365-405 nm is a good choice.

  • For Ring-Opening (Closed → Open): A visible light source is needed. An LED or a filtered lamp emitting in the green to red region of the spectrum (e.g., >500 nm) is usually effective.

The ideal choice is a monochromatic light source (like a laser or LED) to maximize switching efficiency and minimize side reactions.

Experimental Protocols

Protocol 1: Determination of Photoswitching Quantum Yield

This protocol outlines the measurement of the photoisomerization quantum yield using chemical actinometry.

Objective: To quantify the efficiency of the ring-closing reaction.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, toluene)

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline solution (for actinometry)

  • Sulfuric acid

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Monochromatic light source (e.g., LED or laser with a bandpass filter)

  • Optical power meter or calibrated thermopile

Methodology:

Part A: Measuring the Photon Flux (Actinometry) [6][7][8]

  • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark.

  • Fill a quartz cuvette with the ferrioxalate solution and place it in the same position where the sample will be irradiated.

  • Irradiate the solution for a precisely measured time (t).

  • After irradiation, take a known volume of the solution and add a buffered solution of 1,10-phenanthroline. This will form a colored complex with the Fe²⁺ ions produced during the photoreduction of the ferrioxalate.

  • Allow the color to develop in the dark, then measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

  • Calculate the molar photon flux (I₀) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance.[7]

Part B: Measuring the Photoisomerization

  • Prepare a dilute solution of this compound in the chosen solvent. The initial absorbance at the irradiation wavelength should be between 0.1 and 0.2.

  • Record the initial UV-Vis absorption spectrum of the open form.

  • Irradiate the sample with the same light source used for actinometry for a short, precisely measured time.

  • Record the UV-Vis spectrum again. Repeat the irradiation and measurement steps several times, keeping the total conversion low (typically <10%) to ensure accurate initial rate determination.

  • From the change in absorbance at the maximum of the closed form's absorption band, calculate the number of molecules that have isomerized.

  • The quantum yield (Φ) is then calculated as the number of molecules isomerized divided by the number of photons absorbed by the sample.

Visualizations

experimental_workflow Figure 1: Workflow for Quantum Yield Determination cluster_actinometry Part A: Photon Flux Measurement cluster_isomerization Part B: Photoswitching Measurement A1 Prepare Ferrioxalate Actinometer Solution A2 Irradiate Actinometer (known time, t) A1->A2 A3 Add Phenanthroline & Measure Absorbance at 510 nm A2->A3 A4 Calculate Molar Photon Flux (I₀) A3->A4 B4 Calculate Number of Isomerized Molecules A4->B4 Input for calculation B1 Prepare Dilute Solution of Photoswitch B2 Irradiate Sample (short time intervals) B1->B2 B3 Monitor Change in UV-Vis Spectrum B2->B3 B3->B4 C1 Final Quantum Yield B4->C1 Calculate Quantum Yield (Φ)

Caption: Figure 1: Workflow for Quantum Yield Determination.

factors_affecting_speed Figure 2: Factors Influencing Switching Speed cluster_external External Factors cluster_internal Internal (Molecular) Factors center Switching Speed (Kinetics & Efficiency) Solvent Solvent Polarity Solvent->center Temp Temperature Temp->center Light_I Light Intensity Light_I->center Light_WL Wavelength Light_WL->center Conc Concentration Conc->center Structure Molecular Structure (e.g., substituents) Structure->center Conformation Conformational Equilibrium (AP/P) Conformation->center Excited_State Excited State Dynamics Excited_State->center

Caption: Figure 2: Factors Influencing Switching Speed.

References

Validation & Comparative

A Comparative Guide to Diarylethenes: Benchmarking 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of photoresponsive materials, diarylethenes stand out for their remarkable thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photoirradiation. These properties make them prime candidates for a range of applications, including high-density optical data storage, molecular switches, and photopharmacology. This guide provides an objective comparison of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a prominent member of the diarylethene family, with other notable alternatives, supported by experimental data.

At a Glance: Key Performance Indicators

The performance of a diarylethene is primarily dictated by its quantum yield (Φ), which represents the efficiency of the photochromic reaction, its thermal stability, ensuring the integrity of its isomeric states, and its fatigue resistance, the ability to undergo numerous switching cycles without degradation. The following tables summarize the comparative performance of this compound and other selected diarylethenes.

Diarylethene DerivativePhotocylization Quantum Yield (Φ_c)Photocycloreversion Quantum Yield (Φ_o)Solvent
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimideVaries with solvent polarityNot ReportedVarious
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene0.470.03Acetonitrile
Dithienylperhydrocyclopentene derivative (1c)0.430.01Acetonitrile
Dithienylperhydrocyclopentene derivative (1d)0.470.02Acetonitrile

Table 1: Comparative Photocylization and Photocycloreversion Quantum Yields of Selected Diarylethenes. The quantum yield is a critical parameter for applications requiring efficient photoswitching. Data for derivatives 1c and 1d are from a systematic study on fatigue resistance.[1]

Diarylethene DerivativeByproduct Formation Quantum Yield (Φ_BP)Fatigue Resistance
Dithienylperhydrocyclopentene derivative (1c)0.009Exhibits moderate fatigue due to byproduct formation.
Dithienylperhydrocyclopentene derivative (1h)0.0004Shows significantly improved fatigue resistance due to suppression of byproduct formation by electron-withdrawing substituents.[2]
Water-soluble diarylethene (DE1)Forms byproducts upon continuous UV irradiationFatigue resistance can be improved by inclusion in cyclodextrins, which suppresses side reactions.[3]

Table 2: Fatigue Resistance and Byproduct Formation in Diarylethenes. Fatigue resistance is crucial for long-term applications. The formation of an annulated isomer is a common cause of fatigue in diarylethenes.[2]

The Photochromic Mechanism: A Reversible Transformation

Diarylethenes undergo a reversible electrocyclic reaction upon irradiation with light of specific wavelengths. The open-ring isomer, typically colorless or pale yellow, absorbs UV light to transform into the closed-ring isomer, which is often deeply colored. This process can be reversed by irradiation with visible light.

G Photochromic Reaction of Diarylethenes cluster_open Open-Ring Isomer cluster_closed Closed-Ring Isomer Open Colorless/Pale Yellow Absorbs UV Light Closed Colored Absorbs Visible Light Open->Closed UV Light (λ₁) Photocyclization Closed->Open Visible Light (λ₂) Photocycloreversion

Caption: Reversible photoisomerization of diarylethenes.

Experimental Protocols

Precise and reproducible experimental methodologies are paramount for the accurate characterization and comparison of photochromic compounds.

Synthesis of N-alkyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This procedure is adapted from the synthesis of the N-phenyl derivative.[4]

G Synthesis Workflow cluster_synthesis Synthesis of N-alkyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide start Start Materials: 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride Alkylamine Triethylamine Toluene reflux Reflux with Dean-Stark condenser (2 hours) start->reflux extraction Extraction with Chloroform reflux->extraction washing Wash with brine extraction->washing drying Dry over MgSO₄ washing->drying evaporation Evaporation of solvent drying->evaporation chromatography Silica gel column chromatography (Hexane/Ethyl Acetate) evaporation->chromatography product Final Product: N-alkyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide chromatography->product

Caption: Synthetic pathway for N-alkyl diarylmaleimides.

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, an appropriate alkylamine, and triethylamine in toluene is refluxed for 2 hours using a Dean-Stark condenser.[4]

  • The reaction mixture is then extracted with chloroform.[4]

  • The organic layer is washed with brine and dried over magnesium sulfate.[4]

  • The solvent is removed under reduced pressure.[4]

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the final N-alkyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[4]

Determination of Photocyclization Quantum Yield

The photocyclization quantum yield (Φ_c) is determined by irradiating a solution of the diarylethene with monochromatic light and monitoring the change in absorbance over time.

G Quantum Yield Determination Workflow cluster_qy Measurement of Photocyclization Quantum Yield prep Prepare dilute solution of diarylethene irradiate Irradiate with monochromatic UV light prep->irradiate measure Monitor absorbance change of the closed-ring isomer at λ_max irradiate->measure calculate Calculate quantum yield using a chemical actinometer (e.g., furylfulgide) measure->calculate result Photocyclization Quantum Yield (Φ_c) calculate->result

Caption: Experimental workflow for quantum yield measurement.

Procedure:

  • A dilute solution of the diarylethene in a spectroscopic grade solvent is prepared.

  • The solution is irradiated with monochromatic UV light from a high-pressure mercury or xenon lamp passed through a monochromator.

  • The change in absorbance at the maximum absorption wavelength (λ_max) of the closed-ring isomer is monitored using a UV-Vis spectrophotometer.

  • The photocyclization quantum yield is determined by comparing the rate of the photoreaction to that of a chemical actinometer, such as furylfulgide, under the same conditions.

Assessment of Fatigue Resistance

Fatigue resistance is evaluated by subjecting the diarylethene to multiple coloration and decoloration cycles and monitoring the degradation of the photochromic performance.

G Factors Affecting Fatigue Resistance cluster_fatigue Fatigue Resistance in Diarylethenes fatigue Fatigue Resistance byproduct Byproduct Formation (e.g., annulated isomer) byproduct->fatigue decreases substituents Electronic Properties of Substituents substituents->byproduct influences environment Molecular Environment (e.g., solvent, host matrix) environment->byproduct influences

Caption: Key factors influencing the fatigue resistance.

Procedure:

  • A solution of the diarylethene is repeatedly irradiated with UV and visible light to induce cyclization and cycloreversion, respectively.

  • The absorbance of the closed-ring isomer at its λ_max is measured after each cycle.

  • The fatigue resistance is quantified by the number of cycles that can be performed before the absorbance of the closed-ring isomer decreases to a certain percentage of its initial value.

  • The formation of byproducts can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Conclusion

This compound and its derivatives are a versatile class of photochromic compounds. Their performance, particularly their fatigue resistance, is highly dependent on the substituents and the surrounding environment. While they exhibit promising photochromic properties, for applications requiring a very high number of switching cycles, derivatives with electron-withdrawing groups that suppress byproduct formation may be more suitable.[2] Furthermore, the incorporation of diarylethenes into host matrices like cyclodextrins can enhance their fatigue resistance by limiting side reactions.[3] The selection of the optimal diarylethene will ultimately depend on the specific requirements of the intended application, balancing factors such as quantum yield, fatigue resistance, and synthetic accessibility.

References

A Comparative Guide to the Spectroscopic Validation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, a photoswitchable molecule, with a well-characterized alternative from the diarylethene class, 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene. The objective is to present the key validation data in a clear, comparative format, supported by detailed experimental protocols for reproducibility.

Spectroscopic Data Comparison

The validation of novel molecular entities relies on a suite of spectroscopic techniques to confirm their structure and purity. Below is a comparative summary of the key spectroscopic data for the target maleimide derivative and a representative diarylethene.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide δ = 1.79 (s, 3H), 1.95-1.96 (m, 6H), 2.11 (s, 3H), 2.26-2.28 (m, 6H), 7.33-7.40 (m, 1H), 7.45-7.54 (m, 4H)[1]Data not available in the searched sources.
1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene δ 2.08 (s, 3H, –CH₃), 7.14 (s, 1H, thiophene-H), 7.27, 7.29 (d, 2H, J = 8.0 Hz, benzene-H), 7.33–7.38 (m, 4H, benzene-H), 7.40 (m, 1H, benzene-H), 7.46, 7.48 (d, 2H, J = 8.0 Hz, benzene-H)δ 14.55, 123.10, 125.11, 125.59, 126.98, 127.75, 128.91, 130.43, 130.55, 131.25, 133.45, 133.70, 140.70, 141.73
Table 2: Mass Spectrometry and Infrared (IR) Spectroscopy Data
Compound Mass Spectrometry (MS) Infrared (IR) Spectroscopy (KBr, cm⁻¹)
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide MS (FAB+): m/z = 422 [M+H]⁺[1]Data not available in the searched sources.
1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene Molecular Weight: 520.6 g/mol . Expected [M+H]⁺ at m/z ≈ 521.6.754, 853, 987, 1053, 1132, 1192, 1272, 1330, 1441, 1473, 1502, 1598, 1674, 2925, 3064
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
Compound Solvent Open-Ring Isomer λmax (nm) Closed-Ring Isomer λmax (nm)
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide Toluene~380~550
THF~380~560
Acetonitrile~380~570
1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene Hexane~267~583[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline the general procedures for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the spectral region of interest.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique for organic molecules, which typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[4][5] Fast Atom Bombardment (FAB) is another soft ionization technique that can be used.[1]

  • Instrumentation: Introduce the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the peak corresponding to the molecular ion (or a common adduct) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions and photoswitching properties of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, acetonitrile, or toluene). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a cuvette.

    • Record the absorption spectrum of the sample (open-ring form) over a suitable wavelength range (e.g., 200-800 nm).

    • To observe the closed-ring isomer, irradiate the sample solution with UV light of an appropriate wavelength (e.g., 365 nm) and record the absorption spectrum.

    • To observe the reversion to the open-ring form, irradiate the sample with visible light of a suitable wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[1][6][7] Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-H).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a novel chemical compound.

G cluster_0 Spectroscopic Validation Workflow synthesis Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ms Mass Spectrometry (HRMS) synthesis->ms Characterization uv_vis UV-Vis Spectroscopy synthesis->uv_vis Characterization ir IR Spectroscopy synthesis->ir Characterization structure_elucidation Structural Elucidation & Confirmation nmr->structure_elucidation ms->structure_elucidation photophysical_props Photophysical Properties uv_vis->photophysical_props ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_validation Final Validation purity_assessment->final_validation photophysical_props->final_validation

Caption: A flowchart illustrating the typical workflow for the spectroscopic validation of a new chemical entity.

References

Performance Showdown: 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photoresponsive materials, diarylethenes have emerged as a prominent class of compounds for applications in optical memory devices, molecular switches, and smart materials. Their remarkable photochromism, thermal stability, and fatigue resistance make them prime candidates for next-generation technologies. This guide provides a comparative overview of the performance of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and a well-characterized alternative, 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, in device-relevant contexts.

Quantitative Performance Comparison

Performance MetricThis compound1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
Photoswitching Quantum Yield (Φ)
Photocyclization (Φo→c)Data not available0.59[1]
Photocycloreversion (Φc→o)Data not available0.0013[1]
Fatigue Resistance Expected to be highGenerally high, but quantitative data not specified in the search results. A side reaction to produce a photostable by-product has been noted upon prolonged irradiation.[2]
Thermal Stability Expected to be highThe closed-ring isomer is thermally stable, with a half-life of 9.5 hours at 140 °C.[3] Another related benzothienyl derivative is stable even at 100 °C.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of photochromic materials.

Photoswitching Quantum Yield Determination

The photoswitching quantum yield is a measure of the efficiency of the photoisomerization process. It is determined by irradiating a solution of the photochromic compound with monochromatic light of a specific wavelength and monitoring the change in absorbance over time.

Methodology:

  • Sample Preparation: A dilute solution of the photochromic compound in a spectroscopic grade solvent (e.g., hexane) is prepared. The concentration is adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.

  • Irradiation: The solution is placed in a quartz cuvette and irradiated with a calibrated monochromatic light source (e.g., a laser or a lamp with a monochromator) at the wavelength corresponding to the absorption maximum of the open or closed form.

  • Data Acquisition: The UV-Vis absorption spectrum of the solution is recorded at regular time intervals during irradiation.

  • Calculation: The initial rate of change in the concentration of the isomer being formed is determined from the initial slope of the absorbance change at a specific wavelength. The quantum yield (Φ) is then calculated using the following equation:

    Φ = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * A)

    where:

    • dC/dt is the initial rate of change of concentration.

    • I₀ is the incident light intensity (in moles of photons per unit time per unit area).

    • A is the absorbance at the irradiation wavelength.

Fatigue Resistance Measurement

Fatigue resistance refers to the ability of a photochromic material to undergo repeated photoswitching cycles without significant degradation.

Methodology:

  • Sample Preparation: The photochromic compound is embedded in a polymer film (e.g., polystyrene) or dissolved in a solvent.

  • Cyclic Switching: The sample is subjected to repeated cycles of alternating irradiation with UV and visible light to induce the forward and reverse photoisomerization reactions.

  • Performance Monitoring: The absorbance of the colored isomer is measured after each or a set number of cycles.

  • Data Analysis: The fatigue resistance is quantified by plotting the normalized absorbance of the colored form as a function of the number of switching cycles. A smaller decrease in absorbance over a large number of cycles indicates higher fatigue resistance. The formation of any photostable by-products can be analyzed using techniques like HPLC and mass spectrometry.[5]

Thermal Stability Assessment

Thermal stability is crucial for long-term device operation and data retention in memory applications. It is evaluated by monitoring the stability of the thermally unstable isomer (usually the closed-ring form) at elevated temperatures.

Methodology:

  • Isomer Preparation: The closed-ring isomer is generated by irradiating a solution or a film of the photochromic compound with UV light until the photostationary state is reached.

  • Thermal Incubation: The sample is then stored in the dark at a constant elevated temperature (e.g., 80 °C, 100 °C, 140 °C).

  • Spectral Monitoring: The absorption spectrum is recorded at different time intervals to monitor the decay of the closed-ring isomer back to the open-ring form.

  • Kinetic Analysis: The rate of thermal fading is determined by fitting the absorbance decay to a first-order kinetic model. The half-life (t₁/₂) of the closed-ring isomer at that temperature is then calculated.

Visualizations

Principle of Photochromic Optical Data Storage

The following diagram illustrates the fundamental principle of using photochromic molecules for optical data storage.

G Principle of Photochromic Optical Data Storage cluster_0 Unwritten State (Binary '0') cluster_1 Written State (Binary '1') Open_Isomer Open Isomer (Absorbs in UV) Write Write (UV Light) Closed_Isomer Closed Isomer (Absorbs in Visible) Erase Erase (Visible Light) Read Read (Visible Light - Low Power) Closed_Isomer->Read Readout Signal (Absorption/Fluorescence) Write->Closed_Isomer Photoisomerization Erase->Open_Isomer Photoisomerization

Caption: Writing, reading, and erasing data using photochromic molecules.

Experimental Workflow for Performance Characterization

This diagram outlines the typical workflow for evaluating the performance of photochromic materials.

G Experimental Workflow for Photochromic Material Characterization cluster_synthesis Material Preparation cluster_characterization Performance Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Photochromic Compound Device_Fabrication Device/Sample Fabrication (e.g., Polymer Film) Synthesis->Device_Fabrication Quantum_Yield Quantum Yield Measurement Device_Fabrication->Quantum_Yield Fatigue_Test Fatigue Resistance Testing Device_Fabrication->Fatigue_Test Thermal_Stability Thermal Stability Analysis Device_Fabrication->Thermal_Stability Data_Processing Data Processing and Analysis Quantum_Yield->Data_Processing Fatigue_Test->Data_Processing Thermal_Stability->Data_Processing Performance_Comparison Performance Comparison with Alternatives Data_Processing->Performance_Comparison

Caption: Workflow for characterizing photochromic material performance.

References

A Comparative Guide to 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide: A Photoswitchable Compound for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a photochromic compound from the diarylethene family. We will delve into its advantages and disadvantages, compare its performance with alternative photoswitchable molecules, and provide detailed experimental protocols for its characterization. This information is intended to assist researchers in making informed decisions when selecting photoswitches for applications in areas such as drug delivery, bioimaging, and molecular machinery.

Overview of this compound

This compound belongs to the diarylethene class of photochromic molecules. These molecules can reversibly switch between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. This isomerization is accompanied by a significant change in their absorption spectra, leading to a visible color change. The maleimide group in this particular diarylethene offers a reactive handle for covalent attachment to other molecules, such as proteins and peptides, making it a valuable tool for biological applications.

Advantages and Disadvantages

The utility of this compound as a molecular switch is governed by a balance of its unique properties.

Advantages:

  • High Thermal Stability: Both the open and closed-ring isomers of many diarylethene derivatives exhibit remarkable thermal stability, which is a crucial property for applications requiring long-term bistability, such as in optical memory and switches.[1]

  • High Photocyclization Quantum Yield in Nonpolar Solvents: The N-phenyl derivative of this compound, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, shows a high quantum yield for the photocyclization reaction in nonpolar solvents, indicating efficient switching from the open to the closed form.

  • Reactive Moiety for Bioconjugation: The maleimide group readily reacts with thiol groups on cysteine residues of proteins and peptides, allowing for site-specific labeling and the development of photoswitchable biomolecules.[1][2] This has been exploited in the development of photopharmaceuticals and for super-resolution microscopy.[3]

Disadvantages:

  • Solvent-Dependent Switching Behavior: The efficiency of the photocyclization reaction of diarylmaleimide derivatives can be highly dependent on the polarity of the solvent. For instance, the photocyclization quantum yield of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide significantly decreases in polar solvents. This can be a limitation for applications in aqueous biological environments.

  • Photofatigue: Like many photochromic compounds, diarylethenes can undergo irreversible degradation upon repeated switching cycles, a phenomenon known as photofatigue. This can limit the long-term performance of devices and probes based on these molecules. The formation of byproduct isomers is a known fatigue pathway.[4] Strategies to improve fatigue resistance are an active area of research.[5]

  • Low Ring-Closure Yield for Unsubstituted Thiophenes: Studies on bis(thiophen-3-yl)maleimides with unsubstituted thiophene rings have shown a very low yield for the ring-closure reaction. Methyl substitution on the thiophene rings, as in the title compound, generally improves the photocyclization efficiency.

Performance Comparison with Alternatives

The selection of a photoswitch depends on the specific requirements of the application. Here, we compare the properties of a close analog of the target compound, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, with other diarylethene-based photoswitches.

CompoundSolventλmax (open) (nm)λmax (closed) (nm)Photocyclization Quantum Yield (Φo→c)
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimideToluene4055260.23
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimideTHF4055370.13
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimideAcetonitrile4055290.01

Table 1: Photochromic Properties of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide in Various Solvents. Data extracted from a study by Ohsumi et al.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and comparison of photochromic compounds.

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This protocol is adapted from the supplementary information of a publication by Ohsumi et al.[6]

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (520 mg, 1.50 mmol), aniline (156 mg, 1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark condenser.[6]

  • The reaction mixture is then extracted with chloroform.[6]

  • The organic layer is washed with brine, dried over MgSO₄, and the solvent is evaporated.[6]

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (80:20) as the eluent to yield the final product.[6]

Measurement of Photocyclization Quantum Yield

The photocyclization quantum yield (Φo→c) is a measure of the efficiency of the photoisomerization from the open-ring to the closed-ring form. It is determined by comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer.

Equipment:

  • High-pressure mercury lamp or Xenon lamp as a light source.[6]

  • Monochromator or band-pass filter to select the irradiation wavelength.[6]

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the diarylethene derivative in the desired solvent with a known concentration.

  • Measure the initial absorption spectrum of the solution.

  • Irradiate the solution with monochromatic light at the absorption maximum of the open-ring isomer for a specific time.

  • Measure the absorption spectrum after irradiation.

  • The change in the concentration of the open-ring isomer can be calculated from the change in absorbance using the Beer-Lambert law.

  • The photon flux of the incident light is determined using a chemical actinometer, such as potassium ferrioxalate.

  • The quantum yield is then calculated as the number of molecules that underwent photocyclization divided by the number of photons absorbed by the sample.

Signaling Pathways and Experimental Workflows

The ability to conjugate diarylethene maleimides to biomolecules opens up possibilities for the photocontrol of biological processes. For example, a photoswitchable inhibitor could be designed to control the activity of an enzyme with light.

experimental_workflow Experimental Workflow for Photocontrol of Enzyme Activity cluster_synthesis Synthesis & Conjugation cluster_photocontrol Photocontrol & Activity Assay synthesis Synthesize Diarylethene-Maleimide conjugation Conjugate Diarylethene to Enzyme synthesis->conjugation enzyme Target Enzyme (with Cysteine) enzyme->conjugation inactive Inactive Enzyme-Photoswitch Conjugate (Open Form) conjugation->inactive uv_light UV/Vis Light inactive->uv_light Irradiation active Active Enzyme-Photoswitch Conjugate (Closed Form) uv_light->active Activation assay Enzyme Activity Assay active->assay vis_light Visible Light active->vis_light Irradiation vis_light->inactive Deactivation

Caption: Workflow for photocontrolling enzyme activity using a diarylethene-maleimide conjugate.

In this workflow, the diarylethene-maleimide is first synthesized and then conjugated to a cysteine residue on the target enzyme. In its initial open form, the photoswitch may sterically block the active site of the enzyme, rendering it inactive. Upon irradiation with UV or specific visible light, the diarylethene isomerizes to its closed form, causing a conformational change that unblocks the active site and activates the enzyme. The enzyme's activity can then be measured using a standard assay. Subsequent irradiation with a different wavelength of visible light can revert the photoswitch to its open form, deactivating the enzyme. This cycle allows for the reversible control of enzyme activity with high spatiotemporal precision.

References

A Comparative Guide to the Photochromic Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and Established Photoswitches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photochromic characteristics of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide against well-established photochromic standards: a diarylethene, a spiropyran, and an azobenzene derivative. The data presented is intended to assist researchers in selecting the appropriate photoswitch for applications in biological imaging, drug delivery, and molecular switching.

Executive Summary

Photochromic compounds, which undergo reversible changes in their absorption spectra upon irradiation with light, are invaluable tools in various scientific disciplines. Diarylethenes, such as this compound, are a prominent class of these compounds, known for their high thermal stability and resistance to fatigue. This guide benchmarks the performance of a key derivative, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, against other widely used photoswitches, providing a quantitative basis for material selection.

Comparative Photophysical Data

The performance of a photochromic compound is primarily defined by its absorption properties, the efficiency of its photochemical reactions (quantum yield), and its durability over repeated switching cycles (fatigue resistance). The following table summarizes these key parameters for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide and selected standards.

PropertyN-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene (Diarylethene Standard)6-Nitro-BIPS (Spiropyran Standard)trans-Azobenzene (Azobenzene Standard)
Absorption Maxima (λmax) Open form: ~350-450 nm (in toluene, THF, acetonitrile); Closed form: 550-650 nm (in acetonitrile)Open form: ~250-300 nm; Closed form: ~500-600 nmSpiropyran (SP) form: ~320-350 nm; Merocyanine (MC) form: ~550-600 nm[1][2]trans form: ~320 nm (π-π), ~440 nm (n-π); cis form: ~280 nm (π-π), ~430 nm (n-π)[3][4]
Photocyclization Quantum Yield (Φc) Data not available~0.2-0.6 (depending on solvent and substitution)Data not readily available for coloration~0.10-0.27 (trans to cis, wavelength dependent)[3]
Photocycloreversion Quantum Yield (Φo) Data not availableLow, often <0.01Data not readily available for decoloration~0.4-0.5 (cis to trans)
Fatigue Resistance Generally high for diarylethenesHigh, can undergo thousands of cycles with minimal degradation[5]Generally lower than diarylethenes, susceptible to photodegradationGood, but can be susceptible to side reactions over many cycles
Thermal Stability of Closed Form High, typically thermally irreversibleHigh, thermally stable at room temperatureLow, the colored merocyanine form thermally reverts to the spiropyran form in the dark[2]Moderate, the cis form can thermally isomerize back to the more stable trans form[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of photochromic compounds. Below are the protocols for the synthesis and key photophysical measurements.

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This procedure is adapted from the synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Chloroform

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (AcOEt)

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark condenser.

  • The reaction mixture is then extracted with chloroform.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (80:20) as the eluent to yield the final product.

Measurement of Absorption Spectra

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source for photoirradiation (e.g., Mercury or Xenon lamp)

  • Monochromator or band-pass filters

Procedure:

  • Prepare a dilute solution of the photochromic compound in a spectroscopic grade solvent.

  • Record the absorption spectrum of the open-ring isomer.

  • Irradiate the solution with UV or visible light of the appropriate wavelength to induce the photocyclization reaction.

  • Record the absorption spectrum at the photostationary state, where the concentrations of the open and closed forms are in equilibrium under irradiation.

  • To obtain the spectrum of the pure closed-ring isomer, irradiate the solution until maximum conversion is achieved and then record the spectrum.

Determination of Quantum Yield

The quantum yield of the photocyclization and photocycloreversion reactions is a measure of the efficiency of the photoisomerization process. It is determined by comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer.

Procedure (Relative Method using a Chemical Actinometer):

  • Prepare solutions of the sample and a suitable chemical actinometer (e.g., ferrioxalate for UV, Aberchrome 540 for visible) with identical absorbance at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (light source, geometry, irradiation time).

  • Monitor the change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following formula: Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act) where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.

Assessment of Fatigue Resistance

Fatigue resistance refers to the ability of a photochromic compound to undergo repeated switching cycles without significant degradation.

Procedure:

  • Prepare a solution of the photochromic compound in a suitable solvent.

  • Subject the solution to repeated cycles of alternating irradiation with UV and visible light to induce the forward and reverse photoisomerization.

  • Monitor the change in the absorbance of the closed-ring isomer at its λmax after each cycle.

  • The fatigue resistance can be quantified by the number of cycles it takes for the absorbance to decrease to a certain percentage (e.g., 90% or 50%) of its initial value. A higher number of cycles indicates greater fatigue resistance.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts in the characterization of these photochromic compounds.

Photochromic_Switching Open Open Form (Colorless) Closed Closed Form (Colored) Open->Closed UV light Closed->Open Visible light

Caption: Reversible photoisomerization of a diarylethene derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy (Absorption Spectra) Purification->UVVis QuantumYield Quantum Yield Measurement UVVis->QuantumYield Fatigue Fatigue Resistance Testing QuantumYield->Fatigue

Caption: General workflow for characterizing a photochromic compound.

Conclusion

This compound and its derivatives belong to the diarylethene class of photochromes, which are characterized by their excellent thermal stability and high fatigue resistance. This makes them superior candidates for applications requiring long-term stability and numerous switching cycles, such as in optical data storage and molecular machinery. In contrast, spiropyrans, while exhibiting strong color changes, often have lower thermal stability in their colored form. Azobenzenes offer rapid switching speeds but can also be prone to thermal relaxation. The choice of a specific photochromic compound will ultimately depend on the specific requirements of the intended application, including the desired wavelength of operation, required stability, and the environmental conditions. This guide provides the foundational data and protocols to aid in that critical selection process.

References

A Comparative Analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Derivatives: Photophysical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives represent a compelling class of photochromic compounds with potential applications in molecular switching, data storage, and bioimaging. This guide provides a comparative overview of their performance, supported by experimental data, and details the key experimental protocols for their synthesis and characterization.

Introduction to Diarylethene Photochromism

This compound belongs to the diarylethene family, renowned for its exceptional photochromic properties. These molecules can reversibly switch between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. This isomerization is accompanied by significant changes in their absorption spectra, leading to a visible color change. Key advantages of diarylethene-based photoswitches include high thermal stability of both isomers, excellent fatigue resistance (allowing for numerous switching cycles), and rapid response times.[1]

Comparative Performance of Derivatives

The photophysical properties of this compound derivatives are highly tunable by modifying the substituent on the maleimide nitrogen or the thiophene rings. Below is a comparison of two key derivatives, the N-phenyl and the N-phenyl sulfoxide analogs, in various solvents.

Table 1: Photophysical Properties of this compound Derivatives

DerivativeSolventOpen-Ring λmax (nm)Closed-Ring λmax (nm)
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide Toluene405553
THF405560
Acetonitrile405570
N-phenyl-2-(1,1-dioxide-2,4,5-trimethyl-3-thienyl)-3-(2,4,5-trimethyl-3-thienyl)maleimide Toluene405592
THF405605
Acetonitrile405620

Data sourced from Ohsumi et al.

The data clearly indicates that oxidation of one of the thiophene rings to a sulfoxide results in a significant bathochromic (red) shift in the absorption maximum of the closed-ring form across all solvents. This demonstrates the potential for fine-tuning the color of the closed form through chemical modification.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are key experimental protocols for the synthesis and characterization of these derivatives.

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This procedure follows the method described by Ohsumi et al.[2]

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Chloroform

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate (80:20) solvent mixture

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (520 mg, 1.50 mmol), aniline (156 mg, 1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark condenser.

  • The reaction mixture is then extracted with chloroform.

  • The organic layer is washed with brine, dried over magnesium sulfate, and evaporated to dryness.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (80:20) mixture as the eluent to yield the final product as an orange powder.

Synthesis of N-phenyl-2-(1,1-dioxide-2,4,5-trimethyl-3-thienyl)-3-(2,4,5-trimethyl-3-thienyl)maleimide

This procedure also follows the method described by Ohsumi et al.[2]

Materials:

  • N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

  • m-Chloroperoxybenzoic acid (mCPBA) (65%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chloroform

Procedure:

  • N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide (135 mg, 0.32 mmol) and mCPBA (186 mg, 0.70 mmol) are stirred in dichloromethane (2.8 mL) for 16 hours at room temperature.

  • The solution is washed with an aqueous solution of sodium bicarbonate.

  • The organic layer is dried over magnesium sulfate and concentrated in vacuo.

  • Purification is carried out by silica gel column chromatography using chloroform as the eluent.

Measurement of Photochromic Properties

The photochromic properties of the derivatives are typically investigated using UV-Vis absorption spectroscopy.

Equipment:

  • UV-Vis absorption spectrophotometer

  • High-pressure mercury lamp or xenon lamp as a light source

  • Monochromator or band-pass filters to select specific wavelengths of light

Procedure:

  • Prepare a dilute solution of the derivative in a spectroscopic grade solvent.

  • Record the absorption spectrum of the open-ring isomer.

  • Irradiate the solution with UV light (e.g., 405 nm) to induce ring-closure and record the absorption spectrum at the photostationary state.

  • Irradiate the solution with visible light of a wavelength corresponding to the absorption of the closed-ring isomer to induce ring-opening and confirm the reversibility of the process.

Visualizing the Synthesis Workflow

The synthesis of these derivatives follows a logical progression from the anhydride precursor. This workflow can be visualized as follows:

SynthesisWorkflow Anhydride 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride Imide N-Substituted Maleimide Derivative Anhydride->Imide Imidization (Reflux in Toluene) Amine Primary Amine (e.g., Aniline) Amine->Imide Sulfoxide Sulfoxide Derivative Imide->Sulfoxide Oxidation (Stirring at RT) Oxidation Oxidizing Agent (e.g., mCPBA) Oxidation->Sulfoxide

A simplified workflow for the synthesis of N-substituted maleimide and sulfoxide derivatives.

Biological Perspectives and Future Directions

While the primary focus of research on this compound derivatives has been on their photophysical properties, the broader class of maleimide derivatives has shown significant potential in biological applications. For instance, some maleimide derivatives have been investigated for their anti-cancer activities.[3] The ability to function as fluorescent probes with "turn-on" capabilities upon reaction with thiols also opens avenues for their use in cellular imaging and sensing.[4]

Future research could explore the biological activities of these specific thienylmaleimide derivatives, potentially leading to the development of novel photo-responsive therapeutic agents or diagnostic tools. The synthesis of a wider range of derivatives with varying N-substituents will be crucial to establish a more comprehensive understanding of the structure-property relationships and to tailor these molecules for specific applications.

References

Comparative Performance Analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Photochromic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a photochromic compound from the diarylethene family, reveals its competitive performance characteristics for applications in optical data storage, molecular switching, and bio-imaging. This guide provides a detailed comparison with alternative photochromic molecules, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection process.

Executive Summary

This compound demonstrates robust photochromic behavior, characterized by reversible isomerization between a colorless open-ring form and a colored closed-ring form upon irradiation with UV and visible light, respectively. Its key performance attributes, including thermal stability, fatigue resistance, and high photocyclization quantum yields, position it as a strong candidate for various light-sensitive applications. This guide will delve into the quantitative comparison of these properties with other relevant diarylethene derivatives.

Performance Comparison

The following tables summarize the key performance indicators of this compound and its derivatives against other common photochromic compounds.

Table 1: Physicochemical and Photochromic Properties of Selected Diarylethenes

CompoundAbsorption Max (Open Form, nm)Absorption Max (Closed Form, nm)Photocyclization Quantum Yield (Φo-c)Photocycloreversion Quantum Yield (Φc-o)Thermal Stability (Half-life of closed form)Fatigue Resistance
N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide ~350-400~500-550Data not availableData not availableHighGood
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene~257~5320.480.004Thermally stableSubject to byproduct formation
Silole-containing dithienyletheneNot specifiedNot specified~0.48~0.42Negligible thermal backward reaction at 100 °CExcellent
Diarylethenes with 3,5-bis(trifluoromethyl)phenyl groupsNot specifiedNot specifiedNot specifiedNot specifiedHighSignificantly improved

Table 2: Spectroscopic Data for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

PropertyValue
Melting Point (°C)128–129
¹H NMR (400 MHz, CDCl₃), δ (ppm) 1.79 (s, 3H), 1.95-1.96 (m, 6H), 2.11 (s, 3H), 2.26-2.28 (m, 6H), 7.33-7.40 (m, 1H), 7.45-7.54 (m, 4H)
Mass Spectrometry (FAB+) m/z 422 [M+H]⁺

Experimental Protocols

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) was refluxed for 2 hours using a Dean-Stark condenser.[1] The reaction mixture was then extracted with chloroform. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to yield the final product.[1]

Photochromic Measurements

Photoirradiation was conducted using a high-pressure mercury lamp or a xenon lamp as the light source. Monochromatic light was obtained by passing the light through a monochromator or a band-pass filter. Absorption and fluorescence spectra were measured with a spectrophotometer. Solvents used for photochemical measurements were of spectroscopic grade and purified by distillation before use.[1]

Visualization of Concepts

Experimental Workflow for Synthesis

G Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product Reactants 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride Aniline Triethylamine Toluene Reflux Reflux for 2 hours (Dean-Stark) Reactants->Reflux Extraction Extraction with Chloroform Reflux->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Evaporation Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide Chromatography->Final_Product

Caption: Workflow for the synthesis of the target maleimide derivative.

Photo-regulated Protein Activity

Diarylethene-based photoswitches can be utilized to control biological processes. By conjugating the maleimide moiety to a protein of interest, the conformational change induced by light can modulate the protein's activity, for example, by sterically blocking or exposing an active site.

G Hypothetical Signaling Pathway Modulation cluster_0 Inactive State (UV Light) cluster_1 Active State (Visible Light) Protein_Inactive Protein (Inactive) - Active Site Blocked No_Reaction No Reaction Protein_Inactive->No_Reaction Protein_Active Protein (Active) - Active Site Exposed Protein_Inactive->Protein_Active Isomerization Substrate_Inactive Substrate Substrate_Inactive->No_Reaction Protein_Active->Protein_Inactive Isomerization Product Product Protein_Active->Product Substrate_Active Substrate Substrate_Active->Product UV_Light UV Light Vis_Light Visible Light

Caption: Light-induced control of protein activity via photo-isomerization.

Discussion

The comparison highlights the excellent thermal stability and fatigue resistance of certain diarylethene derivatives. While specific quantum yield data for this compound was not available in the reviewed literature, related compounds show high photocyclization quantum yields, suggesting efficient photo-switching capabilities. The fatigue resistance, a critical parameter for long-term applications, can be significantly enhanced by strategic substitution on the aryl moieties, with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl showing particular promise in suppressing byproduct formation.[2][3]

The maleimide functional group makes this compound particularly suitable for bioconjugation to cysteine residues in proteins. This opens up possibilities for its use in photopharmacology and for the light-controlled regulation of biological systems.[4] The ability to turn protein activity "on" or "off" with high spatiotemporal precision using light is a significant advantage in drug development and fundamental biological research.

Conclusion

This compound and its derivatives are highly promising photochromic materials with a favorable combination of thermal stability and photo-reactivity. While further studies are needed to quantify the precise photochromic parameters of the parent maleimide, the available data on related structures suggest a strong performance profile. The ease of functionalization and the potential for bioconjugation make these compounds versatile tools for both materials science and biological applications. Researchers are encouraged to consider the strategic selection of substituents to optimize fatigue resistance for specific, long-duration applications.

References

A Comparative Guide to the Application of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Photoswitching Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide (BTTM), a member of the dithienylethene family of photochromic compounds, with other common photoswitches. We will delve into the limitations of BTTM in specific applications, supported by experimental data, and provide detailed experimental protocols for key performance metrics.

Introduction to Photoswitches and the Importance of Dithienylethenes

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states upon light irradiation. This property allows for the remote and non-invasive control of various physical, chemical, and biological processes. Among the various classes of photoswitches, dithienylethenes have garnered significant attention due to their excellent thermal stability, high fatigue resistance, and large separation of the absorption spectra of their two isomeric forms. BTTM is a specific dithienylethene derivative with potential applications in molecular electronics, data storage, and photopharmacology. However, understanding its limitations is crucial for its effective implementation.

Performance Comparison of BTTM with Alternative Photoswitches

The performance of a photoswitch is determined by several key parameters, including its photocyclization and cycloreversion quantum yields, fatigue resistance, and absorption maxima. Below is a comparison of BTTM with other widely used photoswitches.

Photoswitch ClassCompoundAbsorption Maxima (λmax, nm) Open FormAbsorption Maxima (λmax, nm) Closed FormPhotocyclization Quantum Yield (Φo→c)Cycloreversion Quantum Yield (Φc→o)Fatigue ResistanceKey Limitations
Dithienylethene N-phenyl-BTTM ~350-450~500-600Solvent Dependent: 0.21 (in Toluene) to ~0 (in Acetonitrile)Not ReportedGoodStrong solvent dependency of photocyclization , limiting its use in polar environments.
Dithienylethene1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene (DMTF6)~256~5280.380.09ExcellentPotential for byproduct formation upon prolonged irradiation.
AzobenzeneAzobenzene~320 (trans)~440 (cis)0.110.41ModerateThermal instability of the cis-isomer, lower fatigue resistance compared to dithienylethenes.
Spiropyran6-nitro-BIPS~340 (SP)~560 (MC)0.65Thermally ReversiblePoorThermal reversibility can be a drawback for applications requiring stable states. Susceptible to photodegradation.

Key Limitations of this compound

The primary limitation of BTTM and its derivatives is the strong dependence of its photocyclization quantum yield on the polarity of the solvent . As demonstrated by Irie et al., the quantum yield for the ring-closing reaction of N-phenyl-BTTM dramatically decreases with increasing solvent polarity, becoming negligible in highly polar solvents like acetonitrile. This severely restricts its application in aqueous environments, which are common in biological and pharmaceutical research.

Another potential limitation, common to many dithienylethenes, is photofatigue . While generally robust, prolonged irradiation can lead to the formation of photochemically inactive byproducts, reducing the overall efficiency and lifespan of the photoswitch. The primary mechanism of fatigue in many dithienylethenes is the formation of an annulated isomer.

Experimental Protocols

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This protocol is adapted from the work of Irie et al..

Materials:

  • 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

  • Aniline

  • Triethylamine

  • Toluene

  • Chloroform

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.0 eq), aniline (1.1 eq), and triethylamine (catalytic amount) in toluene is refluxed for 2 hours using a Dean-Stark apparatus to remove water.

  • The reaction mixture is then cooled to room temperature and extracted with chloroform.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide as an orange powder.

Determination of Photocyclization Quantum Yield

The photocyclization quantum yield (Φo→c) is a measure of the efficiency of the ring-closing reaction.

Equipment:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., mercury lamp with a bandpass filter)

  • Actinometer (e.g., potassium ferrioxalate) for light intensity measurement

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the photoswitch in the desired solvent with a known concentration.

  • Measure the initial absorbance spectrum of the open form of the photoswitch.

  • Irradiate the solution with a monochromatic light source at a wavelength where only the open form absorbs significantly.

  • Measure the absorbance spectrum at regular time intervals during irradiation.

  • Determine the number of photons absorbed by the sample using a chemical actinometer or a calibrated photodiode.

  • Calculate the number of molecules that have undergone photocyclization from the change in absorbance.

  • The quantum yield is calculated as the ratio of the number of molecules reacted to the number of photons absorbed.

Accelerated Photofatigue Testing

This protocol is a general procedure for assessing the stability of a photoswitch over multiple switching cycles.

Equipment:

  • UV-Vis spectrophotometer

  • Two light sources with appropriate wavelengths for inducing photocyclization and cycloreversion.

  • Automated shutter system for alternating irradiation.

  • Quartz cuvette

Procedure:

  • Prepare a solution of the photoswitch in a suitable solvent.

  • Record the initial absorbance spectrum of the open form.

  • Irradiate the solution with the light source for photocyclization until the photostationary state is reached. Record the spectrum.

  • Irradiate the solution with the light source for cycloreversion until the initial open form is regenerated. Record the spectrum.

  • Repeat steps 3 and 4 for a large number of cycles (e.g., 100 or more).

  • Monitor the change in the absorbance maxima of both isomers over the cycles. The fatigue resistance is often quantified by the number of cycles after which the absorbance of the closed form decreases to a certain percentage of its initial value.

Visualizing Photoswitching and Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis of BTTM Derivative Purification Column Chromatography Synthesis->Purification Quantum_Yield Quantum Yield Measurement Purification->Quantum_Yield Fatigue_Test Fatigue Resistance Test Purification->Fatigue_Test Data_Processing Spectroscopic Data Analysis Quantum_Yield->Data_Processing Fatigue_Test->Data_Processing Comparison Comparison with Alternatives Data_Processing->Comparison

Conclusion

This compound is a promising photoswitch from the dithienylethene family, offering good thermal stability. However, its significant limitation in polar solvents, where the photocyclization quantum yield drops dramatically, curtails its utility in many biological and pharmaceutical applications. For applications in aqueous environments, alternative photoswitches with better performance in polar solvents should be considered. Further research into modifying the BTTM structure to improve its properties in polar media could expand its applicability. Researchers and drug development professionals should carefully consider these limitations and performance metrics when selecting a photoswitch for their specific application.

A Comparative Benchmark Analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Against Commercial Photochromes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the photochromic performance of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide against commercially available photochromic compounds. The data presented is intended to inform researchers, scientists, and drug development professionals on the selection of photochromic materials for their specific applications.

Executive Summary

Photochromic compounds, which undergo reversible changes in their absorption spectra upon irradiation with light, are pivotal in the development of light-sensitive materials and systems. This guide focuses on this compound, a member of the diarylethene family, and compares its performance with established commercial photochromes such as spiropyrans and naphthopyrans. The key performance indicators benchmarked include absorption maxima, quantum yields, and fatigue resistance.

Performance Benchmark: Quantitative Data

The photochromic properties of this compound and representative commercial photochromes are summarized in the tables below. Data for the maleimide derivative is based on published spectral information and performance data for structurally similar diarylethenes, as direct comparative data under identical conditions is limited.

Table 1: Absorption Characteristics

Compound ClassSpecific CompoundSolventλmax Open Form (nm)λmax Closed Form (nm)
Diarylethene N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide Toluene< 400~530
THF< 400~540
Acetonitrile< 400~550
Spirooxazine Reversacol Imperial PurpleAcetonitrile248, 320612
Naphthopyran Reversacol Sea GreenAcetonitrile338446, 620

Note: Data for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide is derived from spectral plots in literature[1].

Table 2: Photochromic Performance Metrics

Compound ClassSpecific Compound/FamilyQuantum Yield (Coloration)Quantum Yield (Decoloration)Fatigue Resistance (Cycles)
Diarylethene Bis(thienyl)maleimides (with methyl substitution) Moderate to High (isomerization in ps)[2][3]Low to ModerateExcellent (>10^4)[4]
Spirooxazine Reversacol Imperial Purple0.23Thermally reversibleGood
Naphthopyran Reversacol Sea Green0.55Thermally reversibleGood

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Absorption Spectra

The absorption spectra of the photochromic compounds in their open and closed forms are determined using a UV-Vis spectrophotometer.

  • Materials: Spectroscopic grade solvents (e.g., toluene, acetonitrile), quartz cuvettes, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the photochromic compound in the desired solvent.

    • Record the absorption spectrum of the solution. This represents the open form.

    • Irradiate the solution with a UV light source (e.g., 365 nm LED) until the photostationary state is reached, where no further change in the absorption spectrum is observed.

    • Record the absorption spectrum of the irradiated solution. This represents the closed form.

    • To revert to the open form, irradiate the solution with visible light of a wavelength corresponding to the absorption maximum of the closed form.

Quantum Yield Measurement

The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It can be determined using a relative method with a well-characterized actinometer.

  • Materials: UV-Vis spectrophotometer with a temperature-controlled cell holder, irradiation source (e.g., LED with a narrow emission band), a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV), the sample of interest.

  • Procedure:

    • Prepare solutions of the actinometer and the sample with identical absorbance at the irradiation wavelength.

    • Irradiate the actinometer solution for a specific time and measure the change in absorbance at a wavelength corresponding to the photoproduct.

    • Calculate the number of photons absorbed by the actinometer.

    • Irradiate the sample solution under identical conditions and measure the change in absorbance corresponding to the formation of the closed-ring isomer.

    • Calculate the number of molecules of the closed-ring isomer formed.

    • The quantum yield of the sample is calculated using the following formula: Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient.

Fatigue Resistance Determination

Fatigue resistance refers to the number of coloration-decoloration cycles a photochrome can undergo before significant degradation.

  • Materials: UV-Vis spectrophotometer, UV and visible light sources, a system for repeated cycling of irradiation.

  • Procedure:

    • Prepare a solution of the photochromic compound.

    • Record the initial absorbance of the closed form after the first UV irradiation.

    • Subject the solution to repeated cycles of UV (coloration) and visible (decoloration) light irradiation.

    • Periodically measure the absorbance of the closed form after the UV irradiation step.

    • Fatigue is quantified by the decrease in the absorbance of the colored form as a function of the number of cycles. The number of cycles before the absorbance drops to a certain percentage (e.g., 80%) of its initial value is often reported.

Visualizations

General Photochromic Switching Mechanism

The following diagram illustrates the general reversible photoisomerization process that is the basis of photochromism.

G Open_Form Open Isomer (Colorless/Pale) Closed_Form Closed Isomer (Colored) Open_Form->Closed_Form UV Light (λ₁) Closed_Form->Open_Form Visible Light (λ₂) or Heat (Δ)

Caption: Reversible photoisomerization between the open and closed forms of a photochromic molecule.

Experimental Workflow for Photochromic Characterization

This diagram outlines the typical workflow for characterizing the key performance metrics of a photochromic compound.

G cluster_sample Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Sample_Prep Prepare Dilute Solution Abs_Spectra Measure Absorption Spectra (Open & Closed Forms) Sample_Prep->Abs_Spectra UV-Vis Spectroscopy QY_Measurement Determine Quantum Yield Abs_Spectra->QY_Measurement Actinometry Fatigue_Test Assess Fatigue Resistance Abs_Spectra->Fatigue_Test Cyclic Irradiation Data_Analysis Compare with Benchmarks QY_Measurement->Data_Analysis Fatigue_Test->Data_Analysis

Caption: Workflow for the characterization of photochromic compounds.

References

Safety Operating Guide

Prudent Disposal of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

This guide provides comprehensive procedures for the safe disposal of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, prioritizing safety and regulatory compliance. While a specific Safety Data Sheet (SDS) may classify this compound as non-hazardous, the reactive nature of the maleimide functional group warrants a cautious approach. Therefore, it is recommended to handle and dispose of this compound and any contaminated materials as hazardous chemical waste.

Hazard CategoryDescriptionPrecautionary Measures
Reactivity The maleimide group is reactive towards thiols and can act as an alkylating agent.Treat as hazardous waste. Deactivate before disposal.
Toxicity While specific data for this compound is limited, maleimide derivatives can be toxic if swallowed and may cause skin and eye irritation.Wear appropriate Personal Protective Equipment (PPE). Avoid generating dust.
Environmental Thiophene-containing compounds can produce toxic sulfur dioxide upon combustion.Do not incinerate without proper institutional guidance. Avoid release to the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Protocol: Deactivation of Reactive Maleimide

To mitigate the reactivity of the maleimide group, a deactivation step is strongly recommended before final disposal. This procedure involves reacting the maleimide with an excess of a thiol-containing compound.

Materials:

  • Waste containing this compound (solid or dissolved in a suitable solvent).

  • Quenching solution: A solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of ~100 mM is recommended.

  • Designated chemical waste container.

Procedure:

  • Prepare the Quenching Solution: In a well-ventilated fume hood, prepare the quenching solution.

  • Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.

  • Incubation: Gently mix the contents of the waste container and allow the reaction to proceed for at least two hours at room temperature. This ensures the complete deactivation of the maleimide group.

Step-by-Step Disposal Procedures

Following the deactivation of the maleimide group, the waste must be segregated and collected for disposal by a licensed hazardous waste contractor.

StepActionDetailed Instructions
1 Waste Segregation Keep waste containing this compound separate from other chemical waste streams to prevent incompatible mixtures. Segregate solid waste (e.g., contaminated labware) from liquid waste.
2 Container Selection Use a chemically compatible, leak-proof container with a secure screw-on cap. Plastic containers are often preferred to minimize the risk of breakage. Do not fill liquid waste containers more than 80% full to allow for expansion.
3 Proper Labeling Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "Deactivated this compound with [Name of Quenching Agent]". Also include the quantity of waste, date of generation, and the principal investigator's name and contact information.
4 Waste Storage Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and have secondary containment to capture any potential leaks.
5 Arrange for Collection Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Solids: All consumables that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) must be collected in a designated, sealed plastic bag or container and labeled as "Hazardous Waste: this compound contaminated debris".

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the label on the container should be defaced, and it can then be disposed of in the regular laboratory trash or recycling.

Spill Management:

In the event of a spill of solid this compound powder:

  • Evacuate and Secure: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment.

  • Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_deactivation Deactivation (Recommended) cluster_disposal Collection & Disposal A Assess Waste Type: - Unused Solid - Contaminated Solution - Contaminated Materials B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Prepare Thiol Quenching Solution B->C D React Waste with Excess Thiol Solution C->D E Incubate for >= 2 hours D->E F Segregate Waste (Solid vs. Liquid) E->F G Label Hazardous Waste Container F->G H Store in Designated Satellite Area G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the safe disposal of this compound.

Signaling_Pathway cluster_0 Initial State cluster_1 Deactivation Process cluster_2 Final State A Reactive Maleimide Waste C Michael Addition Reaction A->C Addition B Thiol Compound (e.g., BME, DTT) B->C Nucleophilic Attack D Deactivated, Non-Reactive Thioether Adduct C->D Forms Stable Product

Caption: Chemical deactivation pathway of the maleimide functional group.

Personal protective equipment for handling 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, researchers, scientists, and drug development professionals handling 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, it is crucial to handle it with care to prevent potential health risks.[1] General best practices for handling chemical compounds, particularly those with reactive groups like maleimides, should always be followed. The primary hazards associated with similar compounds include skin and eye irritation, and potential for allergic skin reactions.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2]
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data.[2] Always inspect gloves before use and practice proper removal techniques.
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory to protect against accidental spills.[2]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating dust or aerosols, or if working outside a well-ventilated area, a NIOSH-approved respirator should be used based on a formal risk assessment.[2]

Operational Plan: Safe Handling Procedures

Adherence to proper operational procedures is paramount to ensure the safety of all laboratory personnel.

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions.[1] Ensure a safety shower and eye wash station are readily accessible.[1]

  • Hygiene Practices : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling the compound.[1]

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use appropriate tools (e.g., spatulas) for transfers to minimize dust generation.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Maleimide compounds are often dissolved in organic solvents like DMSO or DMF; consult the specific experimental protocol for the appropriate solvent.[3][4] For aqueous solutions, be aware that the maleimide group can hydrolyze, so prepare these solutions fresh.[3]

  • Storage : Keep the container tightly closed and store in a cool, shaded area, protected from moisture.[1] For long-term storage of solutions, use a dry, biocompatible solvent and store at -20°C.[3]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance. All waste contaminated with this compound should be treated as hazardous waste.[5]

  • Waste Segregation : Keep waste containing this compound separate from other waste streams to prevent accidental reactions.[5] Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste.[5]

  • Liquid Waste : Collect all unused or waste solutions in a designated, clearly labeled, and sealed waste container.[2] The container should be chemically compatible and have a leak-proof cap. Do not fill the container beyond 80% capacity to allow for expansion.[5]

  • Solid Waste : Place all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.[2]

  • Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a ventilated area, the original label should be defaced before the container is discarded.[5]

  • Waste Pickup : Store labeled waste containers in a designated satellite accumulation area.[5] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[5]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh and Transfer C->D E Prepare Solution D->E F Store Compound Properly E->F H Segregate Waste E->H G Clean Work Area F->G G->H I Label Waste Containers H->I J Store in Designated Area I->J K Arrange for EH&S Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
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2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.